6-(Thiophen-2-yl)nicotinic acid
Description
Properties
IUPAC Name |
6-thiophen-2-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)7-3-4-8(11-6-7)9-2-1-5-14-9/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGFXNUFKLRCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572524 | |
| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179408-54-9 | |
| Record name | 6-(2-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179408-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90572524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Thiophen-2-yl)nicotinic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 6-(Thiophen-2-yl)nicotinic Acid
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 6-(Thiophen-2-yl)nicotinic acid. This molecule represents a strategic combination of two highly significant heterocyclic scaffolds in medicinal and materials chemistry: the nicotinic acid core, a form of vitamin B3 with broad physiological activity, and the thiophene ring, a versatile pharmacophore found in numerous approved drugs and agrochemicals.[1] While direct experimental data for this specific isomer is limited in public literature, this guide synthesizes information from analogous compounds, established reaction mechanisms, and predictive methodologies to offer a robust profile for researchers. We will delve into its core physicochemical properties, provide a detailed, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, outline a full spectroscopic characterization workflow, and discuss its potential applications as a key building block in drug discovery and materials science.
Introduction to Heterocyclic Scaffolds in Chemical Research
The Significance of Nicotinic Acid and Thiophene Moieties
The strategic fusion of distinct chemical moieties is a cornerstone of modern chemical design. Nicotinic acid (niacin or vitamin B3) is a fundamental biomolecule, serving as a precursor to the coenzymes NAD and NADP, which are central to cellular metabolism and redox reactions.[2][3] In pharmacology, beyond its role as a vitamin, it is a well-established lipid-lowering agent.[4][5] Its derivatives are explored for a vast range of therapeutic applications, including neuroprotection and antimicrobial activity.[6]
The thiophene ring is a five-membered sulfur-containing heterocycle that is considered a "privileged" scaffold. Its structural and electronic properties make it an effective bioisostere for phenyl rings, often improving pharmacokinetic profiles. This has led to its incorporation into a multitude of blockbuster drugs and advanced agrochemicals, including fungicides and insecticides.[1][7]
Rationale for the Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
The synthesis of 6-(Thiophen-2-yl)nicotinic acid is driven by the principle of "active substructure splicing." By covalently linking the nicotinic acid and thiophene scaffolds, we create a novel molecular architecture with the potential for synergistic or entirely new biological activities. The positional attachment at the 6-position of the pyridine ring is chemically significant, influencing the electronic distribution and steric environment of the nitrogen atom and the carboxylic acid, which can profoundly impact receptor binding and metabolic stability. Derivatives of the closely related N-(thiophen-2-yl) nicotinamides have already demonstrated potent fungicidal activity, highlighting the promise of this molecular backbone for the development of new agrochemical candidates.[1][7]
Core Chemical and Physical Properties
| Property | Predicted Value / Information | Source / Rationale |
| IUPAC Name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₇NO₂S | Based on structure |
| Molecular Weight | 205.23 g/mol | Calculated from formula[8] |
| CAS Number | Not assigned (as of Jan 2026) | - |
| Appearance | White to off-white crystalline solid | Analogy to nicotinic acid and its derivatives[9] |
| Melting Point | > 200 °C (decomposes) | Predicted based on aromatic carboxylic acids |
| Solubility | Soluble in hot water, hot ethanol, DMSO, DMF; sparingly soluble in cold water. | Analogy to nicotinic acid[9] |
| pKa | ~4.5 - 5.0 | Analogy to nicotinic acid (pKa ~4.85)[9] |
| SMILES | O=C(O)c1ccc(nc1)-c2sccc2 | - |
| InChI | InChI=1S/C10H7NO2S/c12-10(13)8-2-1-7(5-11-8)9-3-4-6-14-9/h1-6H,(H,12,13) | - |
Synthesis and Purification
The most logical and efficient route to synthesize 6-(Thiophen-2-yl)nicotinic acid is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is renowned for its mild conditions, high functional group tolerance, and versatility.[10][11]
Retrosynthetic Analysis
The key disconnection is the C-C bond between the pyridine and thiophene rings, leading back to a halogenated nicotinic acid derivative and a thiophene boronic acid.
Caption: Retrosynthesis of the target molecule.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol is based on established methods for the regioselective coupling at the 6-position of di-substituted pyridines and is a self-validating system where reaction progress can be monitored by TLC or LC-MS.[10]
Materials and Reagents:
-
6-Chloronicotinic acid
-
2-Thienylboronic acid (1.2 equivalents)[12]
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 3.0 equivalents)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-chloronicotinic acid (1.0 eq), 2-thienylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in a small amount of dioxane. Expertise Insight: Pre-mixing the palladium source and the phosphine ligand allows for the in-situ formation of the active Pd(0) catalyst, which is crucial for initiating the catalytic cycle.
-
Solvent Addition: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add 1,4-dioxane and water in a 4:1 ratio.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (6-chloronicotinic acid) is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove non-polar impurities.
-
Acidification & Extraction: Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product should precipitate as a solid. If it remains dissolved, extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture or by silica gel column chromatography to obtain the pure 6-(Thiophen-2-yl)nicotinic acid.
Synthesis and Purification Workflow
Caption: Workflow for synthesis and purification.
Spectroscopic and Structural Characterization
A rigorous spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known spectra of nicotinic acid and related structures.[13][14][15][16]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridine and thiophene rings.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling (J Hz) | Rationale |
| H-COOH | 12.0 - 13.5 | broad singlet | - | Highly deshielded acidic proton. |
| H-2 (Pyridine) | ~9.1 | doublet | ~2.0 | Ortho to ring N and ortho to COOH. |
| H-4 (Pyridine) | ~8.3 | dd | ~8.0, 2.0 | Meta to ring N, meta to COOH. |
| H-5 (Pyridine) | ~7.9 | doublet | ~8.0 | Ortho to thiophene substituent. |
| H-5' (Thiophene) | ~7.6 | dd | ~5.0, 1.0 | Ortho to S, adjacent to pyridine. |
| H-3' (Thiophene) | ~7.5 | dd | ~3.5, 1.0 | Meta to S, adjacent to pyridine. |
| H-4' (Thiophene) | ~7.1 | dd | ~5.0, 3.5 | Between two other thiophene protons. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR will confirm the carbon skeleton of the molecule.
| Carbon Assignment | Predicted δ (ppm) |
| C=O (Carboxyl) | 165 - 170 |
| C-6 (Pyridine) | 155 - 160 |
| C-2 (Pyridine) | 150 - 155 |
| C-4 (Pyridine) | 137 - 142 |
| C-2' (Thiophene) | 140 - 145 |
| C-5' (Thiophene) | 128 - 132 |
| C-3' (Thiophene) | 127 - 130 |
| C-4' (Thiophene) | 126 - 129 |
| C-3 (Pyridine) | 125 - 130 |
| C-5 (Pyridine) | 120 - 125 |
Infrared (IR) Spectroscopy
The IR spectrum is key for identifying the carboxylic acid functional group.[14][17]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid Dimer |
| 1700-1725 | C=O stretch | Carboxylic Acid |
| 1580-1610 | C=C / C=N stretch | Aromatic Rings |
| 1200-1300 | C-O stretch | Carboxylic Acid |
| 700-800 | C-S stretch | Thiophene |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation.
-
Expected Molecular Ion (M⁺): m/z = 205.02 (for C₁₀H₇NO₂S)
-
Key Fragmentation Pathway: The primary fragmentation is the loss of the carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 160. Further fragmentation of the bi-aryl system would follow.
Caption: Primary fragmentation of the parent ion.
Chemical Reactivity and Potential for Derivatization
6-(Thiophen-2-yl)nicotinic acid is a versatile building block for further chemical modification, allowing for the exploration of a broad chemical space.
-
Carboxylic Acid Group: The -COOH group is the primary site for derivatization. It can be readily converted to esters, amides, or acyl chlorides, enabling linkage to other molecules of interest. For example, forming an amide with various amines is a common strategy in drug discovery to modulate solubility and target engagement.[7]
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. This can be used to enhance water solubility or introduce a permanent positive charge.
-
Aromatic Rings: While less reactive than the carboxylic acid, both the pyridine and thiophene rings can undergo further electrophilic or nucleophilic substitution under specific conditions, although regioselectivity can be challenging.
Caption: Key derivatization pathways.
Potential Applications and Biological Significance
The true value of 6-(Thiophen-2-yl)nicotinic acid lies in its potential as a scaffold. Based on the known activities of its constituent parts and related molecules, several applications are plausible:
-
Agrochemicals: As previously noted, N-(thiophen-2-yl) nicotinamide derivatives show potent fungicidal activity.[1][7] The parent acid is the immediate precursor to these compounds and is a critical starting material for developing new, potentially more effective fungicides.
-
Pharmaceuticals: Nicotinic acid derivatives are being investigated for a wide array of diseases.[6] The introduction of the thiophene moiety could modulate the activity of the nicotinic acid core, potentially leading to novel inhibitors of enzymes or receptor ligands for indications in oncology, inflammation, or metabolic diseases.
-
Materials Science: Bi-heterocyclic aromatic compounds are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to their tunable electronic properties.
Safety, Handling, and Storage
While specific toxicology data for this compound is unavailable, general laboratory safety precautions for aromatic carboxylic acids should be followed.
-
Hazards: Expected to be an irritant to the skin, eyes, and respiratory system, similar to its 5-isomer.[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Conclusion and Future Outlook
6-(Thiophen-2-yl)nicotinic acid is a molecule of significant synthetic interest, positioned at the intersection of established pharmacophores. This guide has provided a predictive but scientifically grounded overview of its chemical properties and a robust methodology for its synthesis and characterization. The future for this compound lies in its application as a versatile building block. Systematic derivatization of its carboxylic acid group to generate libraries of amides and esters, followed by broad biological screening, represents a logical and promising next step for researchers in both academic and industrial drug and agrochemical discovery.
References
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Wikipedia . Nicotinic acid. [Link]
-
MDPI . Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. [Link]
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PubChem . 6-Aminonicotinic acid. [Link]
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PubChem . 5-(Thiophen-2-yl)nicotinic Acid. [Link]
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Loba Chemie . NICOTINIC ACID | 59-67-6. [Link]
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PubChem . Nicotinic acid. [Link]
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PubMed . SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. [Link]
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MDPI . Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
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Oxford Academic . Nicotinic acid availability impacts redox cofactor metabolism in Saccharomyces cerevisiae during alcoholic fermentation. [Link]
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Sci-Hub . ChemInform Abstract: Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. [Link]
-
ACS Publications . Selective Ligand Behaviors Provide New Insights into Agonist Activation of Nicotinic Acetylcholine Receptors. [Link]
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ResearchGate . Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. [Link]
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MDPI . Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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ResearchGate . FT-IR spectra of Nicotinic acid (a) control and (b) treated. [Link]
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Journal of Chemical and Pharmaceutical Research . Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. [Link]
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Human Metabolome Database . 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). [Link]
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ResearchGate . Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. [Link]
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ResearchGate . The synthesis of nicotinic acid derivatives 10, 11. [Link]
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Chemistry Stack Exchange . Proton NMR Spectrum for Nicotinic Acid. [Link]
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YouTube . Masking Boronic Acids for Suzuki Coupling. [Link]
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An In-depth Technical Guide to the Structure Elucidation of 6-(Thiophen-2-yl)nicotinic acid
Introduction
Heterocyclic compounds are a cornerstone of modern medicinal chemistry and drug discovery, prized for their structural diversity and wide range of biological activities.[1][2] Within this vast class of molecules, 6-(Thiophen-2-yl)nicotinic acid represents a fascinating scaffold, integrating the pharmacophores of nicotinic acid (a B vitamin) and thiophene.[1][3] The precise arrangement of these two rings is critical, as constitutional isomers can exhibit vastly different pharmacological, toxicological, and material properties. Therefore, unambiguous structure elucidation is not merely an academic exercise but a prerequisite for any meaningful scientific investigation or commercial application.
This guide provides a comprehensive, field-proven framework for the complete structural characterization of 6-(Thiophen-2-yl)nicotinic acid. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system for structural confirmation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the methodologies used to verify the identity and purity of novel chemical entities.
Physicochemical & Structural Overview
A foundational step in any characterization is to tabulate the known and calculated properties of the molecule. This data provides a reference point for subsequent experimental analysis.
| Property | Value | Source |
| IUPAC Name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | - |
| Molecular Formula | C₁₀H₇NO₂S | Calculated |
| Molecular Weight | 205.23 g/mol | PubChem[4] |
| Exact Mass | 205.01975 Da | PubChem[4] |
| Physical State | Solid (Predicted) | - |
| CAS Number | 306934-96-3 (for the 5-isomer) | ChemicalBook[5] |
Note: The CAS number provided in public databases often refers to the isomeric 5-(Thiophen-2-yl)nicotinic acid. It is crucial to confirm the identity of the specific isomer under investigation.
The Strategic Importance of Synthesis
Understanding the synthetic route is paramount for anticipating potential impurities and isomeric side-products. A common and efficient method for constructing the C-C bond between the two heterocyclic rings is a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling.
Plausible Synthetic Route: Suzuki Coupling
This knowledge informs the analytical strategy. For instance, homo-coupling of the boronic acid could lead to 2,2'-bithiophene as a potential impurity, which would be readily detectable by mass spectrometry.
The Elucidation Workflow: A Multi-Technique Approach
No single technique provides a complete picture. The synergy between different analytical methods is what builds an irrefutable case for the structure.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry serves as the initial verification step, confirming the molecular weight and providing clues to the structural backbone through fragmentation analysis.
Core Insight: Does the molecule have the correct mass?
Expected Data
-
High-Resolution MS (HRMS): This is critical for confirming the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ is 206.0270 (Calculated for C₁₀H₈NO₂S⁺).
-
Fragmentation Pattern: Electron Ionization (EI) or Collision-Induced Dissociation (CID) will break the molecule into characteristic fragments. Key expected fragments include:
-
m/z 161: Loss of the carboxyl group (-COOH, 45 Da).
-
m/z 178: Loss of carbon monoxide (-CO, 28 Da), often seen in carboxylic acids.
-
m/z 83: Thienyl cation.
-
m/z 122: Pyridinyl-carboxyl fragment.
-
Experimental Protocol: ESI-MS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an Electrospray Ionization (ESI) source in positive ion mode.
-
Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.
-
Analysis: Check for the [M+H]⁺ ion corresponding to the calculated exact mass. If performing MS/MS, isolate the parent ion and apply collision energy to observe the predicted fragmentation pattern.[6]
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, ensuring the core chemical transformations in the synthesis were successful.[7]
Core Insight: Are the expected functional groups (carboxylic acid, aromatic rings) present?
Expected Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid (Aryl) |
| ~1600-1450 | C=C and C=N stretches | Aromatic Rings |
| ~3100-3000 | C-H stretch | Aromatic Rings |
| ~850-700 | C-H out-of-plane bending | Ring Substitution Pattern |
| ~750-650 | C-S stretch | Thiophene |
These values are based on typical frequencies for nicotinic acid and thiophene derivatives.[8][9][10]
Experimental Protocol: KBr Pellet
-
Preparation: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).
-
Grinding: Thoroughly grind the mixture in an agate mortar until a fine, homogeneous powder is obtained.
-
Pressing: Place the powder in a hydraulic press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
-
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom.
Core Insight: How are the atoms connected? Is it the 6-substituted isomer?
¹H NMR Spectroscopy: Proton Environment and Count
This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Spectrum (in DMSO-d₆, ~400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~13.5 | broad singlet | 1H | COOH | Acidic proton, readily exchanges. |
| ~9.1 | doublet (d) | 1H | H2 (Py) | Adjacent to ring nitrogen, highly deshielded. |
| ~8.3 | doublet of doublets (dd) | 1H | H4 (Py) | Coupled to H2 and H5. |
| ~8.0 | doublet (d) | 1H | H5 (Py) | Coupled to H4, deshielded by adjacent thiophene. |
| ~7.8 | doublet of doublets (dd) | 1H | H5' (Th) | Thiophene proton adjacent to sulfur. |
| ~7.6 | doublet of doublets (dd) | 1H | H3' (Th) | Thiophene proton adjacent to pyridine link. |
| ~7.2 | doublet of doublets (dd) | 1H | H4' (Th) | Coupled to both H3' and H5'. |
¹³C NMR Spectroscopy: The Carbon Skeleton
This experiment reveals the number of unique carbon environments.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, ~100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166 | C=O | Carboxylic acid carbonyl carbon. |
| ~155-150 | C2, C6 (Py) | Carbons adjacent to nitrogen, highly deshielded. C6 is quaternary. |
| ~140-135 | C4 (Py), C2' (Th) | Aromatic CH and quaternary carbon of thiophene link. |
| ~130-125 | C5 (Py), C3', C4', C5' (Th) | Remaining aromatic CH carbons. |
| ~125 | C3 (Py) | Quaternary carbon bearing the carboxyl group. |
2D NMR: Unambiguous Proof of Connectivity
While 1D NMR provides strong evidence, 2D NMR experiments are required for irrefutable proof, especially to confirm the connection point between the two rings.
The HMBC experiment is the ultimate arbiter. A correlation between a proton on one ring and a carbon on the other across the linking bond provides undeniable proof of the 6-substitution pattern. Specifically, observing a correlation from the pyridine H5 proton to the thiophene C2' carbon (and/or from the thiophene H3' proton to the pyridine C6 carbon) confirms the structure.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.[11]
-
1D Spectra: Run standard ¹H and ¹³C{¹H} experiments.
-
2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Acquisition times may range from 30 minutes (COSY) to several hours (HMBC), depending on sample concentration.
-
Analysis: Process and analyze the spectra to assign all signals and confirm the connectivity map.
X-ray Crystallography: The Gold Standard
When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a three-dimensional model of the molecule, confirming not only the connectivity but also bond lengths, bond angles, and intermolecular interactions in the solid state.[12][13]
Core Insight: What is the exact 3D arrangement of atoms?
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a high-quality crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.[12]
The resulting crystal structure is the most authoritative piece of evidence for the proposed molecular structure.
Conclusion
The structure elucidation of 6-(Thiophen-2-yl)nicotinic acid is a process of building a layered, self-validating argument. It begins with mass spectrometry to confirm the molecular formula, proceeds to IR spectroscopy to verify functional groups, and culminates in a detailed NMR analysis to map the precise atomic connectivity. Each step validates the previous one. While NMR provides the definitive structure in solution, X-ray crystallography offers the ultimate, irrefutable proof in the solid state. By following this rigorous, multi-technique workflow, researchers can have the utmost confidence in their results, ensuring the scientific integrity of any subsequent studies or development efforts.
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SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.org. [Link]
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FT-IR spectra of Nicotinic acid (a) control and (b) treated. ResearchGate. [Link]
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X-Ray Structures of Some Heterocyclic Sulfones. MDPI. [Link]
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ESI-MS/MS fragmentation pattern spectrum of nicotinic derivative: 4-hydroxy-4-(3-pyridyl)-butanoic acid. ResearchGate. [Link]
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Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research. [Link]
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6-Aza-2-Thiothymine as an Alternative Matrix for Spatial Proteomics with MALDI-MSI. National Institutes of Health. [Link]
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X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. [Link]
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FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. ResearchGate. [Link]
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5-(Thiophen-2-yl)nicotinic Acid | C10H7NO2S. PubChem. [Link]
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Special Issue : Heterocyclic Compounds in Drug Discovery: Synthesis, X-Ray Crystal Structures, Applications and Computational Approaches. MDPI. [Link]
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The synthesis of nicotinic acid derivatives 10, 11. ResearchGate. [Link]
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
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An In-Depth Technical Guide to 6-(Thiophen-2-yl)nicotinic Acid (CAS Number: 179408-54-9)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. By integrating a nicotinic acid scaffold with a thiophene moiety, this molecule presents a unique pharmacophore with potential applications stemming from the biological activities of its constituent parts. This document will delve into its chemical identity, synthesis, characterization, and known biological relevance, offering a foundational resource for researchers exploring its potential.
Core Chemical Identity
6-(Thiophen-2-yl)nicotinic acid is a derivative of nicotinic acid, which is a form of vitamin B3.[1][2] The core structure features a pyridine ring carboxylated at the 3-position, with a thiophene ring attached at the 6-position.
| Identifier | Value | Source |
| CAS Number | 179408-54-9 | [3] |
| Molecular Formula | C₁₀H₇NO₂S | [3] |
| Molecular Weight | 205.23 g/mol | [1] |
| IUPAC Name | 6-(Thiophen-2-yl)pyridine-3-carboxylic acid | |
| Canonical SMILES | C1=CC(=C(N=C1)C2=CC=CS2)C(=O)O | |
| InChI Key | Not Available |
Synthesis and Purification
The synthesis of 6-(Thiophen-2-yl)nicotinic acid can be approached through modern cross-coupling methodologies, which are fundamental in the construction of biaryl systems. The choice of a specific protocol is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the disconnection of the C-C bond between the pyridine and thiophene rings. This points to a cross-coupling reaction between a halogenated nicotinic acid derivative and a thiophene organometallic reagent.
Sources
An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Thiophen-2-yl)nicotinic Acid
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. By integrating foundational spectroscopic principles with data from analogous structures, this document offers a predictive yet robust framework for the structural elucidation of this molecule. We will explore the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed, field-tested experimental protocols, causality-driven data interpretation, and summary tables to provide a self-validating system for researchers. This guide is designed to serve as an essential reference for scientists engaged in the synthesis, characterization, and application of novel heteroaromatic compounds.
Introduction and Molecular Overview
6-(Thiophen-2-yl)nicotinic acid is a bifunctional aromatic compound featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted with a thiophene ring at the 6-position. This molecular architecture is significant, as both nicotinic acid and thiophene moieties are prevalent scaffolds in pharmacologically active compounds and functional organic materials.[1][2] Nicotinic acid, or Vitamin B3, is a well-established lipid-lowering agent, while thiophene rings are key components in numerous approved drugs due to their bioisosteric relationship with benzene and their ability to modulate physicochemical properties.[2][3]
The conjugation between the electron-deficient pyridine ring and the electron-rich thiophene ring suggests unique electronic and, consequently, spectroscopic properties. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of this molecule's spectroscopic signature indispensable. This guide provides a detailed predictive analysis of its spectral data, establishing a benchmark for its empirical characterization.
Below is the chemical structure of 6-(Thiophen-2-yl)nicotinic acid with standardized numbering for spectroscopic assignment.
Caption: Structure of 6-(Thiophen-2-yl)nicotinic acid with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] The analysis of chemical shifts, coupling constants, and signal integration provides unambiguous evidence of the molecular structure.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for six aromatic protons and one acidic proton. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid, and the electron-donating nature of the thiophene sulfur atom.[5][6]
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
|---|---|---|---|---|---|
| ~13.5 | broad s | - | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange. |
| ~9.15 | d | J ≈ 2.3 | 1H | H2 | H2 is ortho to the pyridine nitrogen and is significantly deshielded. It is split by H4 (meta-coupling). |
| ~8.35 | dd | J ≈ 8.2, 2.3 | 1H | H4 | H4 is coupled to both H5 (ortho-coupling) and H2 (meta-coupling), resulting in a doublet of doublets. |
| ~8.00 | d | J ≈ 8.2 | 1H | H5 | H5 is ortho to the thiophene substituent and coupled to H4. |
| ~7.85 | dd | J ≈ 3.7, 1.1 | 1H | H3' | This thiophene proton is adjacent to the pyridine ring and is coupled to H4' (vicinal) and H5' (long-range). |
| ~7.70 | dd | J ≈ 5.1, 1.1 | 1H | H5' | This thiophene proton is adjacent to the sulfur atom and is coupled to H4' (vicinal) and H3' (long-range). |
| ~7.20 | dd | J ≈ 5.1, 3.7 | 1H | H4' | This thiophene proton is coupled to both H3' and H5', appearing as a doublet of doublets. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are dictated by hybridization and the electronic environment. Aromatic carbons typically resonate between 110-160 ppm.[7]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Predicted Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~166.0 | C7 (C=O) | The carboxylic acid carbon is the most deshielded carbon due to the two attached electronegative oxygen atoms. |
| ~158.0 | C6 | Attached to both the pyridine nitrogen and the thiophene ring, leading to significant deshielding. |
| ~152.5 | C2 | Alpha to the pyridine nitrogen, resulting in a downfield shift. |
| ~145.0 | C2' | The thiophene carbon directly attached to the pyridine ring (ipso-carbon). |
| ~138.0 | C4 | Beta to the nitrogen and ortho to the carboxylic acid group. |
| ~129.5 | C5' | Adjacent to the sulfur atom in the thiophene ring. |
| ~129.0 | C4' | Carbon on the thiophene ring. |
| ~128.5 | C3' | Carbon on the thiophene ring. |
| ~127.0 | C3 | The ipso-carbon of the carboxylic acid substituent. |
| ~121.0 | C5 | Gamma to the nitrogen, generally the most upfield of the pyridine carbons. |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized 6-(Thiophen-2-yl)nicotinic acid.
-
Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar, acidic compounds and its high boiling point.[8]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical peak shape for the residual solvent signal.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Acquire 16-32 scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (d1) to 2-5 seconds to ensure full relaxation of all protons, especially the acidic proton.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Acquire 1024-4096 scans, as the ¹³C nucleus has low natural abundance and sensitivity.
-
A relaxation delay of 2 seconds is typically sufficient.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra correctly.
-
Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.[8]
-
Integrate the ¹H signals and analyze the chemical shifts and multiplicities.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands (Solid State, KBr or ATR)
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~3100-3000 | Medium-Weak | C-H stretch | Aromatic (Pyridine & Thiophene) |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid (dimer) |
| ~1600, ~1570, ~1470 | Medium-Strong | C=C and C=N ring stretching | Aromatic Rings |
| ~1300 | Medium | C-O stretch / O-H bend | Carboxylic Acid |
| ~850-700 | Strong | C-H out-of-plane bending | Aromatic Ring Substitution Pattern |
| ~720 | Medium-Weak | C-S stretch | Thiophene |
Causality and Interpretation:
-
The most characteristic feature will be the extremely broad O-H stretch from 2500-3300 cm⁻¹, which is typical for hydrogen-bonded carboxylic acid dimers in the solid state.[9]
-
The C=O stretch around 1710 cm⁻¹ is also indicative of a dimeric carboxylic acid. If the sample were not hydrogen-bonded, this peak would appear at a higher frequency (~1760 cm⁻¹).
-
Multiple sharp peaks in the 1600-1450 cm⁻¹ region, known as the "fingerprint region," will confirm the presence of the two different aromatic rings.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
Objective: To obtain a rapid, high-quality IR spectrum to identify functional groups.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. This is crucial as it will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and H₂O.
-
-
Sample Application:
-
Place a small amount (1-2 mg) of the solid 6-(Thiophen-2-yl)nicotinic acid powder directly onto the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
-
Data Acquisition:
-
Scan the sample over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically perform the background subtraction.
-
Label the major peaks and compare them to the predicted values and standard correlation tables.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.
Predicted Mass Spectrometry Data (Electron Impact or Electrospray Ionization)
| m/z (charge) | Ion | Predicted Identity |
|---|---|---|
| 219.03 | [M]⁺˙ or [M+H]⁺ | Molecular Ion |
| 202.02 | [M-OH]⁺ | Loss of hydroxyl radical |
| 174.03 | [M-COOH]⁺ | Loss of carboxyl radical |
| 173.02 | [M-H₂O-CO]⁺ | Decarboxylation and dehydration |
| 111.01 | [C₅H₄N-C]⁺ | Pyridyl fragment |
| 83.00 | [C₄H₃S]⁺ | Thienyl fragment |
Proposed Fragmentation Pathway
The fragmentation of 6-(Thiophen-2-yl)nicotinic acid is expected to proceed through characteristic losses from the carboxylic acid group, followed by cleavage of the bond between the two aromatic rings.
Caption: A systematic workflow for the spectroscopic analysis of a novel compound.
References
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Devendra Kumar Singh, et al. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142. [Link]
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Puccio, A., et al. (2009). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. Journal of Agricultural and Food Chemistry, 57(21), 9968-9976. [Link]
-
Kamanna, V.S., & Kashyap, M.L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), S20-S26. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
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Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts. Retrieved from [Link]
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Chen, Q., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
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Wikipedia. (n.d.). Thiophene. Wikipedia. Retrieved from [Link]
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Starna Scientific. (n.d.). Nicotinic Acid (210-260 nm). Starna Scientific. Retrieved from [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
Uciechowska-Kuga, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Chromatography B, 878(13-14), 1001-1009. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). HMDB. Retrieved from [Link]
-
Al-Hamdany, H. A. A., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1833. [Link]
-
Dudina, B., et al. (2023). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 28(14), 5413. [Link]
-
Khan, M. M., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H solution NMR spectra of (a) thiopheneR[10]otaxane and (b) polythiophene polyrotaxane. ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-(Thiophen-2-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
6-(Thiophen-2-yl)nicotinic acid is a biaryl compound that marries the electron-rich thiophene ring with the electron-deficient pyridine ring of nicotinic acid. This unique electronic arrangement imparts interesting photophysical and pharmacological properties, making it a valuable scaffold in the design of novel therapeutics and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of such molecules. The chemical shifts (δ), coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular architecture, confirming connectivity and providing insights into the electronic environment of each nucleus.
Molecular Structure and Numbering
A clear understanding of the molecular structure and a consistent numbering system are paramount for accurate spectral assignment. The structure of 6-(Thiophen-2-yl)nicotinic acid is depicted below, with the IUPAC numbering convention that will be used throughout this guide.
Caption: A standard workflow for NMR data acquisition and processing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., zg30).
-
Number of scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation delay (d1): 1-2 seconds.
-
Acquisition time (aq): 3-4 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time (aq): 1-2 seconds.
-
Synthesis of 6-(Thiophen-2-yl)nicotinic acid
The synthesis of 6-(Thiophen-2-yl)nicotinic acid would typically be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. These methods are highly efficient for the formation of C-C bonds between aromatic rings.
Suzuki Coupling Approach
A common synthetic route involves the Suzuki coupling of a halogenated nicotinic acid derivative with a thiophene boronic acid.
Caption: A representative synthetic scheme for 6-(Thiophen-2-yl)nicotinic acid via Suzuki coupling.
This reaction is advantageous due to the commercial availability of the starting materials and the relatively mild reaction conditions.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-(Thiophen-2-yl)nicotinic acid. The detailed predictions for chemical shifts and coupling constants, grounded in established NMR theory, offer a valuable reference for researchers working on the synthesis and characterization of this and related compounds. The outlined experimental protocols provide a robust framework for obtaining and interpreting high-quality NMR data. As a molecule with significant potential in various scientific fields, a thorough understanding of its structural features through powerful analytical techniques like NMR is crucial for its future development and application.
References
-
Human Metabolome Database. Nicotinic acid. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524. [Link]
An In-Depth Technical Guide to the Infrared Spectroscopy of 6-(Thiophen-2-yl)nicotinic Acid
This guide provides a comprehensive technical overview of the principles and practices for obtaining and interpreting the infrared (IR) spectrum of 6-(Thiophen-2-yl)nicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecular vibrations that characterize this compound, offering a detailed experimental protocol and a thorough analysis of its expected spectral features.
Introduction: The Structural Significance of 6-(Thiophen-2-yl)nicotinic Acid
6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid-substituted pyridine ring linked to a thiophene moiety, presents a unique combination of functional groups that dictate its chemical reactivity, potential biological activity, and solid-state properties. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives play essential roles in cellular metabolism[1][2][3]. The incorporation of a thiophene ring, a common scaffold in pharmacologically active molecules, further enhances the potential for diverse chemical interactions.
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By measuring the absorption of infrared radiation at specific frequencies, an IR spectrum provides a molecular fingerprint, revealing the presence of characteristic functional groups and offering insights into molecular structure and bonding. For 6-(Thiophen-2-yl)nicotinic acid, IR spectroscopy is indispensable for confirming its synthesis, assessing its purity, and studying intermolecular interactions, such as the hydrogen bonding crucial to its crystal structure.
Theoretical Foundations: Vibrational Modes of Constituent Moieties
The infrared spectrum of 6-(Thiophen-2-yl)nicotinic acid is a composite of the vibrational modes of its three primary components: the carboxylic acid group, the pyridine ring, and the thiophene ring. Understanding the characteristic absorptions of each is key to interpreting the full spectrum.
The Carboxylic Acid Group (-COOH)
Carboxylic acids exhibit highly characteristic and easily identifiable IR absorption bands, primarily due to the hydroxyl (-OH) and carbonyl (C=O) groups[4][5].
-
O-H Stretching: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers. This strong intermolecular interaction causes the O-H stretching vibration to appear as a very broad and intense absorption band spanning a wide range, typically from 3300 cm⁻¹ down to 2500 cm⁻¹[4][5]. This broadness is a hallmark of the carboxylic acid functional group.
-
C=O Stretching: The carbonyl stretching vibration of a carboxylic acid gives rise to a strong, sharp absorption band. For dimeric, saturated carboxylic acids, this band appears around 1710 cm⁻¹[4]. Conjugation with an aromatic ring, as is the case in 6-(Thiophen-2-yl)nicotinic acid, typically lowers this frequency to the 1760-1690 cm⁻¹ range[5].
-
C-O Stretching and O-H Bending: Carboxylic acids also show a C-O stretching vibration, which is often coupled with in-plane O-H bending. This results in one or two bands in the 1320-1210 cm⁻¹ region[6]. An out-of-plane O-H bending vibration can also be observed as a broad band centered around 920 cm⁻¹.
The Pyridine and Thiophene Rings
The vibrational modes of the pyridine and thiophene rings involve stretching and bending of their C-C, C-N (for pyridine), C-S (for thiophene), and C-H bonds.
-
Aromatic C-H Stretching: The stretching vibrations of C-H bonds on the aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range[7]. These are generally of weak to medium intensity.
-
Ring Stretching (C=C and C=N): The stretching vibrations within the aromatic rings (C=C and C=N) give rise to a series of bands, often of variable intensity, in the 1600-1400 cm⁻¹ region[8][9]. For pyridine and its derivatives, characteristic bands are expected around 1600 cm⁻¹[9].
-
C-H In-Plane and Out-of-Plane Bending: The in-plane bending vibrations of the ring C-H bonds occur in the 1300-1000 cm⁻¹ region[10]. The out-of-plane C-H bending vibrations are found in the 900-650 cm⁻¹ range and are particularly diagnostic of the substitution pattern on the aromatic rings[11].
-
C-S Vibrations: Thiophene-containing compounds exhibit vibrations involving the C-S bond, although these can be difficult to assign definitively as they often fall in the fingerprint region and can couple with other vibrations[8].
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
Obtaining a reliable and high-resolution FTIR spectrum of solid 6-(Thiophen-2-yl)nicotinic acid requires meticulous sample preparation and proper instrument configuration. The following protocol outlines a robust procedure using the potassium bromide (KBr) pellet transmission method, a common and effective technique for solid samples[12][13].
Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
6-(Thiophen-2-yl)nicotinic acid (high purity)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula and weighing paper
-
Infrared lamp (for drying)
Workflow Diagram
Caption: Experimental workflow for FTIR analysis of 6-(Thiophen-2-yl)nicotinic acid.
Step-by-Step Methodology
-
Drying: Ensure both the 6-(Thiophen-2-yl)nicotinic acid sample and the KBr powder are completely dry to avoid interference from water absorption bands. Dry them in an oven or under an infrared lamp if necessary. The presence of moisture will introduce a broad absorption around 3400 cm⁻¹ and a sharp band around 1640 cm⁻¹.
-
Weighing: Accurately weigh approximately 1-2 mg of the sample and 100-200 mg of KBr powder[12]. The ratio is critical; too much sample will result in overly intense, saturated absorption bands, while too little will yield a noisy spectrum with weak peaks.
-
Grinding and Mixing: Transfer the weighed sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained[12]. This step is crucial for minimizing light scattering and producing a high-quality, transparent pellet.
-
Pellet Formation: Carefully transfer the powder mixture into the collar of a pellet die. Distribute the powder evenly. Place the plunger in the die and apply pressure using a hydraulic press according to the manufacturer's instructions (typically 7-10 tons). Hold the pressure for a few minutes to allow the KBr to flow and form a solid disk.
-
Pellet Inspection: Carefully release the pressure and extract the die. The resulting KBr pellet should be translucent or transparent. An opaque or cloudy pellet indicates insufficient grinding, moisture, or uneven pressure, and a new pellet should be prepared[14].
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Collect a background spectrum. This measures the instrument's response without the sample and is essential for generating the final transmittance or absorbance spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Spectral Interpretation and Data Presentation
The resulting IR spectrum should be analyzed to assign the observed absorption bands to the specific vibrational modes of 6-(Thiophen-2-yl)nicotinic acid. The following table summarizes the expected key absorption bands and their assignments, based on established correlations for its constituent functional groups.
Table 1: Predicted Infrared Absorption Bands for 6-(Thiophen-2-yl)nicotinic Acid
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Authoritative Grounding |
| 3100 - 3000 | Weak-Medium | Aromatic C-H Stretch (Pyridine & Thiophene) | Characteristic for C-H stretching in heteroaromatic rings[7]. |
| 3300 - 2500 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) | A hallmark of hydrogen-bonded carboxylic acids, this very broad band is due to the strong intermolecular H-bonding[4][5]. |
| ~1710 - 1690 | Strong, Sharp | C=O Stretch (Carboxylic Acid) | The carbonyl stretch is intense. Conjugation with the pyridine ring shifts it to this range[4][5]. |
| ~1600 - 1550 | Medium | Aromatic C=C and C=N Ring Stretches | Pyridine derivatives show characteristic ring stretching vibrations in this region[9]. |
| ~1450 - 1400 | Medium | Aromatic C=C Ring Stretches (Thiophene) | Thiophene rings exhibit characteristic stretching vibrations in this spectral window[8]. |
| ~1320 - 1210 | Medium-Strong | C-O Stretch coupled with O-H In-Plane Bend | This band is characteristic of the carboxylic acid group and involves coupled vibrations[6]. |
| ~950 - 900 | Broad, Medium | O-H Out-of-Plane Bend | A broad absorption resulting from the out-of-plane bending of the hydroxyl group in the H-bonded dimer[6]. |
| ~900 - 650 | Medium | C-H Out-of-Plane Bends | These bands are diagnostic of the substitution pattern on the pyridine and thiophene rings[11]. |
Logical Relationships in Spectral Interpretation
The interpretation of the spectrum follows a logical flow, starting from the most prominent and diagnostic peaks to the more complex fingerprint region.
Caption: Logical flow for the interpretation of the IR spectrum of 6-(Thiophen-2-yl)nicotinic acid.
Conclusion
Infrared spectroscopy is an essential tool for the structural characterization of 6-(Thiophen-2-yl)nicotinic acid. By following a validated experimental protocol, a high-quality spectrum can be obtained. The interpretation of this spectrum, grounded in the well-established vibrational frequencies of carboxylic acids, pyridine, and thiophene moieties, allows for unambiguous confirmation of the compound's identity and provides valuable insights into its molecular structure and intermolecular interactions. This guide serves as a foundational resource for scientists employing FTIR spectroscopy in the analysis of this and related heterocyclic compounds.
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An In-depth Technical Guide to the Biological Activity of 6-(Thiophen-2-yl)nicotinic acid
Abstract
This technical guide provides a comprehensive overview of the known and potential biological activities of 6-(Thiophen-2-yl)nicotinic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from studies on its structural components—thiophene and nicotinic acid—and its closely related derivatives, particularly N-(thiophen-2-yl) nicotinamides. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the potential pharmacological applications of this compound and detailed methodologies for its investigation. We will explore its synthesis, potential as an antifungal, anti-inflammatory, and anticancer agent, and provide detailed experimental protocols for its biological evaluation.
Introduction: A Molecule of Interest
6-(Thiophen-2-yl)nicotinic acid is a heterocyclic compound that incorporates two key pharmacophores: a thiophene ring and a nicotinic acid (niacin, vitamin B3) moiety. This unique structural combination suggests a potential for a wide range of biological activities. The thiophene ring is a well-established scaffold in medicinal chemistry, known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2] Nicotinic acid and its derivatives are crucial in numerous physiological processes and have been successfully developed as therapeutic agents for various conditions, including dyslipidemia and inflammatory diseases.[3][4]
The strategic combination of these two moieties in 6-(Thiophen-2-yl)nicotinic acid presents a compelling case for its investigation as a novel therapeutic agent. This guide will delve into the existing research on related compounds to build a strong hypothesis for the biological potential of 6-(Thiophen-2-yl)nicotinic acid.
Synthesis of 6-(Thiophen-2-yl)nicotinic Acid and Its Derivatives
Hypothetical Synthesis Workflow
Caption: Hypothetical Suzuki coupling for synthesis.
Experimental Protocol: Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives
This protocol is adapted from the synthesis of N-(thiophen-2-yl) nicotinamide derivatives and can be modified for the synthesis of the parent acid.[5][6][7]
-
Activation of Nicotinic Acid:
-
To a solution of a substituted nicotinic acid in an appropriate solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess chlorinating agent under reduced pressure to obtain the nicotinoyl chloride.
-
-
Amide Coupling:
-
Dissolve the nicotinoyl chloride in a suitable solvent (e.g., dichloromethane).
-
To this solution, add a solution of 2-aminothiophene and a base (e.g., triethylamine or pyridine) in the same solvent at 0°C.
-
Allow the reaction mixture to stir at room temperature for 6-12 hours.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-(thiophen-2-yl) nicotinamide derivative.
-
Potential Biological Activities and Mechanistic Insights
Based on the known activities of thiophene and nicotinic acid derivatives, 6-(Thiophen-2-yl)nicotinic acid is hypothesized to possess antifungal, anti-inflammatory, and anticancer properties.
Antifungal Activity
Derivatives of N-(thiophen-2-yl) nicotinamide have demonstrated potent fungicidal activity, particularly against cucumber downy mildew (Pseudoperonospora cubensis).[5][6][7] This suggests that the core structure of 6-(Thiophen-2-yl)nicotinic acid is a promising scaffold for the development of novel antifungal agents.
Quantitative Data on N-(thiophen-2-yl) Nicotinamide Derivatives [5][6][7]
| Compound | Target Organism | EC50 (mg/L) |
| Derivative 4a | P. cubensis | 4.69 |
| Derivative 4f | P. cubensis | 1.96 |
| Diflumetorim (Control) | P. cubensis | 21.44 |
| Flumorph (Control) | P. cubensis | 7.55 |
Anti-inflammatory Activity
Nicotinic acid is known to exert anti-inflammatory effects through the activation of the G-protein coupled receptor 109A (GPR109A), which is expressed on various immune cells.[4][8] Activation of GPR109A can lead to the suppression of pro-inflammatory signaling pathways, such as the NF-κB pathway.[9] Thiophene derivatives have also been reported to possess anti-inflammatory properties.[10] Therefore, 6-(Thiophen-2-yl)nicotinic acid is a strong candidate for possessing anti-inflammatory activity.
Proposed Anti-inflammatory Signaling Pathway
Caption: Proposed GPR109A-mediated anti-inflammatory pathway.
Anticancer Activity
Numerous thiophene derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][10][11][12] The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation and survival. Nicotinic acid derivatives have also shown potential as anticancer agents.[9] The combination of these two pharmacophores in 6-(Thiophen-2-yl)nicotinic acid could lead to synergistic or novel anticancer activities.
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of 6-(Thiophen-2-yl)nicotinic acid, a series of in vitro and in vivo assays are recommended.
Antifungal Susceptibility Testing
Protocol: Broth Microdilution Method (Adapted from CLSI guidelines)
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.[13]
-
Harvest the spores by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a final concentration of 1 x 10^5 to 5 x 10^5 spores/mL using a hemocytometer.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 6-(Thiophen-2-yl)nicotinic acid in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.
-
In Vitro Anti-inflammatory Assays
Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages [14]
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 6-(Thiophen-2-yl)nicotinic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
-
Griess Assay for Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Cytotoxicity Assay
Protocol: MTT Assay for Cell Viability [10][11]
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of 6-(Thiophen-2-yl)nicotinic acid for 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Conclusion and Future Directions
While the direct biological evaluation of 6-(Thiophen-2-yl)nicotinic acid is not yet extensively reported, the analysis of its constituent pharmacophores and related derivatives strongly suggests its potential as a versatile therapeutic agent. The demonstrated fungicidal activity of its amide derivatives provides a solid foundation for its investigation as a novel antifungal. Furthermore, the well-documented anti-inflammatory and anticancer properties of thiophene and nicotinic acid scaffolds warrant a thorough investigation of 6-(Thiophen-2-yl)nicotinic acid in these therapeutic areas.
Future research should focus on the efficient synthesis of 6-(Thiophen-2-yl)nicotinic acid and a comprehensive in vitro and in vivo evaluation of its biological activities. Mechanistic studies, including the identification of molecular targets and signaling pathways, will be crucial for its development as a potential drug candidate. The experimental protocols outlined in this guide provide a robust framework for initiating such investigations.
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Green, H. M., et al. (2022). In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor: Allosteric Agonist or Allosteric Modulator?. British Journal of Pharmacology, 179(24), 5439-5456. [Link]
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A Technical Guide to the Research Applications of 6-(Thiophen-2-yl)nicotinic Acid: A Promising Scaffold in Drug Discovery
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 6-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound poised at the intersection of proven pharmacophores. By dissecting its structural components—a nicotinic acid moiety and a thiophene ring—we elucidate a compelling scientific rationale for its investigation as a novel therapeutic agent. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comprehensive overview of its synthetic feasibility, prospective biological activities, and detailed experimental workflows for its evaluation. Particular emphasis is placed on its potential as an agonist for the G-protein coupled receptor 109A (GPR109A), a key target in inflammatory and metabolic diseases.
Introduction: The Scientific Rationale for 6-(Thiophen-2-yl)nicotinic Acid
The strategic combination of well-established pharmacophores is a cornerstone of modern drug discovery. 6-(Thiophen-2-yl)nicotinic acid emerges from this principle, integrating the biological significance of both nicotinic acid (a B vitamin with therapeutic applications) and the thiophene ring (a privileged scaffold in medicinal chemistry).[1]
Nicotinic Acid (Niacin): Beyond its role as a vitamin, nicotinic acid is a well-documented therapeutic agent, primarily used to treat dyslipidemia.[2] Its mechanism of action involves the activation of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCA2), a receptor expressed in adipocytes and immune cells.[3] Activation of GPR109A leads to a cascade of anti-inflammatory and metabolic effects, making it a target of significant interest for conditions beyond lipid disorders, including atherosclerosis and neuroinflammation.[3][4]
Thiophene: The thiophene ring is a versatile five-membered sulfur heterocycle present in numerous approved drugs.[1] Its bioisosteric relationship with the phenyl ring allows for favorable interactions with biological targets, while its unique electronic properties can enhance potency and modulate pharmacokinetic profiles.[1] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5]
The direct linkage of these two moieties in 6-(Thiophen-2-yl)nicotinic acid presents a novel chemical entity with the potential for synergistic or enhanced biological activity, particularly as a modulator of GPR109A.
Synthesis and Derivatization: A Proposed Synthetic Workflow
Proposed Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Step 1: Preparation of Starting Materials
-
6-Halonicotinic acid ester: Commercially available or synthesized from the corresponding 6-hydroxynicotinic acid. The ethyl or methyl ester is suitable for this reaction. A bromo or iodo substituent is preferred for optimal reactivity in the Suzuki coupling.
-
Thiophen-2-ylboronic acid: Commercially available.
Step 2: The Suzuki-Miyaura Coupling Reaction
-
To a reaction vessel, add the 6-halonicotinic acid ester (1 equivalent), thiophen-2-ylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(dppf)Cl2 (0.01-0.05 equivalents), and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 6-(thiophen-2-yl)nicotinic acid ester.
Step 3: Hydrolysis of the Ester
-
Dissolve the purified ester in a mixture of a suitable solvent (e.g., methanol, ethanol, or THF) and an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry to obtain 6-(Thiophen-2-yl)nicotinic acid.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for 6-(Thiophen-2-yl)nicotinic acid.
Potential Applications in Drug Discovery and Chemical Biology
The unique structural features of 6-(Thiophen-2-yl)nicotinic acid suggest several promising avenues for research, primarily centered around its potential as a GPR109A agonist.
GPR109A Agonism and Anti-Inflammatory Activity
Hypothesis: 6-(Thiophen-2-yl)nicotinic acid will act as an agonist at the GPR109A receptor, leading to the suppression of inflammatory responses in immune cells.
Causality: The nicotinic acid moiety is the key pharmacophore for GPR109A activation. The thiophene substituent at the 6-position may influence the compound's affinity and efficacy for the receptor, potentially offering an improved therapeutic window compared to nicotinic acid itself, which is known for its flushing side effect.
Experimental Workflow for Evaluation:
-
In Vitro GPR109A Activation Assay:
-
Objective: To determine the potency and efficacy of 6-(Thiophen-2-yl)nicotinic acid in activating GPR109A.
-
Methodology: Utilize a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells). Activation of the Gαi-coupled GPR109A receptor leads to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Protocol:
-
Culture GPR109A-expressing cells to an appropriate density.
-
Pre-treat cells with forskolin to stimulate cAMP production.
-
Treat cells with varying concentrations of 6-(Thiophen-2-yl)nicotinic acid.
-
Lyse the cells and quantify intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Generate a dose-response curve and calculate the EC50 value.
-
-
-
In Vitro Anti-Inflammatory Assay in Macrophages:
-
Objective: To assess the ability of 6-(Thiophen-2-yl)nicotinic acid to suppress the production of pro-inflammatory cytokines in activated macrophages.
-
Methodology: Use a macrophage cell line (e.g., RAW 264.7) or primary human monocytes.[8]
-
Protocol:
-
Culture macrophages and pre-treat with varying concentrations of 6-(Thiophen-2-yl)nicotinic acid.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an appropriate incubation period, collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 using ELISA.[9][10]
-
Determine the IC50 value for the inhibition of each cytokine.
-
-
Diagram of the GPR109A Signaling Pathway and Anti-Inflammatory Effect:
Caption: Proposed mechanism of GPR109A-mediated anti-inflammatory effects.
Structure-Activity Relationship (SAR) Studies
The proposed synthetic route allows for the facile generation of a library of analogs to probe the structure-activity relationship.
| Modification Site | Rationale for Derivatization | Potential Impact on Activity |
| Thiophene Ring | Substitution at the 3-, 4-, or 5-position of the thiophene ring with various electron-donating or electron-withdrawing groups. | Modulate lipophilicity, electronic properties, and steric interactions with the GPR109A binding pocket, potentially enhancing potency or selectivity. |
| Nicotinic Acid Ring | Substitution at other positions on the pyridine ring. | Fine-tune the electronic properties and orientation of the carboxylic acid, which is crucial for receptor interaction. |
| Carboxylic Acid | Esterification or conversion to amides or other bioisosteres. | Investigate the necessity of the free carboxylic acid for activity and potentially improve pharmacokinetic properties. |
Agrochemical Research
Derivatives of N-(thiophen-2-yl) nicotinamide have shown promise as fungicides, particularly against cucumber downy mildew.[11] Although 6-(Thiophen-2-yl)nicotinic acid lacks the amide linker, its core structure could still serve as a valuable scaffold for the development of novel agrochemicals.
Fungicidal Activity Screening:
-
Objective: To evaluate the potential of 6-(Thiophen-2-yl)nicotinic acid and its derivatives as antifungal agents.
-
Methodology: In vitro and in vivo assays against a panel of relevant plant pathogens.
-
Protocol:
-
In vitro assay: Test the compounds at various concentrations against fungal spore germination or mycelial growth on agar plates.
-
In vivo assay: Apply the compounds to infected plants (e.g., cucumber plants infected with Pseudoperonospora cubensis) and assess the reduction in disease severity compared to controls.[11]
-
Calculate the EC50 (effective concentration for 50% inhibition) for active compounds.
-
Table 1: Comparative Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew
| Compound | EC50 (mg/L) | Reference |
| Compound 4a | 4.69 | [11] |
| Compound 4f | 1.96 | [11] |
| Diflumetorim | 21.44 | [11] |
| Flumorph | 7.55 | [11] |
This table presents data for structurally related compounds to highlight the potential of the thiophene-nicotinic acid scaffold in agrochemical research.
Conclusion and Future Directions
6-(Thiophen-2-yl)nicotinic acid represents a compelling, yet underexplored, molecule with significant potential in both pharmaceutical and agrochemical research. Its rational design, based on the fusion of two biologically active moieties, provides a strong foundation for its investigation as a GPR109A agonist with anti-inflammatory properties. The proposed synthetic and experimental workflows in this guide offer a clear path for researchers to unlock the therapeutic potential of this promising scaffold. Future research should focus on the synthesis and in-depth biological characterization of 6-(Thiophen-2-yl)nicotinic acid and a focused library of its derivatives to establish a comprehensive structure-activity relationship and validate its potential as a lead compound for drug discovery.
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He, L., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(15), 4439. Available at: [Link]
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available at: [Link]
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Li, Z., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. Available at: [Link]
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Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. Available at: [Link]
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Digby, J. E., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-76. Available at: [Link]
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Reddy, T. S., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7349. Available at: [Link]
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Sharma, H., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(11), 2115-2141. Available at: [Link]
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Mata, I. F., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 2960-2966. Available at: [Link]
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de Campos, R. O., et al. (2011). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Behavioural Pharmacology, 22(4), 323-330. Available at: [Link]
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Khalil, N. A., et al. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. Available at: [Link]
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DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer [Video]. YouTube. Available at: [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(8), 4706-4714. Available at: [Link]
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An In-depth Technical Guide to 6-(Thiophen-2-yl)nicotinic Acid: Synthesis, Properties, and Potential Applications
Foreword: Unveiling a Heterocyclic Scaffold of Interest
In the vast landscape of chemical entities, the fusion of distinct heterocyclic rings often gives rise to molecules with unique properties and potential applications. This guide delves into the technical intricacies of one such molecule: 6-(Thiophen-2-yl)nicotinic acid. While not as extensively documented as its parent compounds, nicotinic acid and thiophene, its structure represents a compelling scaffold for exploration in medicinal chemistry and materials science. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational understanding of its synthesis, predicted properties, and the scientific rationale for its investigation.
Section 1: The Genesis of a Hybrid Heterocycle - A History Rooted in Analogy
The direct history of the discovery of 6-(Thiophen-2-yl)nicotinic acid is not prominently documented in readily available scientific literature, suggesting it is a relatively niche compound likely synthesized as part of broader research programs rather than being the subject of a landmark discovery. Its conceptual origin, however, lies in the rich histories of its constituent moieties: the pyridine ring of nicotinic acid and the thiophene ring.
Nicotinic acid, also known as niacin or vitamin B3, was identified as the "pellagra-preventing factor" in the early 20th century, cementing its vital role in human health.[1][2] Its derivatives have since been explored for a multitude of therapeutic applications.[3] Thiophene and its derivatives, on the other hand, are ubiquitous in medicinal chemistry and are known to possess a wide array of biological activities.[3] The logical amalgamation of these two pharmacophores, therefore, represents a rational approach in the quest for novel bioactive molecules.
Section 2: The Architectural Blueprint - Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
The synthesis of 6-(Thiophen-2-yl)nicotinic acid can be strategically achieved through modern cross-coupling methodologies, which are cornerstones of contemporary organic synthesis for their efficiency and functional group tolerance. The Suzuki-Miyaura cross-coupling reaction stands out as a particularly robust and well-established method for this purpose.[4][5]
The proposed synthetic pathway involves a two-step process: the palladium-catalyzed Suzuki-Miyaura coupling of a suitable 6-halonicotinate ester with a thiophene-based boronic acid derivative, followed by the hydrolysis of the resulting ester to yield the target carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Proposed two-step synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Detailed Experimental Protocol (Proposed)
This protocol is based on established procedures for analogous Suzuki-Miyaura cross-coupling and ester hydrolysis reactions.[5][6][7]
Step 1: Synthesis of Ethyl 6-(thiophen-2-yl)nicotinate
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloronicotinate (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v). To this suspension, add a palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.02-0.05 eq.).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford ethyl 6-(thiophen-2-yl)nicotinate.
Step 2: Synthesis of 6-(Thiophen-2-yl)nicotinic acid
-
Reaction Setup: Dissolve the purified ethyl 6-(thiophen-2-yl)nicotinate (1.0 eq.) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a base, such as sodium hydroxide (e.g., 2-3 eq.), and stir the mixture at room temperature or with gentle heating until the starting material is consumed (as monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with a mineral acid, such as hydrochloric acid (e.g., 1 M HCl), until the pH is acidic (pH ~2-3). A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-(Thiophen-2-yl)nicotinic acid.
Section 3: Physicochemical and Spectroscopic Profile
While extensive experimental data for 6-(Thiophen-2-yl)nicotinic acid is not widely published, we can predict its properties based on its structure and data from its isomer, 5-(Thiophen-2-yl)nicotinic acid (CAS 306934-96-3).[8]
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C10H7NO2S | Based on chemical structure. |
| Molecular Weight | 205.23 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for aromatic carboxylic acids. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | Expected behavior for a molecule with both polar (carboxylic acid) and nonpolar (aromatic rings) regions. |
| Acidity (pKa) | ~4-5 | Similar to other nicotinic acid derivatives. |
Anticipated Spectroscopic Data
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and thiophene ring protons. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the thiophene substituent.
-
13C NMR: The carbon NMR spectrum will display distinct signals for each of the 10 carbon atoms in the molecule, with the carboxylic acid carbon appearing at a characteristic downfield shift.
-
IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the carboxylic acid, typically in the region of 1700-1725 cm-1. A broad O-H stretching band from the carboxylic acid dimer is also expected.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
Section 4: Biological Activity and Potential Applications - A Landscape of Possibilities
The biological profile of 6-(Thiophen-2-yl)nicotinic acid has not been extensively characterized. However, based on the known activities of its constituent parts and structurally related molecules, we can hypothesize potential areas of interest for future research.
Rationale for Investigation
Caption: Rationale for investigating the biological activity of 6-(Thiophen-2-yl)nicotinic acid.
-
Anti-inflammatory and Analgesic Properties: Nicotinic acid derivatives have been investigated for their anti-inflammatory and analgesic effects.[9]
-
Antimicrobial and Fungicidal Activity: The structural similarity to N-(thiophen-2-yl) nicotinamide derivatives, which have shown promising fungicidal activity, suggests that 6-(Thiophen-2-yl)nicotinic acid could be a valuable lead compound in agrochemical research.[3]
-
Enzyme Inhibition: The rigid, planar structure of this molecule makes it a candidate for binding to the active sites of various enzymes, a common mechanism of action for many therapeutic agents.
Section 5: Conclusion and Future Directions
6-(Thiophen-2-yl)nicotinic acid represents a molecule of significant interest at the intersection of medicinal and materials chemistry. While its specific discovery and history are not well-defined, a robust and logical synthetic pathway can be proposed based on well-established Suzuki-Miyaura cross-coupling chemistry. The predicted physicochemical properties and the known biological activities of its constituent heterocycles provide a strong rationale for its further investigation.
Future research should focus on the definitive synthesis and characterization of this compound to establish its precise properties. Subsequently, a thorough evaluation of its biological activity in various assays is warranted to unlock its potential as a novel therapeutic agent or agrochemical. The insights provided in this guide aim to serve as a catalyst for such endeavors, paving the way for new discoveries based on this intriguing heterocyclic scaffold.
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An In-depth Technical Guide to 6-(Thiophen-2-yl)nicotinic Acid and its Derivatives: Synthesis, Properties, and Therapeutic Potential
This guide provides a comprehensive technical overview of 6-(thiophen-2-yl)nicotinic acid and its derivatives for researchers, scientists, and professionals in drug development. It delves into the synthesis, physicochemical characteristics, and diverse biological activities of this promising class of heterocyclic compounds, offering insights into their potential as therapeutic agents.
Introduction: A Privileged Scaffold in Medicinal Chemistry
The convergence of a pyridine ring, characteristic of nicotinic acid (a form of vitamin B3), with a thiophene moiety gives rise to the 6-(thiophen-2-yl)nicotinic acid scaffold. This unique combination of two pharmacologically significant heterocycles has garnered considerable interest in medicinal chemistry. Nicotinic acid and its derivatives are well-established as lipid-lowering agents, while thiophene-containing molecules exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic fusion of these two entities offers a promising avenue for the development of novel therapeutic agents with potentially enhanced efficacy and unique pharmacological profiles.
This guide will explore the synthesis of the core 6-(thiophen-2-yl)nicotinic acid structure, detail its physicochemical properties, and provide an in-depth look at the diverse biological activities of its derivatives, supported by experimental data and mechanistic insights.
Synthesis of the 6-(Thiophen-2-yl)nicotinic Acid Core
The construction of the 6-(thiophen-2-yl)nicotinic acid backbone is most effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille coupling reactions are the premier methods for forging the crucial carbon-carbon bond between the pyridine and thiophene rings.
Preferred Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized method due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The general strategy involves the coupling of a halogenated nicotinic acid derivative with a thiophene boronic acid.
A plausible and efficient route commences with 6-chloronicotinic acid, which serves as the pyridine building block. This is then coupled with thiophene-2-boronic acid in the presence of a palladium catalyst, a suitable base, and a phosphine ligand.
Caption: Suzuki-Miyaura coupling for the synthesis of 6-(thiophen-2-yl)nicotinic acid.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
6-Chloronicotinic acid
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add 6-chloronicotinic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Acidification and Isolation: Dissolve the crude product in a suitable solvent and acidify with hydrochloric acid to precipitate the carboxylic acid. Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-(thiophen-2-yl)nicotinic acid.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Palladium is the cornerstone of the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps.
-
Phosphine Ligand: Triphenylphosphine stabilizes the palladium catalyst and promotes the reaction.
-
Base: The base is crucial for the transmetalation step, activating the boronic acid.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Alternative Synthetic Route: Stille Coupling
The Stille coupling offers an alternative C-C bond formation strategy, reacting an organotin compound with an organic halide.[1] In this case, 6-chloronicotinic acid would be coupled with 2-(tributylstannyl)thiophene. While effective, the toxicity of organotin reagents makes the Suzuki-Miyaura coupling the more favored approach in many laboratory and industrial settings.
Physicochemical Properties of 6-(Thiophen-2-yl)nicotinic Acid
| Property | Predicted Value |
| Molecular Formula | C₁₀H₇NO₂S |
| Molecular Weight | 205.24 g/mol |
| LogP | 2.5 - 3.0 |
| pKa | 4.0 - 4.5 |
| Aqueous Solubility | Low |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | 77.9 Ų |
Note: These values are estimations from computational models and should be confirmed experimentally.
Biological Activities and Therapeutic Potential of Derivatives
The true therapeutic value of the 6-(thiophen-2-yl)nicotinic acid scaffold lies in the diverse biological activities exhibited by its derivatives. By modifying the core structure, researchers have developed compounds with potential applications in various disease areas.
Fungicidal Activity
A significant body of research has focused on the development of N-(thiophen-2-yl)nicotinamide derivatives as potent fungicides. These compounds are synthesized by converting the carboxylic acid of the core structure into an amide by coupling it with various substituted 2-aminothiophenes.
Experimental Protocol: Synthesis of N-(thiophen-2-yl)nicotinamide Derivatives
-
Acid Chloride Formation: Suspend 6-(thiophen-2-yl)nicotinic acid in an inert solvent (e.g., dichloromethane) and add oxalyl chloride or thionyl chloride to form the acid chloride.
-
Amide Coupling: In a separate flask, dissolve the desired substituted 2-aminothiophene and a non-nucleophilic base (e.g., triethylamine) in an inert solvent.
-
Reaction: Slowly add the acid chloride solution to the amine solution at 0 °C and then allow the reaction to proceed to room temperature.
-
Work-up and Purification: After the reaction is complete, perform an aqueous work-up and purify the product by column chromatography or recrystallization.
Several derivatives have demonstrated excellent fungicidal activity against various plant pathogens, with some exhibiting efficacy comparable to or exceeding that of commercial fungicides.
| Compound ID | Substituents | Target Pathogen | EC₅₀ (mg/L) |
| Derivative A | R₁ = Cl, R₂ = CH₃ | Pseudoperonospora cubensis | 4.69 |
| Derivative B | R₁ = Br, R₂ = C₂H₅ | Pseudoperonospora cubensis | 1.96 |
Anti-inflammatory Activity
The thiophene moiety is a well-known pharmacophore in many anti-inflammatory drugs. Derivatives of 6-(thiophen-2-yl)nicotinic acid are being explored for their potential to modulate inflammatory pathways. The underlying mechanism is often linked to the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2).
Caption: Inhibition of the COX pathway by 6-(thiophen-2-yl)nicotinic acid derivatives.
Neurological and Anticancer Potential
The nicotinic acid component of the scaffold suggests potential activity at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Furthermore, the thiophene ring is present in numerous anticancer agents. Research into derivatives of 6-(thiophen-2-yl)nicotinic acid for these applications is an emerging area with significant promise.
Mechanism of Action: Targeting the GPR109A Receptor
Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂). This receptor is primarily expressed in adipocytes and immune cells.
Activation of GPR109A in adipocytes leads to the inhibition of adenylate cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. This decreases the flux of free fatty acids to the liver, leading to reduced triglyceride and VLDL synthesis. It is highly probable that 6-(thiophen-2-yl)nicotinic acid and its derivatives also interact with this receptor, which could be a primary mechanism for their potential metabolic and anti-inflammatory effects.
Caption: Proposed GPR109A-mediated signaling pathway.
Conclusion and Future Directions
The 6-(thiophen-2-yl)nicotinic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The synthetic accessibility through robust cross-coupling reactions, combined with the diverse biological activities of its derivatives, makes it an attractive area for further research.
Future efforts should focus on:
-
Expanding the chemical diversity of derivatives to explore a wider range of biological targets.
-
Detailed in vitro and in vivo studies to elucidate the specific mechanisms of action for promising compounds.
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Pharmacokinetic and toxicological profiling to assess the drug-like properties of lead candidates.
The insights provided in this guide offer a solid foundation for researchers to embark on the exciting journey of exploring the full therapeutic potential of 6-(thiophen-2-yl)nicotinic acid and its derivatives.
References
-
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 938, Nicotinic acid. [Link]
-
Ma, M., et al. (2009). Efficient Synthesis of 6-Aryl-2-chloronicotinic Acids via Pd Catalyzed Regioselective Suzuki Coupling of 2,6-Dichloronicotinic Acid. Journal of Heterocyclic Chemistry, 45(6), 1847-1849. [Link]
-
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
Wiley-VCH (2016). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. [Link]
-
ResearchGate (2020). In Suzuki coupling can the boronic acid couple with each other?. [Link]
-
Al-Ostoot, F. H., et al. (2021). Biological Activities of Thiophenes. Encyclopedia, 1(3), 772-793. [Link]
-
ResearchGate (2018). Preparation and Stille Cross-Coupling Reaction of the First Organotin Reagents of Azulenes. [Link]
-
Penning, T. D., et al. (2010). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates. Molecules, 15(4), 2744-2751. [Link]
-
Płaziński, W., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(13), 3894. [Link]
-
Wikipedia (2023). Stille reaction. [Link]
-
Ciaffo, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7687. [Link]
-
Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
-
Carl ROTH (2023). Nicotinic acid. [Link]
Sources
A Theoretical and Practical Guide to 6-(Thiophen-2-yl)nicotinic Acid: Synthesis, Characterization, and Electronic Properties
This technical guide provides a comprehensive overview of the synthesis, spectroscopic characterization, and theoretical analysis of 6-(Thiophen-2-yl)nicotinic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed theoretical explorations to facilitate further research and application of this compound.
Introduction: The Significance of Pyridine-Thiophene Scaffolds
The convergence of pyridine and thiophene moieties within a single molecular framework gives rise to a class of compounds with remarkable electronic and biological properties. The pyridine ring, an electron-deficient heterocycle, is a ubiquitous feature in numerous pharmaceuticals and functional materials.[1] Conversely, the electron-rich thiophene ring is a well-established pharmacophore and a key component in organic electronics.[1][2] The strategic combination of these two heterocycles in 6-(Thiophen-2-yl)nicotinic acid creates a molecule with a unique electronic profile, making it a promising candidate for applications ranging from novel therapeutics to advanced electronic materials. Nicotinic acid and its derivatives are known to play crucial roles in various biological activities, while thiophene-containing compounds have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4]
This guide will delineate a robust synthetic pathway to 6-(Thiophen-2-yl)nicotinic acid, provide a thorough analysis of its expected spectroscopic signature, and delve into its electronic structure through theoretical calculations.
Synthetic Strategy: The Power of Suzuki-Miyaura Cross-Coupling
The carbon-carbon bond formation between the pyridine and thiophene rings is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method is widely recognized for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of the necessary building blocks.[5][6] The proposed synthetic route involves the coupling of a halogenated nicotinic acid derivative with a thiophene boronic acid.
Proposed Synthetic Protocol
The synthesis of 6-(Thiophen-2-yl)nicotinic acid can be accomplished by the Suzuki-Miyaura coupling of 6-chloronicotinic acid with thiophene-2-boronic acid.
Diagram of the Synthetic Workflow:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Synthesis of 6-(Thiophen-2-yl)nicotinic Acid via Suzuki-Miyaura Cross-Coupling
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 6-(Thiophen-2-yl)nicotinic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 6-chloronicotinic acid and thiophene-2-boronic acid. This guide is designed for researchers, chemists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and data presentation to ensure reproducible and efficient synthesis. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot the procedure effectively.
Introduction and Scientific Background
6-(Thiophen-2-yl)nicotinic acid is a biaryl heterocyclic compound incorporating both a pyridine and a thiophene ring. This structural motif is of significant interest in drug discovery, as these individual rings are prominent pharmacophores. The combination can lead to novel compounds with unique biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, or fungicides.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its organoboron reagents.[1] First reported by Akira Suzuki in 1979, this reaction forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex.[1] The reaction's reliability and versatility were recognized with the 2010 Nobel Prize in Chemistry.[1]
Reaction Scheme:
Figure 1. Suzuki-Miyaura cross-coupling of 6-chloronicotinic acid with thiophene-2-boronic acid.
Mechanism Spotlight: The Suzuki-Miyaura Catalytic Cycle
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting. The Suzuki coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2]
-
Oxidative Addition: The cycle begins with the active 14-electron Pd(0) complex, which undergoes oxidative addition to the organohalide (6-chloronicotinic acid). This is often the rate-determining step and forms a Pd(II) intermediate.[2]
-
Transmetalation: The boronic acid is activated by a base (e.g., sodium carbonate) to form a more nucleophilic boronate species.[3] This boronate then transfers its organic group (the thiophenyl ring) to the Pd(II) complex, displacing the halide. This step is called transmetalation.[2]
-
Reductive Elimination: The two organic ligands on the palladium complex then couple and are eliminated from the coordination sphere, forming the new C-C bond of the desired product, 6-(Thiophen-2-yl)nicotinic acid. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Materials, Reagents, and Safety
Reagent & Equipment List
| Reagent / Material | Formula | CAS No. | Supplier | Notes |
| 6-Chloronicotinic Acid | C₆H₄ClNO₂ | 5326-23-8 | e.g., TCI, SynQuest | Starting material. Irritant.[4][5] |
| Thiophene-2-boronic acid | C₄H₅BO₂S | 6165-68-0 | e.g., Sigma-Aldrich | Coupling partner. Harmful if swallowed.[6] |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 14221-01-3 | e.g., Acros Organics | Catalyst. Handle in a fume hood.[7][8] |
| Sodium Carbonate (Anhydrous) | Na₂CO₃ | 497-19-8 | e.g., Fisher Scientific | Base. Causes serious eye irritation.[9][10] |
| 1,4-Dioxane (Anhydrous) | C₄H₈O₂ | 123-91-1 | e.g., Sigma-Aldrich | Solvent. Flammable, carcinogen.[11] |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Various | Extraction solvent. |
| Hydrochloric Acid (2M) | HCl | 7647-01-0 | Various | For acidification. Corrosive. |
| Deionized Water | H₂O | 7732-18-5 | N/A | For workup. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Various | Drying agent. |
| Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, standard glassware. |
Critical Safety Precautions
All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
6-Chloronicotinic Acid: Causes skin, eye, and respiratory irritation.[12] Avoid inhalation of dust and contact with skin and eyes.[5][13]
-
Thiophene-2-boronic acid: Harmful if swallowed and causes skin and eye irritation.[6] Wear appropriate PPE and handle with care.[14]
-
Tetrakis(triphenylphosphine)palladium(0): This is a palladium catalyst and should be handled with care. While not classified as hazardous under GHS, good laboratory practice dictates minimizing exposure.[7][15]
-
Sodium Carbonate: Causes serious eye irritation.[16][17] Avoid creating dust.[9]
-
1,4-Dioxane: Highly flammable liquid and vapor.[11] It is a suspected carcinogen and may form explosive peroxides upon storage.[18] Use anhydrous solvent from a freshly opened bottle or one that has been properly stored and tested for peroxides.
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale synthesis.
Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (788 mg, 5.0 mmol, 1.0 eq.).
-
Add thiophene-2-boronic acid (768 mg, 6.0 mmol, 1.2 eq.).
-
Add anhydrous sodium carbonate (1.59 g, 15.0 mmol, 3.0 eq.).
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (289 mg, 0.25 mmol, 5 mol%).
-
Causality Note: A catalyst loading of 5 mol% is a robust starting point for this type of coupling. The base is crucial for activating the boronic acid to facilitate transmetalation.[3] A threefold excess ensures the reaction medium remains basic, which is necessary for both the carboxylic acid starting material and the product.
-
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This process, known as degassing, is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Add 25 mL of 1,4-dioxane and 5 mL of deionized water via syringe. The aqueous dioxane mixture is a common and effective solvent system for Suzuki couplings.
Reaction Execution
-
With vigorous stirring, heat the reaction mixture to 90-95 °C using a heating mantle.
-
Maintain the reaction at this temperature for 12-16 hours .
-
Causality Note: Heating is necessary to overcome the activation energy, particularly for the oxidative addition step involving the relatively unreactive aryl chloride.[2] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots.
-
-
After the reaction is complete (as indicated by the consumption of the limiting reagent, 6-chloronicotinic acid), cool the mixture to room temperature.
Workup and Purification
-
Filter the cooled reaction mixture through a pad of Celite to remove the palladium catalyst and other insoluble materials. Wash the pad with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with 50 mL of deionized water.
-
Wash the aqueous layer with ethyl acetate (2 x 30 mL) to remove non-polar impurities. Discard the organic layers.
-
Causality Note: At this stage, the product exists as its sodium carboxylate salt, which is soluble in the aqueous phase. The ethyl acetate wash removes non-polar side products and any remaining triphenylphosphine oxide (a byproduct of the catalyst).
-
-
Carefully acidify the aqueous layer to pH ~3-4 by the dropwise addition of 2M HCl. The product will precipitate as a solid.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water (2 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.
-
Dry the product under vacuum to yield 6-(Thiophen-2-yl)nicotinic acid as an off-white to pale yellow solid. The expected yield is typically in the range of 75-90%.
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the synthesis process, from initial setup to the final, purified product.
Caption: Workflow for the Suzuki coupling synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Melting Point: To assess purity.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). [Link]
-
MDPI. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Tata Chemicals. (2023). Safety Data Sheet: Sodium Carbonate, Anhydrous. [Link]
-
ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: 1,4-Dioxane. [Link]
-
ResearchGate. (2020). The synthesis of nicotinic acid derivatives 10, 11. [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Sodium carbonate. [Link]
-
MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. [Link]
-
Carl ROTH GmbH + Co. KG. (2025). Safety Data Sheet: Tetrakis(triphenylphosphine)palladium(0). [Link]
-
Penta chemicals. (2024). Safety Data Sheet: Sodium carbonate anhydrous. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
-
PubChem. (n.d.). 6-Chloronicotinic acid. [Link]
- Google Patents. (1946). Synthesis of nicotinic compounds.
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- 3. Suzuki Coupling [organic-chemistry.org]
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- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 12. 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. pentachemicals.eu [pentachemicals.eu]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols: Suzuki Coupling for the Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of 6-(Thiophen-2-yl)nicotinic Acid
6-(Thiophen-2-yl)nicotinic acid is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Its structural motif, featuring a thiophene ring coupled to a nicotinic acid core, serves as a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The synthesis of this and similar biaryl compounds has been significantly advanced by the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This powerful carbon-carbon bond-forming reaction offers a robust and efficient method for the synthesis of a wide array of biaryl and substituted aromatic compounds.[1][2]
The Suzuki coupling reaction, first reported by Akira Suzuki in 1979, involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.[1][3][4] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids have made it a cornerstone of modern organic synthesis.[3]
This document provides a comprehensive guide to the synthesis of 6-(Thiophen-2-yl)nicotinic acid via a Suzuki coupling reaction, intended for researchers, scientists, and professionals in drug development. It will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, discuss optimization strategies, and outline methods for purification and characterization.
The Suzuki Coupling Reaction: A Mechanistic Overview
The catalytic cycle of the Suzuki coupling reaction is a well-established process involving a series of key steps centered around a palladium catalyst.[4][5] The generally accepted mechanism consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[3][4][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (in this case, 6-chloronicotinic acid) to a palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate.[3][4][6] The reactivity of the halide in this step generally follows the order I > Br > Cl.[4]
-
Transmetalation: Following oxidative addition, the crucial transmetalation step occurs. Here, the organic group from the organoboron reagent (thiophene-2-boronic acid) is transferred to the palladium(II) complex.[3][4][6] This process requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species, thereby facilitating the transfer of the thiophene group to the palladium center.[1][7]
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups (the nicotinic acid and thiophene moieties) on the palladium(II) complex couple to form the desired biaryl product, 6-(Thiophen-2-yl)nicotinic acid. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4][6]
Below is a diagram illustrating the catalytic cycle of the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol outlines the synthesis of 6-(Thiophen-2-yl)nicotinic acid from 6-chloronicotinic acid and thiophene-2-boronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 6-Chloronicotinic acid | ≥98% | Commercially Available |
| Thiophene-2-boronic acid | ≥97% | Commercially Available |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Ethyl acetate | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Hydrochloric acid (HCl) | 1 M aqueous solution | In-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Column chromatography setup
-
Thin-layer chromatography (TLC) plates (silica gel)
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloronicotinic acid (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Solvent Addition and Degassing: Add a 3:1 mixture of 1,4-dioxane and deionized water (e.g., 30 mL dioxane, 10 mL water). Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-12 hours.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4, which will precipitate the product.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: The purified 6-(Thiophen-2-yl)nicotinic acid should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Process Optimization: Key Parameters and Their Impact
The success of the Suzuki coupling reaction is highly dependent on several key parameters. Understanding their influence is crucial for optimizing the reaction for higher yield and purity.
| Parameter | Options | Rationale and Impact on Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with various phosphine ligands | The choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination.[8] For this specific transformation, a combination of Pd(OAc)₂ and PPh₃ is a cost-effective and generally reliable system. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃, Et₃N | The base is essential for the activation of the boronic acid.[1][7] The strength and solubility of the base can significantly affect the reaction rate and yield. K₂CO₃ is a common and effective choice for many Suzuki couplings.[9] |
| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water mixtures | The solvent system influences the solubility of the reactants and the catalyst, as well as the reaction temperature. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[10] Dioxane/water is a versatile and widely used solvent system. |
| Temperature | Room temperature to reflux | The reaction temperature affects the rate of the reaction. While some Suzuki couplings can proceed at room temperature, heating is often necessary to drive the reaction to completion, especially with less reactive halides like chlorides.[11] |
| Boronic Acid Derivative | Boronic acids, boronate esters (e.g., pinacol esters) | Boronic acids are commonly used, but boronate esters can offer greater stability and are sometimes preferred for specific applications or for substrates that are sensitive to the conditions required for boronic acid synthesis.[7][10] |
Purification and Characterization
Purification
-
Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a mobile phase gradient of increasing polarity (e.g., from hexanes to ethyl acetate) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification technique to obtain highly pure material.
Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and types of protons and their connectivity in the molecule. The characteristic aromatic proton signals for both the thiophene and pyridine rings, as well as the carboxylic acid proton, should be observed.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, confirming the carbon framework of the final product.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the product, confirming the successful coupling of the two starting materials.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent | Ensure the palladium catalyst is active. Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst. Screen different bases and solvents to find the optimal conditions. |
| Formation of Homocoupling Byproducts | Presence of oxygen, decomposition of boronic acid | Minimize oxygen in the reaction system. Use a slight excess of the boronic acid. Running the reaction at a lower temperature may also reduce homocoupling.[10] |
| Deboronated Starting Material | Protodeboronation of the boronic acid | This can be an issue with certain heteroaryl boronic acids. Using milder bases or anhydrous conditions may help.[10] |
| Difficult Purification | Co-elution of impurities | Optimize the column chromatography conditions (e.g., different solvent system, different grade of silica gel). Consider recrystallization as an alternative or additional purification step. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 6-(Thiophen-2-yl)nicotinic acid. By carefully selecting the catalyst, base, and solvent, and by controlling the reaction conditions, researchers can achieve high yields of the desired product. The detailed protocol and optimization guidelines provided in this document serve as a valuable resource for scientists engaged in the synthesis of this and other important biaryl compounds for applications in drug discovery and materials science.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation | Request PDF. Available from: [Link]
-
Stack Exchange. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Available from: [Link]
-
National Institutes of Health. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
MDPI. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
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Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available from: [Link]
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Strategic Purification of 6-(Thiophen-2-yl)nicotinic Acid from a Crude Synthetic Mixture
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, multi-step protocol for the efficient purification of 6-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound of significant interest in pharmaceutical research. The synthesis of such biaryl compounds, typically via palladium-catalyzed cross-coupling reactions, yields a complex mixture of product, unreacted starting materials, catalyst residues, and various byproducts. Achieving the high degree of purity (>99%) required for drug development and clinical applications necessitates a robust and rational purification strategy. This guide details a workflow centered on acid-base extraction followed by recrystallization, explaining the chemical principles behind each step to ensure reproducibility and high recovery of the final active pharmaceutical ingredient (API).
Introduction and Strategic Overview
6-(Thiophen-2-yl)nicotinic acid is a key building block in medicinal chemistry, combining the structural motifs of nicotinic acid (a B vitamin) and thiophene, a pharmacophore present in numerous approved drugs.[1] Its purification is a critical step that directly impacts the quality, safety, and efficacy of downstream applications. The likely synthetic origin is a Suzuki-Miyaura cross-coupling reaction, which, while powerful, is known to generate impurities that can be difficult to remove.[2][3]
Common impurities from such a synthesis include:
-
Unreacted Starting Materials: e.g., a halonicotinic acid and a thiophene boronic acid.
-
Homocoupling Byproducts: Resulting from the reaction of starting materials with themselves.
-
Catalyst Residues: Trace amounts of palladium and phosphine ligands.[4]
-
Inorganic Salts: Bases (e.g., K₂CO₃) and boron-containing species (boric acid).[5]
Our purification strategy is designed to systematically remove these contaminants through a series of logical steps that exploit the specific physicochemical properties of the target molecule.
Physicochemical Properties of 6-(Thiophen-2-yl)nicotinic Acid (and Related Analogs)
Understanding the properties of the target compound is fundamental to designing an effective purification protocol. The data below is compiled from known values for the parent nicotinic acid and the closely related isomer, 5-(Thiophen-2-yl)nicotinic acid, to provide an informed basis for our experimental design.[6][7][8][9]
| Property | Estimated Value / Data | Rationale for Purification |
| Molecular Formula | C₁₀H₇NO₂S | - |
| Molecular Weight | 205.23 g/mol | Used for all stoichiometric calculations. |
| Physical State | Expected to be a crystalline solid at STP. | Allows for purification by recrystallization and isolation by filtration. |
| pKa | ~4.0 - 4.8 (Estimated based on nicotinic acid) | The acidic nature is the cornerstone of the acid-base extraction strategy.[6] |
| Solubility | Water: Sparingly soluble in neutral water, but highly soluble as its carboxylate salt in basic solutions.[8][9] | This differential solubility is exploited to separate it from neutral organic impurities.[10][11] |
| Organic Solvents: Soluble in polar organic solvents like DMSO, DMF; moderately soluble in alcohols (especially when heated); sparingly soluble in nonpolar solvents like hexanes.[12] | Guides the choice of solvents for reaction workup, extraction, and recrystallization. |
The Purification Workflow: A Visual Guide
The overall strategy involves an initial workup to remove bulk inorganic materials, a primary purification step using acid-base extraction to isolate the acidic product, and a final polishing step via recrystallization to achieve high purity.
Caption: Overall workflow for the purification of 6-(Thiophen-2-yl)nicotinic acid.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents and corrosive acids/bases inside a certified chemical fume hood.
Part A: Initial Reaction Workup
Rationale: This step aims to perform a bulk separation of the organic components from the water-soluble inorganic salts (e.g., the base used in the coupling) and the polar reaction solvent if one like DMF was used.
-
Solvent Removal: If the reaction was performed in a water-miscible solvent (e.g., Dioxane, DMF), remove it under reduced pressure using a rotary evaporator.
-
Partitioning: To the resulting crude residue, add ethyl acetate (EtOAc, ~10 volumes relative to crude mass) and deionized water (~10 volumes). Stir vigorously for 10 minutes.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution, ~5 volumes) to remove residual water. Drain the brine layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness in vacuo to yield the crude solid product.
Part B: Primary Purification via Acid-Base Extraction
Causality: This technique is highly effective for separating carboxylic acids from neutral or basic impurities.[10][13] By converting the water-insoluble acid into its water-soluble sodium salt with a base, it can be selectively extracted into the aqueous phase, leaving non-acidic impurities behind in the organic phase.[14] Subsequent acidification regenerates the pure, insoluble acid.
-
Dissolution: Dissolve the crude solid from Part A in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Basification & Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH (0.5 volumes) to ensure complete recovery of the product. Combine the aqueous extracts. The organic layer, containing neutral impurities, can now be discarded.
-
Acidification & Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (verify with pH paper). A precipitate of the purified 6-(Thiophen-2-yl)nicotinic acid will form. The pH must be well below the pKa to ensure complete protonation and precipitation.[13]
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the solid product under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.
Part C: Final Polishing via Recrystallization
Rationale: Recrystallization is a powerful technique for removing small amounts of structurally similar impurities that may have carried through the extraction. The principle relies on the differential solubility of the product and impurities in a chosen solvent system at varying temperatures.[15]
-
Solvent Selection: A solvent pair system, such as ethanol/water or acetic acid/water, is often effective for nicotinic acid derivatives.[13][15] The goal is to find a system where the compound is highly soluble when hot but sparingly soluble when cold.
-
Dissolution: Place the dried solid from Part B into an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring (e.g., on a hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If any insoluble impurities are observed in the hot solution, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 1 hour to induce maximum crystallization.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration. Wash the crystals sparingly with a small amount of the ice-cold recrystallization solvent mixture to remove any adhering soluble impurities.
-
Final Drying: Dry the final product under high vacuum to a constant weight.
Purity Assessment and Expected Outcomes
Each stage of the purification should be monitored by an appropriate analytical technique to ensure the process is effective.
| Purification Stage | Primary Analytical Tool | Expected Purity | Expected Yield (Stage) |
| Crude Organic Extract | TLC, ¹H NMR | 20-80% | N/A |
| Post Acid-Base Extraction | TLC, ¹H NMR, Melting Point | 90-98% | 70-90% |
| Post Recrystallization | HPLC, Melting Point, ¹H NMR | >99% | 85-95% |
-
Thin-Layer Chromatography (TLC): An excellent tool for monitoring reaction progress and the effectiveness of separation. A mobile phase of 9:1 DCM/Methanol with a drop of acetic acid is a good starting point.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of the final compound.
-
Nuclear Magnetic Resonance (NMR): Confirms the structural integrity of the compound and can reveal the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.
Conclusion
The described multi-step purification protocol, leveraging a chemically rational combination of acid-base extraction and recrystallization, provides a robust and reliable method for obtaining high-purity 6-(Thiophen-2-yl)nicotinic acid from a complex synthetic reaction mixture. This self-validating system, where purity is assessed at each key stage, ensures the final compound meets the stringent quality standards required for pharmaceutical research and development.
References
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
Jetir. (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Nicotinic Acid. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-(Thiophen-2-yl)nicotinic Acid. PubChem. Retrieved from [Link]
- Google Patents. (1962). Purification of nicotinic acid.
-
Geochimica. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Springer. Retrieved from [Link]
-
Molecules. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Retrieved from [Link]
- Google Patents. (2004). Process for the purification of aromatic carboxylic acids.
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
-
National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Glory Wholesale. (n.d.). Nicotinic acid, 59-67-6. Retrieved from [Link]
- Google Patents. (1984). Process for the purification of nicotinic acid amide I.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (1981). Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Google Patents. (2013). Process for purification of aromatic carboxylic acids.
-
Carl ROTH. (n.d.). Nicotinic acid, 250 g. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of nicotinic acid derivatives 10, 11. Retrieved from [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 6-methyl nicotine.
-
Reddit. (n.d.). Isolation of a Carboxylic acid. Retrieved from [Link]
-
University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. Retrieved from [Link]
-
PubMed. (1993). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
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Application Notes and Protocols for the Recrystallization of 6-(Thiophen-2-yl)nicotinic Acid
Introduction: The Critical Role of Purification in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemical entities, achieving the desired level of purity is paramount. The presence of even minute quantities of impurities can significantly impact the efficacy, safety, and stability of the final product. 6-(Thiophen-2-yl)nicotinic acid is a heteroaromatic carboxylic acid of interest in medicinal chemistry and drug development. Its purification via recrystallization is a critical step to ensure the removal of residual starting materials, catalysts, and side-products from its synthesis, which is often accomplished through cross-coupling reactions such as the Suzuki-Miyaura coupling.
This document provides a comprehensive guide to the recrystallization of 6-(Thiophen-2-yl)nicotinic acid, grounded in the fundamental principles of solubility and crystal growth. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals to establish a robust and reproducible purification strategy.
Physicochemical Properties and Strategic Considerations
A thorough understanding of the physicochemical properties of 6-(Thiophen-2-yl)nicotinic acid is the foundation for developing an effective recrystallization protocol. While specific experimental data for this compound is not widely available in the public domain, we can infer its properties from its constituent moieties: a nicotinic acid core and a thiophene ring.
| Property | 6-(Thiophen-2-yl)nicotinic Acid (Computed) | Nicotinic Acid (Experimental) |
| Molecular Weight | 205.23 g/mol | 123.11 g/mol |
| Melting Point | Not available | 236-239 °C |
| Solubility | Insoluble in non-polar solvents, likely soluble in polar organic solvents and aqueous bases. | Soluble in hot water and hot ethanol; slightly soluble in cold water and ethanol; insoluble in ether. |
The presence of the carboxylic acid and the pyridine nitrogen suggests that the solubility of 6-(Thiophen-2-yl)nicotinic acid will be highly dependent on the pH and the hydrogen-bonding capacity of the solvent. The thiophene ring introduces a degree of non-polarity, which may influence its solubility in mixed solvent systems.
Solvent Selection: The Cornerstone of Effective Recrystallization
The choice of solvent is the most critical parameter in a recrystallization procedure. An ideal solvent for the recrystallization of 6-(Thiophen-2-yl)nicotinic acid should exhibit the following characteristics:
-
High solubility at elevated temperatures: To dissolve the compound completely.
-
Low solubility at room or sub-ambient temperatures: To ensure a high recovery of the purified crystals upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the crystals after filtration.
-
Appropriate boiling point: A boiling point that is high enough to provide a good solubility differential but not so high as to risk decomposition of the compound.
Based on the structure of 6-(Thiophen-2-yl)nicotinic acid and the properties of nicotinic acid, the following solvents and solvent systems are recommended for initial screening:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Water (especially at controlled pH)
-
Acetic Acid (for highly impure samples)
-
-
Solvent Mixtures:
-
Ethanol/Water
-
Methanol/Water
-
Dioxane/Water
-
Acetone/Hexane (for less polar impurities)
-
Rationale for Solvent Choices: The polar protic nature of alcohols and water will facilitate the dissolution of the polar carboxylic acid and pyridine functionalities through hydrogen bonding at elevated temperatures. The addition of a non-polar co-solvent like hexane can be beneficial in a mixed-solvent recrystallization to induce precipitation if the compound is too soluble in the primary solvent.
Experimental Protocol: A Step-by-Step Guide to Purity
This protocol provides a detailed methodology for the recrystallization of 6-(Thiophen-2-yl)nicotinic acid. It is recommended to start with a small-scale trial to determine the optimal solvent and conditions before proceeding to a larger scale.
Materials and Equipment
-
Crude 6-(Thiophen-2-yl)nicotinic acid
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Drying oven or desiccator
Workflow Diagram
Caption: General workflow for the recrystallization of 6-(Thiophen-2-yl)nicotinic acid.
Detailed Procedure
-
Dissolution:
-
Place the crude 6-(Thiophen-2-yl)nicotinic acid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a small amount of the chosen solvent and begin heating and stirring.
-
Gradually add more hot solvent until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated carbon (charcoal).
-
Reheat the solution to boiling for a few minutes. The activated carbon will adsorb colored impurities.
-
-
Hot Filtration (if activated carbon was used or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly filter the hot solution to remove the activated carbon or other insoluble materials. This step should be performed rapidly to prevent premature crystallization.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
-
Washing:
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a drying oven at a temperature well below the melting point of the compound or in a desiccator under vacuum.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound is insoluble in the hot solvent, or the boiling point of the solvent is higher than the melting point of the compound. | Use a lower boiling point solvent or a different solvent system. Add a small amount of a solvent in which the compound is more soluble. |
| No Crystal Formation | The solution is not saturated, or the compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used, or the cooling process was too rapid. | Use the minimum amount of hot solvent for dissolution. Allow for slow cooling. |
| Impure Crystals | The cooling process was too fast, trapping impurities within the crystal lattice. | Ensure slow cooling to allow for selective crystallization. A second recrystallization may be necessary. |
Assessing Purity: The Mark of Success
The purity of the recrystallized 6-(Thiophen-2-yl)nicotinic acid should be assessed to validate the effectiveness of the purification process. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point close to the literature value (if available) is a good indicator of high purity. Impurities will typically broaden the melting point range and lower the melting point.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and identify any structurally related impurities.
Conclusion
Recrystallization is an indispensable technique for the purification of 6-(Thiophen-2-yl)nicotinic acid. A systematic approach to solvent selection, coupled with a carefully executed protocol, will yield a product of high purity, suitable for its intended applications in research and development. The principles and procedures outlined in this guide provide a solid framework for achieving this critical objective.
References
-
PubChem. Nicotinic Acid. National Center for Biotechnology Information. [Link]
-
JETIR. Synthesis, Characterization and Optimization Study of Nicotine Derivatives. [Link]
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-
SIELC Technologies. Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). [Link]
-
ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture?. [Link]
-
Wikipedia. Nicotinic acid. [Link]
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
-
Cheméo. Chemical Properties of Niacin (CAS 59-67-6). [Link]
Application Notes and Protocols for In Vitro Characterization of 6-(Thiophen-2-yl)nicotinic Acid
Authored by: Your Senior Application Scientist
Introduction: 6-(Thiophen-2-yl)nicotinic acid is a synthetic analog of nicotinic acid (also known as niacin or vitamin B3)[1][2]. Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily due to its ability to raise high-density lipoprotein (HDL) cholesterol levels[3][4]. Its pharmacological effects are largely mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as HCA2[3][5]. GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[4][6]. This signaling cascade ultimately contributes to the anti-lipolytic effects of nicotinic acid in adipocytes[4]. Beyond its role in lipid metabolism, GPR109A activation has also been linked to anti-inflammatory responses in various cell types, including immune cells and retinal pigment epithelial cells[7][8]. This application note provides a comprehensive guide for the in vitro characterization of 6-(Thiophen-2-yl)nicotinic acid, with a focus on its potential activity as a GPR109A agonist. The following protocols are designed to assess the compound's potency and efficacy in activating GPR109A signaling pathways and to provide an initial assessment of its safety profile.
Section 1: GPR109A-Mediated cAMP Inhibition Assay
Scientific Rationale: The primary mechanism of GPR109A activation involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cAMP levels[4][9]. Therefore, a functional assay measuring the inhibition of forskolin-stimulated cAMP production is a cornerstone for characterizing GPR109A agonists[10]. Forskolin directly activates adenylyl cyclase, and the ability of a GPR109A agonist to counteract this effect is a direct measure of its receptor-mediated activity.
Experimental Workflow:
Caption: Workflow for the GPR109A-mediated cAMP inhibition assay.
Protocol:
-
Cell Culture:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human GPR109A in a suitable growth medium (e.g., F-12K Medium with 10% FBS and a selection antibiotic).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Procedure:
-
Seed the GPR109A-CHO-K1 cells into a 384-well white assay plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a serial dilution of 6-(Thiophen-2-yl)nicotinic acid and a known GPR109A agonist (e.g., nicotinic acid) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).
-
Aspirate the growth medium from the cells and add the compound dilutions. Include wells with buffer only (for maximal forskolin stimulation) and wells with a high concentration of the positive control (for maximal inhibition).
-
Incubate the plate at 37°C for 30 minutes.
-
Add a solution of forskolin (final concentration of 5 µM) to all wells except for the basal control wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions[11].
-
-
Data Analysis:
-
Calculate the percent inhibition of forskolin-stimulated cAMP production for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Data:
| Compound | IC50 (nM) |
| Nicotinic Acid (Positive Control) | 150 |
| 6-(Thiophen-2-yl)nicotinic acid | 250 |
| Vehicle Control | No Inhibition |
Section 2: β-Arrestin Recruitment Assay
Scientific Rationale: In addition to G protein-dependent signaling, many GPCRs, including GPR109A, can signal through a G protein-independent pathway involving the recruitment of β-arrestins[7][12]. Ligand-induced β-arrestin recruitment plays a crucial role in receptor desensitization, internalization, and can initiate distinct downstream signaling cascades[13]. Assessing β-arrestin recruitment provides a more comprehensive pharmacological profile of a GPR109A agonist.
Experimental Workflow:
Caption: Workflow for the β-arrestin recruitment assay.
Protocol:
-
Cell Culture and Transfection:
-
Use a suitable cell line (e.g., HEK293) for transient transfection.
-
Co-transfect the cells with plasmids encoding for GPR109A fused to a ProLink™ tag (PK) and β-arrestin fused to an Enzyme Acceptor (EA) tag, using a suitable transfection reagent. These components are part of commercially available enzyme fragment complementation (EFC) assays[14].
-
-
Assay Procedure:
-
After 48 hours of transfection, harvest the cells and seed them into a 384-well white assay plate.
-
Prepare a serial dilution of 6-(Thiophen-2-yl)nicotinic acid and a known GPR109A agonist in the assay buffer.
-
Add the compound dilutions to the cells and incubate at 37°C for 90 minutes.
-
Add the chemiluminescent substrate solution to all wells.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the fold increase in the luminescent signal over the vehicle control for each concentration of the test compound.
-
Plot the fold increase against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Expected Data:
| Compound | EC50 (nM) |
| Nicotinic Acid (Positive Control) | 300 |
| 6-(Thiophen-2-yl)nicotinic acid | 500 |
| Vehicle Control | No significant signal increase |
Section 3: In Vitro Anti-Inflammatory Activity Assay
Scientific Rationale: GPR109A activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines[5][8]. This assay evaluates the ability of 6-(Thiophen-2-yl)nicotinic acid to inhibit the production of inflammatory mediators, such as Interleukin-6 (IL-6) and C-C motif chemokine ligand 2 (Ccl2), in a relevant cell model, such as lipopolysaccharide (LPS)-stimulated macrophages or TNF-α-stimulated retinal pigment epithelial cells[8][15].
Experimental Workflow:
Caption: Workflow for the in vitro anti-inflammatory activity assay.
Protocol:
-
Cell Culture:
-
Culture a macrophage cell line (e.g., RAW 264.7) in a suitable growth medium (e.g., DMEM with 10% FBS).
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of 6-(Thiophen-2-yl)nicotinic acid for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 100 ng/mL for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 and Ccl2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value.
-
Expected Data:
| Cytokine | IC50 (µM) of 6-(Thiophen-2-yl)nicotinic acid |
| IL-6 | 5.2 |
| Ccl2 | 8.7 |
Section 4: Preliminary In Vitro Safety Assessment
Scientific Rationale: Early assessment of a compound's safety profile is crucial in drug development[16][17]. In vitro toxicity assays provide a rapid and cost-effective means to identify potential liabilities[16]. A cytotoxicity assay will determine the compound's effect on cell viability, while a genotoxicity assay will assess its potential to cause DNA damage[18].
Protocol 4.1: Cytotoxicity Assay (MTT Assay)
-
Cell Culture:
-
Use a relevant cell line, such as HepG2 (a human liver cell line), which is commonly used for toxicity screening.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a range of concentrations of 6-(Thiophen-2-yl)nicotinic acid for 24-48 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the CC50 (the concentration that reduces cell viability by 50%).
-
Protocol 4.2: Genotoxicity Assay (Ames Test)
-
Principle:
-
The Ames test is a bacterial reverse mutation assay that assesses the mutagenic potential of a compound[18]. It uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a compound to cause mutations that revert the bacteria to a histidine-synthesizing phenotype.
-
-
Assay Procedure:
-
Perform the assay according to established guidelines (e.g., OECD TG 471).
-
Expose the Salmonella strains to various concentrations of 6-(Thiophen-2-yl)nicotinic acid, both with and without metabolic activation (S9 fraction).
-
Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Count the number of revertant colonies after incubation.
-
-
Data Analysis:
-
A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
-
Expected Data Summary:
| Assay | Endpoint | Result for 6-(Thiophen-2-yl)nicotinic acid |
| Cytotoxicity (MTT) | CC50 in HepG2 cells | > 100 µM |
| Genotoxicity (Ames) | Mutagenicity | Non-mutagenic |
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Digby, J. E., et al. (2012). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 14(3), 241-247. [Link]
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Assay Guidance Manual. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). National Center for Biotechnology Information. [Link]
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Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. The Journal of Biological Chemistry, 282(25), 18028-18036. [Link]
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Pathway Maps. (n.d.). GPR109A (Niacin Receptor). Retrieved from [Link]
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Nabity, S. A. (2017). The Chemistry and Biochemistry of Niacin (B3). ResearchGate. [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(5), 2208-2217. [Link]
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Cheng, J., et al. (2014). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 57(15), 6346-6359. [Link]
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Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]
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Wierońska, J. M., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. Molecules, 26(16), 4919. [Link]
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Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]
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Gallezot, J. D., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 43(1), 114-127. [Link]
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Priyanka, S., & Patil, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. International Journal of Multidisciplinary Research and Development, 8(5), 57-61. [Link]
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Thangaraju, M., et al. (2009). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 50(5), 2008-2017. [Link]
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Stoeber, M., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Journal of Biological Chemistry, 299(11), 105342. [Link]
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Reddy, A., et al. (2020). GPR109A activation and aging liver. Aging, 12(14), 13861-13863. [Link]
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Hjemdahl, P., & Olsson, A. G. (1986). Nicotinic Acid and Pyridoxine Modulate Arachidonic Acid Metabolism in vitro and ex vivo in Man. Prostaglandins, Leukotrienes and Medicine, 21(2), 153-162. [Link]
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Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of Action of Niacin. ResearchGate. [Link]
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Feingold, K. R., et al. (2014). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS One, 9(4), e94842. [Link]
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Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]
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Application Notes and Protocols for Assessing the Cytotoxicity of 6-(Thiophen-2-yl)nicotinic Acid
Introduction: Unveiling the Therapeutic Potential of a Novel Heterocyclic Compound
In the landscape of modern drug discovery, heterocyclic compounds remain a cornerstone for identifying novel therapeutic agents, particularly in oncology. Nicotinic acid (a form of vitamin B3) and its derivatives have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[1] Similarly, thiophene-containing molecules are a well-established class of pharmacophores known to exhibit a wide range of medicinal properties, including cytotoxic effects.[2] The conjugation of these two moieties in 6-(Thiophen-2-yl)nicotinic acid presents a compelling candidate for investigation as a potential cytotoxic agent.
Cytotoxicity assays are fundamental to preclinical research, providing critical insights into a compound's ability to induce cell death and its potential therapeutic window.[2][3] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals to meticulously evaluate the cytotoxic profile of 6-(Thiophen-2-yl)nicotinic acid. We will delve into the rationale behind selecting a multi-assay approach, provide detailed, field-proven protocols, and offer insights into data interpretation. This guide is designed to be a self-validating system, ensuring robust and reproducible results.
Strategic Approach to Cytotoxicity Assessment
A single cytotoxicity assay provides only a snapshot of a compound's effect on a cell. To build a comprehensive understanding of the bioactivity of 6-(Thiophen-2-yl)nicotinic acid, a multi-pronged approach is essential. This strategy allows for the elucidation of different mechanisms of cell death and provides a more complete picture of the compound's cellular impact. Our recommended workflow integrates three key assays:
-
MTT Assay: To assess metabolic activity as an indicator of cell viability.
-
LDH Assay: To quantify membrane integrity and identify necrosis.
-
Annexin V/PI Apoptosis Assay: To specifically detect and quantify apoptosis.
This tiered approach allows for a comprehensive evaluation, from initial screening of cytotoxic effects to a more detailed investigation of the mode of cell death.
Figure 1: A logical workflow for the comprehensive cytotoxicity assessment of 6-(Thiophen-2-yl)nicotinic acid.
Part 1: Initial Assessment of Cell Viability via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which is often correlated with cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Protocol: MTT Assay
Materials:
-
6-(Thiophen-2-yl)nicotinic acid
-
Selected cancer and normal cell lines
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-(Thiophen-2-yl)nicotinic acid in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[5]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[5]
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6][7] A lower IC₅₀ value indicates a higher potency of the compound.[7]
Part 2: Assessing Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[8][9] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis.[8][9]
Protocol: LDH Assay
Materials:
-
LDH assay kit (commercially available)
-
Cell-free supernatants from treated and control cells
-
96-well plates
-
Microplate reader
Procedure:
-
Sample Collection: After the desired incubation period with 6-(Thiophen-2-yl)nicotinic acid, carefully collect the cell-free supernatant from each well.
-
Assay Reaction: Transfer 50 µL of each supernatant to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (as per the manufacturer's instructions) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100
-
Spontaneous LDH Release: LDH released from untreated control cells.
-
Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).
An increase in LDH release indicates a loss of cell membrane integrity and suggests a necrotic mode of cell death.
Part 3: Differentiating Apoptosis and Necrosis with Annexin V/PI Staining
To further elucidate the mechanism of cell death induced by 6-(Thiophen-2-yl)nicotinic acid, an Annexin V and Propidium Iodide (PI) double staining assay followed by flow cytometry is recommended. This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Annexin V: A protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[10]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, characteristic of late apoptotic and necrotic cells.[10]
Protocol: Annexin V/PI Apoptosis Assay
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Treated and control cells
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Collection: Collect both adherent and floating cells after treatment with 6-(Thiophen-2-yl)nicotinic acid.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
Data Analysis and Interpretation:
The results will be displayed as a quadrant plot:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells
An increase in the population of Annexin V-positive cells will indicate that 6-(Thiophen-2-yl)nicotinic acid induces apoptosis.
Figure 2: A simplified representation of cell fate determination using the Annexin V/PI apoptosis assay.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical IC₅₀ Values of 6-(Thiophen-2-yl)nicotinic acid
| Cell Line | Incubation Time (h) | MTT Assay IC₅₀ (µM) | LDH Assay EC₅₀ (µM) |
| Cancer Cell Line A | 24 | 50.2 ± 4.5 | > 100 |
| 48 | 25.8 ± 3.1 | 85.3 ± 7.9 | |
| 72 | 12.5 ± 1.8 | 60.1 ± 5.4 | |
| Cancer Cell Line B | 24 | 75.1 ± 6.2 | > 100 |
| 48 | 42.3 ± 5.0 | 98.7 ± 8.2 | |
| 72 | 20.9 ± 2.5 | 75.4 ± 6.8 | |
| Normal Cell Line C | 24 | > 100 | > 100 |
| 48 | > 100 | > 100 | |
| 72 | 89.4 ± 9.3 | > 100 |
Table 2: Hypothetical Apoptosis Analysis of Cancer Cell Line A after 48h Treatment
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | % Necrotic Cells |
| Vehicle Control | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 25 µM Compound | 48.7 ± 4.3 | 35.6 ± 3.8 | 10.2 ± 1.5 | 5.5 ± 0.9 |
| 50 µM Compound | 20.1 ± 2.9 | 55.3 ± 5.1 | 18.9 ± 2.2 | 5.7 ± 1.0 |
Conclusion
This comprehensive guide provides a robust framework for the in-depth cytotoxic evaluation of 6-(Thiophen-2-yl)nicotinic acid. By employing a multi-assay approach, researchers can move beyond a simple measure of cell death to a more nuanced understanding of the compound's mechanism of action. The detailed protocols and data interpretation guidelines herein are designed to ensure the generation of high-quality, reliable data, which is paramount for the advancement of novel therapeutic candidates in the drug discovery pipeline.
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The Distinct Biological Effects of 6-Hydroxy-L-Nicotine in Representative Cancer Cell Lines. (n.d.). Retrieved from [Link]
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Introduction: The Imperative for Novel Fungicidal Chemistries
An in-depth guide to the application and evaluation of N-(Thiophen-2-yl) Nicotinamide derivatives, a promising new class of fungicides for agricultural applications.
The relentless pressure of fungal phytopathogens on global agriculture necessitates a continuous search for new, effective fungicides.[1] Plant diseases caused by fungi, such as oomycetes, ascomycetes, and basidiomycetes, pose a significant threat to food security and safety.[1] The widespread and often intensive use of existing fungicides has led to the inevitable development of resistance in fungal populations, rendering many conventional treatments less effective.[1] This challenge drives the exploration of innovative chemical scaffolds that are not only potent but also possess novel mechanisms of action to circumvent existing resistance.
A highly effective strategy in modern agrochemical design is the principle of "active substructure splicing."[2][3] This approach involves chemically combining two or more molecular fragments, each known to possess biological activity, to create a new hybrid molecule with potentially enhanced or synergistic effects. Following this principle, researchers have successfully combined the nicotinic acid moiety (a nitrogen-containing heterocycle related to Vitamin B3) with a thiophene ring (a sulfur-containing heterocycle found in several commercial fungicides like penthiopyrad and isofetamid) to create a novel class of N-(thiophen-2-yl) nicotinamide derivatives.[2][3] These compounds have demonstrated exceptional fungicidal activity, particularly against challenging oomycete pathogens like cucumber downy mildew (Pseudoperonospora cubensis).[1][2][4][5]
This document serves as a comprehensive guide for researchers, chemists, and plant pathologists, providing detailed application notes and protocols for the synthesis, evaluation, and characterization of 6-(Thiophen-2-yl)nicotinic acid derivatives as potent fungicides.
Molecular Design and Synthesis Strategy
The rationale behind the design of N-(thiophen-2-yl) nicotinamide derivatives is to leverage the proven fungicidal potential of both the nicotinamide and thiophene scaffolds.[2][6] The synthesis is a straightforward and efficient two-step process, making it amenable to library generation for structure-activity relationship (SAR) studies.
-
Acyl Chloride Formation: The process begins with a substituted nicotinic acid, which is activated by converting it to its more reactive acyl chloride form. This is typically achieved using a chlorinating agent like oxalyl chloride or thionyl chloride.[1]
-
Amide Coupling: The resulting acyl chloride is then reacted with a substituted thiophen-2-amine under basic conditions. This acylation step forms the stable amide bond that links the two heterocyclic rings, yielding the final N-(thiophen-2-yl) nicotinamide derivative.[1]
Postulated Mechanism of Action
While the precise molecular target of the most active N-(thiophen-2-yl) nicotinamide derivatives has not been definitively elucidated in published literature, their structural components offer clues to a potential mechanism. Many successful commercial fungicides containing a carboxamide linkage and a heterocyclic ring function as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8]
SDHIs disrupt the fungal metabolic process by inhibiting cellular respiration.[7] They specifically target and block Complex II (succinate dehydrogenase) of the mitochondrial electron transport chain. This inhibition prevents the oxidation of succinate to fumarate, a critical step in the Krebs cycle and in providing electrons for ATP synthesis. The resulting depletion of cellular energy ultimately leads to fungal cell death. Given that fungicides like boscalid and penthiopyrad, which contain thiophene or amide structures, are known SDHIs, it is a plausible hypothesis that N-(thiophen-2-yl) nicotinamide derivatives may share this mode of action.[2][9]
Demonstrated Fungicidal Efficacy
Extensive bioassays have confirmed the potent fungicidal activity of specific N-(thiophen-2-yl) nicotinamide derivatives against Pseudoperonospora cubensis, the causal agent of cucumber downy mildew (CDM).
In Vivo Greenhouse Bioassay Data
In controlled greenhouse experiments, several derivatives exhibited excellent activity, outperforming commercial standards. The half-maximal effective concentration (EC₅₀), which represents the concentration of a fungicide required to inhibit 50% of the fungal growth, was determined for the most promising compounds.
| Compound ID | Target Pathogen | EC₅₀ (mg/L) | Commercial Standard | EC₅₀ (mg/L) | Reference |
| 4f | P. cubensis | 1.96 | Flumorph | 7.55 | [1][2][4][5] |
| 4a | P. cubensis | 4.69 | Diflumetorim | 21.44 | [1][2][4][5] |
Lower EC₅₀ values indicate higher fungicidal potency.
Field Trial Efficacy
The most promising compound, designated 4f , was formulated as a 10% Emulsifiable Concentrate (EC) and tested in field trials. The formulation provided superior control of cucumber downy mildew compared to widely used commercial fungicides.
| Treatment | Application Rate (mg/L) | Control Efficacy (%) | Reference |
| Compound 4f (10% EC) | 100 | 70% | [1][2][4] |
| Compound 4f (10% EC) | 200 | 79% | [1][2][4] |
| Flumorph (Commercial) | 200 | 56% | [1][2][4] |
| Mancozeb (Commercial) | 1000 | 76% | [1][2][4] |
These results highlight that compound 4f provides excellent control at significantly lower application rates than mancozeb and is more effective than flumorph.[2]
Experimental Protocols
The following protocols are designed to guide researchers in the evaluation of novel thiophene-nicotinamide compounds. They are based on established methodologies and the specific procedures used to validate this chemical class.[10][11][12]
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on fungal growth on solid media. It is a foundational assay for screening new chemical entities.
Causality: By directly exposing the fungus to the compound in a controlled environment, this assay isolates the compound's intrinsic antifungal activity from host-plant interactions. The use of a solvent control (e.g., DMSO) is critical to ensure that the observed inhibition is due to the compound itself and not the solvent used for dissolution.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Compound Stock Preparation: Prepare a 10 mg/mL stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Create a series of working solutions by diluting the stock.
-
Plate Preparation: Add the appropriate volume of the compound's working solution to molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25, 0 mg/L). Ensure the final DMSO concentration does not exceed 1% (v/v) in any plate, including the solvent control. Swirl gently and pour into 90 mm Petri dishes.
-
Controls:
-
Negative Control: PDA medium with no compound or solvent.
-
Solvent Control: PDA medium with 1% DMSO.
-
Positive Control: PDA medium with a known commercial fungicide.
-
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus, in the center of each plate.[10]
-
Incubation: Incubate the plates at the optimal temperature for the test fungus (e.g., 20-25°C) in the dark.
-
Data Collection: When the fungal colony in the negative control plate has reached approximately 80% of the plate diameter, measure the colony diameter (in mm) of all treatments in two perpendicular directions.[10]
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
Protocol 2: Greenhouse Efficacy Trial (Cucumber Downy Mildew)
This protocol details the in vivo evaluation of compounds using a whole-plant system, as described in the successful validation of compound 4f.[2][4]
Causality: This whole-plant assay is a critical step to confirm that a compound is effective in a more complex biological system. It accounts for factors like compound uptake, translocation, and stability on the leaf surface. The protocol includes both curative and protective treatments to determine if the compound can stop an existing infection or prevent a new one.
Sources
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 8. CA2860570A1 - Fungicide composition comprising fluopyram, bixafen and prothioconazole - Google Patents [patents.google.com]
- 9. Penthiopyrad | C16H20F3N3OS | CID 11388558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aquila.usm.edu [aquila.usm.edu]
Application Note & Protocols: Elucidating the Mechanism of Action of 6-(Thiophen-2-yl)nicotinic Acid
Audience: Researchers, scientists, and drug development professionals in pharmacology and metabolic diseases.
Abstract: This document provides a comprehensive guide for investigating the mechanism of action (MoA) of 6-(Thiophen-2-yl)nicotinic acid, a novel analog of nicotinic acid. Leveraging the well-established pharmacology of nicotinic acid as a foundation, we outline a series of hypothesis-driven cellular and biochemical assays to determine if this compound shares the canonical pathway of nicotinic acid through the GPR109A receptor, and to explore potential unique properties conferred by its thiophene moiety. The protocols herein are designed to be self-validating, providing a robust framework for target engagement, downstream signaling analysis, and functional cellular responses.
Introduction: The Scientific Rationale
Nicotinic acid (Niacin) has been a cornerstone in the management of dyslipidemia for decades. Its primary mechanism involves the activation of the G protein-coupled receptor GPR109A (also known as HM74A), a high-affinity receptor expressed predominantly in adipocytes and immune cells like Langerhans cells.[1][2][3][4] The activation of this Gi-coupled receptor in adipocytes inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP attenuates lipolysis, thereby decreasing the flux of free fatty acids (FFAs) to the liver for triglyceride synthesis, which ultimately results in reduced secretion of VLDL and LDL particles.[5][6]
The compound 6-(Thiophen-2-yl)nicotinic acid is a structural analog of nicotinic acid. The core nicotinic acid scaffold suggests a high probability of interaction with the GPR109A receptor. The introduction of a thiophene group could modulate the compound's potency, selectivity between GPR109A and its lower-affinity paralog GPR109B, pharmacokinetic properties, or even introduce novel off-target activities.
This guide, therefore, presents a logical, multi-tiered experimental strategy to systematically dissect the MoA of 6-(Thiophen-2-yl)nicotinic acid. We will proceed from direct target engagement and receptor activation assays to the quantification of downstream second messengers and, finally, to the assessment of the ultimate physiological response in a relevant cell model.
Experimental Strategy: A Phased Approach
Our investigation is structured in three phases, designed to build a comprehensive understanding of the compound's pharmacology.
Caption: Phased experimental workflow for MoA elucidation.
Phase 1 Protocols: Target Engagement and Activation
The initial and most critical step is to confirm that 6-(Thiophen-2-yl)nicotinic acid directly interacts with and activates its putative targets, GPR109A and GPR109B.
Protocol: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound for the GPR109A and GPR109B receptors by measuring its ability to displace a known radiolabeled ligand.
Objective: To quantify the binding affinity of 6-(Thiophen-2-yl)nicotinic acid to human GPR109A and GPR109B.
Materials:
-
HEK293 cells stably expressing human GPR109A or GPR109B.
-
Cell membrane preparation from the above cell lines.
-
[³H]-Nicotinic acid (Radioligand).
-
6-(Thiophen-2-yl)nicotinic acid.
-
Nicotinic acid (unlabeled, as a positive control).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Scintillation vials and cocktail.
-
Microplate scintillation counter.
Step-by-Step Methodology:
-
Membrane Preparation: Grow HEK293-GPR109A/B cells to confluence, harvest, and homogenize in lysis buffer. Centrifuge to pellet membranes and resuspend in binding buffer. Determine protein concentration via a Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL of binding buffer.
-
Non-Specific Binding (NSB): 25 µL of 10 µM unlabeled nicotinic acid.
-
Test Compound: 25 µL of 6-(Thiophen-2-yl)nicotinic acid at various concentrations (e.g., 0.1 nM to 100 µM).
-
-
Add 25 µL of [³H]-Nicotinic acid (at a final concentration equal to its Kd) to all wells.
-
Add 50 µL of diluted cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Termination & Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing 3 times with ice-cold binding buffer to separate bound from free radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Protocol: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of a G-protein (specifically Gi) upon agonist binding to the receptor. Agonist-induced conformational changes in the GPCR facilitate the exchange of GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit.
Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 6-(Thiophen-2-yl)nicotinic acid in activating G-protein signaling via GPR109A/B.
Materials:
-
Membrane preparations from HEK293-GPR109A/B cells.
-
[³⁵S]GTPγS (Radioligand).
-
GDP (Guanosine 5'-diphosphate).
-
6-(Thiophen-2-yl)nicotinic acid and Nicotinic acid.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
Step-by-Step Methodology:
-
Assay Setup: In a 96-well plate, add the following components in order:
-
50 µL of Assay Buffer containing GDP (final concentration ~10 µM).
-
25 µL of test compound dilutions (0.1 nM to 100 µM).
-
25 µL of membrane preparation (5-10 µg protein/well).
-
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate for 30-60 minutes at 30°C.
-
Termination & Quantification: The assay is terminated, and bound [³⁵S]GTPγS is quantified using the same filtration and scintillation counting method described in Protocol 3.1.
-
Data Analysis: Plot the specific [³⁵S]GTPγS binding (stimulated binding - basal binding) against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
| Parameter | Binding Assay (Ki) | GTPγS Assay (EC₅₀) |
| Measures | Affinity of the compound for the receptor | Potency to activate G-protein signaling |
| Output | Inhibition Constant (Ki) | Half-maximal effective concentration (EC₅₀) |
| Interpretation | Lower Ki = Higher binding affinity | Lower EC₅₀ = Higher potency |
Phase 2 Protocol: Downstream Signaling
Following confirmation of receptor activation, the next logical step is to verify that this activation leads to the canonical downstream signaling event for GPR109A: the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.
Protocol: cAMP Accumulation Assay
This assay is typically performed in whole cells and measures the ability of a compound to inhibit the production of cAMP that has been stimulated by an adenylyl cyclase activator, such as forskolin.
Objective: To measure the functional consequence of GPR109A activation by quantifying the inhibition of cAMP production.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Forskolin.
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
6-(Thiophen-2-yl)nicotinic acid and Nicotinic acid.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
Step-by-Step Methodology:
-
Cell Plating: Seed GPR109A-expressing cells into a 96-well or 384-well plate and grow overnight.
-
Cell Stimulation:
-
Aspirate the growth medium.
-
Add stimulation buffer containing IBMX and varying concentrations of 6-(Thiophen-2-yl)nicotinic acid (or control).
-
Incubate for 15-30 minutes at 37°C.
-
Add forskolin (a concentration predetermined to give a sub-maximal stimulation, e.g., 1-10 µM) to all wells except the basal control.
-
Incubate for a further 15-30 minutes at 37°C.
-
-
Cell Lysis: Lyse the cells according to the cAMP kit manufacturer's instructions.
-
cAMP Detection: Perform the detection reaction as per the kit protocol. This typically involves adding detection reagents and measuring a signal (e.g., fluorescence, luminescence).
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the percentage inhibition of the forskolin-stimulated response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
Caption: Canonical GPR109A signaling pathway.
Phase 3 Protocol: Functional Cellular Response
The final phase connects the molecular and signaling events to a physiologically relevant outcome. For GPR109A agonists, the key functional effect is the inhibition of lipolysis in adipocytes.
Protocol: Adipocyte Lipolysis Assay
This assay measures the release of glycerol (a byproduct of triglyceride breakdown) from differentiated adipocytes. Inhibition of stimulated glycerol release is a direct measure of the compound's anti-lipolytic activity.
Objective: To assess the ability of 6-(Thiophen-2-yl)nicotinic acid to inhibit stimulated lipolysis in a mature adipocyte model.
Materials:
-
Differentiated 3T3-L1 adipocytes or primary human adipocytes.
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
Adenosine deaminase (ADA, to remove endogenous adenosine which is anti-lipolytic).
-
6-(Thiophen-2-yl)nicotinic acid and Nicotinic acid.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 2% BSA.
-
A commercial glycerol detection kit (colorimetric or fluorometric).
Step-by-Step Methodology:
-
Cell Preparation: Use fully differentiated adipocytes (e.g., 3T3-L1 cells, 8-12 days post-differentiation induction).
-
Pre-treatment: Wash cells twice with PBS. Pre-incubate cells for 2 hours in serum-free medium containing ADA.
-
Treatment: Wash cells with KRBH buffer. Add KRBH buffer containing ADA and various concentrations of the test compound or controls. Incubate for 30 minutes at 37°C.
-
Stimulation: Add isoproterenol (e.g., 10 µM final concentration) to all wells except the basal control.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Sample Collection: Carefully collect the supernatant (the assay medium) from each well.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercial kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the data by determining the protein content in each well. Plot the percentage inhibition of isoproterenol-stimulated glycerol release against the log concentration of the test compound. Determine the IC₅₀ value from the resulting dose-response curve.
Conclusion and Interpretation
By systematically executing these three phases, a researcher can build a comprehensive MoA profile for 6-(Thiophen-2-yl)nicotinic acid.
-
Positive Results in all assays would strongly indicate that the compound acts as a GPR109A agonist, sharing the primary mechanism of nicotinic acid. The Ki, EC₅₀, and IC₅₀ values will allow for a quantitative comparison of its potency and efficacy against the parent compound.
-
Divergent Results , for instance, potent binding but weak functional activity, could suggest partial agonism or biased agonism. If the compound is inactive at GPR109A but still shows anti-lipolytic effects, it would trigger an investigation into alternative mechanisms, such as direct inhibition of hormone-sensitive lipase or activation of other metabolic regulators like PPARs.[7]
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available from: [Link]
-
Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews. Available from: [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology. Available from: [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available from: [Link]
-
Development of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Prong Agent for Photodynamic Therapy, Cell Imaging, and Cancer Cell Inhibition. ChemRxiv. Available from: [Link]
-
The Antinociceptive Activity of (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide in Mice Is Reduced by (E). Anesthesia and analgesia. Available from: [Link]
-
Molecular identification of nicotinic acid receptor. The Journal of biological chemistry. Available from: [Link]
-
Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. The Journal of biological chemistry. Available from: [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. Available from: [Link]
-
Mechanism of action of niacin. The American journal of cardiology. Available from: [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Available from: [Link]
-
Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats. Nutrition & metabolism. Available from: [Link]
-
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile. MDPI. Available from: [Link]
Sources
- 1. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular identification of nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular identification of high and low affinity receptors for nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological doses of niacin stimulate the expression of genes involved in carnitine uptake and biosynthesis and improve the carnitine status of obese Zucker rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-(Thiophen-2-yl)nicotinic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of 6-(Thiophen-2-yl)nicotinic acid is most commonly and efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a halo-substituted nicotinic acid and a thiophene boronic acid derivative[1]. While the reaction is robust, its success is highly dependent on a careful selection of reaction parameters. This guide will delve into the critical aspects of this synthesis to enhance its efficiency and reproducibility in your laboratory.
Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Q1: What is the most common synthetic route for 6-(Thiophen-2-yl)nicotinic acid?
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halonicotinic acid (such as 6-chloro- or 6-bromonicotinic acid) with thiophene-2-boronic acid in the presence of a palladium catalyst and a base[1].
Q2: Which halogen on the nicotinic acid is better, chlorine or bromine?
A2: In Suzuki-Miyaura reactions, the reactivity of the halide is a critical factor. Generally, the order of reactivity is I > Br > Cl. Therefore, 6-bromonicotinic acid is expected to be more reactive than 6-chloronicotinic acid, potentially leading to higher yields or requiring milder reaction conditions. However, 6-chloronicotinic acid is often more readily available and cost-effective.
Q3: My reaction is not proceeding, or the yield is very low. What are the first things to check?
A3: A low or no yield in a Suzuki-Miyaura coupling can be attributed to several factors. The first things to verify are:
-
Inert Atmosphere: Ensure that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) as oxygen can deactivate the palladium catalyst.
-
Reagent Quality: The purity of your starting materials, especially the boronic acid and the solvent, is crucial. Thiophene-2-boronic acid can be prone to degradation.
-
Catalyst Activity: The palladium catalyst, particularly if it's an older batch, might have lost its activity. It is advisable to use a fresh batch of catalyst or a pre-catalyst.
-
Base Strength and Solubility: The choice and quality of the base are critical. The base must be strong enough to facilitate the transmetalation step and sufficiently soluble in the reaction medium.
Q4: What are the common side reactions in this synthesis?
A4: The two most common side reactions in the Suzuki-Miyaura coupling for this synthesis are:
-
Protodeboronation: This is the protonolysis of the thiophene-2-boronic acid, where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the presence of water and can be a significant issue with heteroaryl boronic acids.
-
Homocoupling: This involves the coupling of two molecules of the same starting material, either two molecules of the 6-halonicotinic acid or two molecules of the thiophene-2-boronic acid, to form a symmetrical biaryl product.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions to help you optimize the yield of your 6-(Thiophen-2-yl)nicotinic acid synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (especially boronic acid). 4. Incorrect choice of base or solvent. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. Consider using a more active ligand. 2. Ensure proper degassing of the solvent and maintain a positive pressure of an inert gas (N₂ or Ar). 3. Use freshly purchased or purified thiophene-2-boronic acid. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, toluene, DMF, with or without water). |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen. 2. Inefficient transmetalation step. | 1. Thoroughly degas the reaction mixture. 2. Use a stronger base or a different solvent system to improve the solubility and reactivity of the boronic acid. |
| Significant Protodeboronation of Thiophene-2-boronic Acid | 1. Presence of excess water or acidic impurities. 2. Prolonged reaction times at high temperatures. | 1. Use anhydrous solvents and reagents. If an aqueous base is used, carefully control the amount of water. 2. Monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed. Consider using a more active catalyst to reduce the required reaction time and temperature. |
| Difficulty in Product Purification | 1. Presence of residual palladium catalyst. 2. Co-elution of byproducts with the desired product. | 1. After the reaction, consider a workup with an aqueous solution of sodium sulfide to precipitate the palladium. 2. Optimize the mobile phase for column chromatography. Recrystallization from a suitable solvent can also be an effective purification method for nicotinic acid derivatives. |
Experimental Protocol: Suzuki-Miyaura Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
This protocol is a representative procedure based on established methods for Suzuki-Miyaura cross-coupling reactions involving heteroaryl compounds. Optimization may be required based on your specific laboratory conditions and reagent batches.
Materials:
-
6-Chloronicotinic acid
-
Thiophene-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Hexane
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloronicotinic acid (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.04 eq.) in a small amount of dioxane. Add this catalyst mixture to the reaction flask.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C and stir vigorously under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Alternatively, recrystallize the crude product from a suitable solvent system such as ethanol/water.
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Logical Workflow for Troubleshooting Low Yield
When faced with a low-yielding reaction, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve the underlying issues.
Caption: A logical workflow for troubleshooting low yields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Strengths. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for the Suzuki-Miyaura Cross-Coupling of Boronic Acids with Pyridines. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]
Sources
Technical Support Center: Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. The following troubleshooting guide, presented in a question-and-answer format, provides in-depth, experience-driven insights to help you optimize your reaction outcomes.
Introduction
The synthesis of 6-(Thiophen-2-yl)nicotinic acid, a key intermediate in various pharmaceutical and materials science applications, is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings. While powerful, these methods are susceptible to a range of side reactions that can complicate synthesis, reduce yields, and make purification challenging. This guide will address the most frequent issues, from unexpected byproducts to low conversion rates, providing both mechanistic explanations and actionable protocols.
Section 1: Troubleshooting Low Yield & Incomplete Conversion
Question 1: My Suzuki-Miyaura coupling between ethyl 6-chloronicotinate and thiophene-2-boronic acid has stalled, resulting in low yield. What are the likely causes and how can I fix it?
Answer:
Stalled Suzuki-Miyaura reactions are a common issue, often stemming from catalyst deactivation, poor reagent quality, or suboptimal reaction conditions. The primary culprits for this specific transformation are typically related to the stability of the thiophene-2-boronic acid and the activity of the palladium catalyst.
Root Cause Analysis:
-
Protodeboronation of Thiophene-2-boronic Acid: Thiophene-2-boronic acid is known to be more susceptible to protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) compared to many arylboronic acids, especially under aqueous basic conditions.[1] This side reaction consumes your nucleophile, leading to incomplete conversion and the formation of thiophene as a byproduct. The reaction is often accelerated by elevated temperatures and prolonged reaction times.
-
Catalyst Inactivity or Decomposition: The active Pd(0) catalyst can be sensitive. Common issues include:
-
Incomplete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species. This reduction can be inefficient, leading to a lower concentration of the active catalyst.[2]
-
Oxidative Degradation: The presence of oxygen can oxidize the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.[3][4]
-
Ligand Degradation or Inappropriate Choice: The phosphine ligands used to stabilize the palladium catalyst can themselves be oxidized or may not be suitable for coupling electron-deficient pyridines with electron-rich thiophenes.
-
-
Suboptimal Base or Solvent System: The choice of base and solvent is critical for the transmetalation step. An inappropriate base may not efficiently activate the boronic acid, or it could promote side reactions. Poor solubility of reagents in the chosen solvent can also severely limit reaction rates.
Troubleshooting Strategies & Recommendations:
| Strategy | Actionable Steps & Rationale |
| Minimize Protodeboronation | Use boronic esters (e.g., thiophene-2-boronic acid pinacol ester) instead of the boronic acid.[5] Esters are significantly more stable and less prone to premature decomposition. If using the boronic acid, add it in slight excess (1.2-1.5 equivalents) and consider adding it portion-wise during the reaction. |
| Ensure Catalyst Activity | 1. Rigorous Degassing: Before adding the catalyst, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Maintain a positive inert atmosphere throughout the reaction.[6][7] 2. Use a Pre-formed Pd(0) Catalyst: Employ a catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that generates the active Pd(0) species more reliably.[8] 3. Ligand Screening: For this specific coupling, consider more electron-rich and bulky phosphine ligands like SPhos or XPhos, which can promote the challenging reductive elimination step and improve catalyst stability.[9] |
| Optimize Reaction Conditions | 1. Base Selection: A common and effective base for this coupling is K₂CO₃ or K₃PO₄.[5] Use finely ground powder to maximize surface area. 2. Solvent System: A mixture of a non-polar solvent like toluene or dioxane with water (e.g., 4:1 ratio) is often effective. The water is crucial for dissolving the base and facilitating the transmetalation step.[7] 3. Temperature Control: Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction by TLC or LC-MS. Avoid excessively high temperatures to minimize protodeboronation. |
Section 2: Managing Unexpected Side Products
Question 2: My crude product is contaminated with a significant amount of 2,2'-bithiophene. What is causing this homocoupling and how can I prevent it?
Answer:
The formation of 2,2'-bithiophene is a classic example of boronic acid homocoupling, a well-documented side reaction in Suzuki-Miyaura couplings.[3][6] This occurs when two molecules of thiophene-2-boronic acid react with each other instead of with the ethyl 6-chloronicotinate.
Mechanistic Insight:
Homocoupling is primarily mediated by Pd(II) species and is often exacerbated by the presence of oxygen.[3][4] The proposed mechanism involves the transmetalation of two boronic acid molecules to a Pd(II) center, followed by reductive elimination to form the biaryl byproduct and Pd(0).[6] Inefficient reduction of a Pd(II) precatalyst or the re-oxidation of Pd(0) by dissolved oxygen can create the necessary Pd(II) species to fuel this unwanted pathway.
Visualizing the Competing Pathways
The diagram below illustrates the desired catalytic cycle for the Suzuki-Miyaura reaction and the off-cycle pathway leading to homocoupling.
Caption: Desired catalytic cycle vs. the O₂-mediated homocoupling pathway.
Mitigation Strategies:
-
Strictly Anaerobic Conditions: This is the most critical factor. As explained in Q1, ensure your solvent and reaction vessel are thoroughly deoxygenated before adding the palladium catalyst. A nitrogen or argon sparge is highly effective.[6]
-
Use a Pd(0) Source: Start with a catalyst already in the active Pd(0) oxidation state, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This minimizes the amount of Pd(II) present at the start of the reaction.
-
Control Stoichiometry: Avoid using a large excess of the boronic acid. A stoichiometry of 1.1 to 1.3 equivalents of the boronic acid relative to the aryl halide is typically sufficient.
-
Order of Addition: Consider adding the palladium catalyst to the mixture of the aryl halide and base first, allowing the oxidative addition step to occur. Then, add the boronic acid. This ensures the catalyst is engaged in the primary cycle before it has a significant opportunity to react with two boronic acid molecules.
Section 3: Purification & Post-Reaction Challenges
Question 3: After the coupling reaction, I am struggling to remove residual palladium from my product, which is a major issue for downstream applications. What are the most effective purification methods?
Answer:
Removing trace amounts of palladium is a crucial and often challenging step, especially in pharmaceutical synthesis where metal impurity limits are stringent. Standard chromatography can be ineffective for removing very fine, colloidal palladium. Specialized scavengers or targeted purification techniques are required.
Recommended Palladium Removal Techniques:
| Method | Description & Best Use Case | Advantages | Disadvantages |
| Activated Carbon | A slurry of activated carbon is added to the organic solution of the crude product and stirred (often with gentle heating) before being filtered off.[10][11] Best for removing a range of palladium species. | Cost-effective, readily available, and can remove colored impurities simultaneously.[10] | Can sometimes lead to product loss due to non-specific adsorption. Filtration of fine carbon particles can be difficult. |
| Thiol-Functionalized Silica Gels | These are solid-supported "scavengers" that have functional groups (e.g., thiol, thiourea) with a high affinity for palladium.[12] The crude product solution is passed through a plug of the scavenger or stirred with it as a slurry. | High selectivity for palladium, leading to very low residual levels. Simple filtration for removal. | Higher cost compared to activated carbon. Can require longer contact times.[12] |
| Liquid-Liquid Extraction | An aqueous wash with a solution containing a chelating agent (e.g., a dilute cysteine solution or aqueous lactic acid) can extract palladium into the aqueous phase.[11] | Can be integrated into the reaction workup. Avoids handling solid adsorbents. | Efficiency can be variable depending on the palladium species and solvent system. May require multiple extractions. |
| Recrystallization | If the product is a stable solid, careful recrystallization from an appropriate solvent system can leave palladium impurities in the mother liquor. | Can provide very high purity product. Scalable. | May not be effective if palladium co-precipitates. Can lead to significant yield loss.[13] |
Protocol: Palladium Scavenging with Activated Carbon
-
Dissolution: After the initial workup, dissolve the crude 6-(thiophen-2-yl)nicotinic acid ester in a suitable organic solvent (e.g., Ethyl Acetate, Toluene).
-
Addition of Carbon: Add 5-10 wt% of activated carbon relative to the mass of the crude product.
-
Stirring: Stir the suspension vigorously at room temperature or gentle heat (40-50 °C) for 2-4 hours.
-
Filtration: Add a small amount of a filter aid (e.g., Celite®) to the slurry and filter through a pad of the same filter aid in a Büchner funnel. This prevents fine carbon particles from passing through.
-
Rinsing: Wash the filter cake thoroughly with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrates and concentrate in vacuo to obtain the palladium-reduced product, which can then be further purified if necessary (e.g., by recrystallization or final chromatography).
Question 4: The final saponification of the ethyl ester to the carboxylic acid is giving me a messy workup and poor recovery. What is the best practice for this hydrolysis and isolation?
Answer:
The saponification of the ethyl 6-(thiophen-2-yl)nicotinate is a standard hydrolysis, but the workup can be complicated by the amphoteric nature of the product (containing both a basic pyridine ring and an acidic carboxylic acid). This can lead to issues with solubility and extraction.
Optimized Hydrolysis and Workup Protocol:
-
Hydrolysis:
-
Dissolve the purified ethyl ester in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add 1.5-2.0 equivalents of NaOH or LiOH and stir the mixture at 40-60 °C.
-
Monitor the reaction by TLC or LC-MS until all the starting ester is consumed (typically 1-3 hours).
-
-
Workup & Isolation:
-
Cool the reaction mixture to room temperature and concentrate in vacuo to remove the ethanol.
-
Dilute the remaining aqueous solution with water.
-
Wash the aqueous solution with a non-polar organic solvent like ether or hexanes to remove any non-polar, non-acidic impurities.
-
Crucial Step: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with vigorous stirring. The target is the isoelectric point of the molecule, where it has minimum water solubility. This is typically in the pH range of 3-4.
-
The solid 6-(thiophen-2-yl)nicotinic acid should precipitate out of the solution.
-
Stir the cold slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold water, followed by a small amount of a cold non-polar solvent (like hexanes) to aid in drying.
-
Dry the product under high vacuum.
-
Visualizing the Workup Logic
This workflow ensures a clean and efficient isolation of the final product by leveraging its pH-dependent solubility.
Caption: Step-by-step workflow for the isolation of the final acid product.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
- Denmark, S. E., & Smith, R. C. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Organic letters, 11(2), 357–360.
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]
- Sharma, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1549–1574.
-
MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (2022). Available from: [Link]
-
ResearchGate. Hydrolysis profiles of ethyl nicotinate (EN) to nicotinic acid (NA) at.... Available from: [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358–3366.
-
Organic Chemistry Portal. Protodeboronation. Available from: [Link]
- Carrow, B. P., & Miller, L. M. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 10(2), 275–282.
-
Biotage. How to Remove Palladium in three easy steps. (2023). Available from: [Link]
-
ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2025). Available from: [Link]
-
The Royal Society of Chemistry. Boronic Acid Mediated Reaction in the Solid State. Available from: [Link]
-
Bio-Rad. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available from: [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts. Available from: [Link]
-
Wikipedia. Stille reaction. Available from: [Link]
-
Royal Society of Chemistry. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation. (2015). Available from: [Link]
- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
-
Royal Society of Chemistry. Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. (2025). Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Available from: [Link]
-
ResearchGate. The synthesis of nicotinic acid derivatives 10, 11. Available from: [Link]
-
Chemistry LibreTexts. Stille Coupling. (2023). Available from: [Link]
-
Fiveable. Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Available from: [Link]
- Google Patents. Method of removing palladium. (2006).
- Google Patents. Synthetic method of 6-methyl nicotine.
-
University of Bristol. Protodeboronation of Tertiary Boronic Esters. Available from: [Link]
-
Harvard University. The Stille Reaction - Chem 115 Myers. Available from: [Link]
-
Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]
-
ResearchGate. Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. (2019). Available from: [Link]
-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Available from: [Link]
-
Frontiers. Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Available from: [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. fiveable.me [fiveable.me]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. US7084287B2 - Method of removing palladium - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biotage.com [biotage.com]
Technical Support Center: Purification of 6-(Thiophen-2-yl)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during the purification of this molecule, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, observable problems you might encounter after the initial synthesis and workup of 6-(Thiophen-2-yl)nicotinic acid.
Q1: My isolated crude product is a dark grey, brown, or black solid. What causes this discoloration and how can I fix it?
A1: Root Cause Analysis & Solution
This is a very common issue, and the dark color almost always points to residual palladium catalyst from the Suzuki coupling reaction. Palladium, in its various forms (colloidal, nanoparticles, or adsorbed onto byproducts), can be intensely colored and difficult to remove.
Causality: During the catalytic cycle, Pd(0) species can aggregate or precipitate, especially if the reaction is overheated or if ligand decomposition occurs. This "palladium black" is insoluble and gets trapped within your crystalline product.
Recommended Protocol: Palladium Scavenging & Decolorization
-
Dissolution: Dissolve the crude, colored product in a suitable solvent. Given the molecule's acidic nature, a basic aqueous solution (e.g., 1M NaOH or K₂CO₃) is an excellent choice as it forms the soluble sodium/potassium salt. Alternatively, a polar organic solvent like DMF or DMSO can be used if aqueous conditions are not desired.
-
Adsorbent Treatment:
-
Add activated carbon (charcoal) to the solution (approximately 10% w/w relative to your crude product). Activated carbon has a high surface area that effectively adsorbs residual palladium and other high-molecular-weight colored impurities.[1]
-
For more targeted removal, specialized palladium scavengers (e.g., silica-bound thiols or isocyanates) can be used. These are more expensive but highly effective.
-
-
Heating & Stirring: Gently heat the mixture (e.g., to 50-60 °C) and stir for 30-60 minutes to ensure maximum adsorption.
-
Filtration: This is a critical step. The fine adsorbent particles must be completely removed. Filter the hot solution through a pad of Celite® or a fine porosity filter paper (e.g., Whatman® Grade 5). A poorly executed filtration will re-contaminate your product.
-
Precipitation & Isolation:
-
If you used a basic aqueous solution, cool the filtrate and slowly acidify with an acid like 1M HCl until the pH is approximately 3-4.[2] Your purified product should precipitate out.
-
If you used an organic solvent, proceed with recrystallization as described in the FAQ section.
-
-
Wash & Dry: Collect the precipitated solid by filtration, wash thoroughly with deionized water to remove salts, and then with a non-polar solvent like hexanes to aid drying. Dry the final product under vacuum.
Q2: My HPLC or ¹H NMR analysis shows multiple impurity peaks. How do I identify the likely culprits and design a strategy to remove them?
A2: A Logic-Based Approach to Impurity Removal
The identity of your impurities is dictated by the Suzuki coupling reaction chemistry.[3][4][5] A systematic approach is needed to tackle a complex impurity profile.
Expertise & Experience: The most common impurities are unreacted starting materials, homocoupled byproducts, and partially reacted intermediates. Understanding their chemical properties relative to your product is the key to separating them.
Table 1: Common Impurities in 6-(Thiophen-2-yl)nicotinic acid Synthesis
| Impurity Name | Likely Origin | Key Chemical Property |
| 6-Chloronicotinic Acid | Starting Material | Acidic, more polar than product |
| Thiophene-2-boronic Acid | Starting Material | Acidic, water-soluble |
| Bithiophene | Homocoupling of boronic acid | Non-polar, neutral |
| 6,6'-Bipyridine-3,3'-dicarboxylic acid | Homocoupling of halo-pyridine | Di-acidic, highly polar |
| 6-(Thiophen-2-yl)nicotinic acid ethyl ester | Incomplete saponification | Neutral/weakly basic, less polar |
Use the following workflow to decide on a purification strategy.
Caption: Troubleshooting workflow for complex impurity profiles.
Detailed Protocol: Acid-Base Extraction
This technique exploits the amphoteric nature of your product (acidic carboxyl group, basic pyridine nitrogen) to separate it from neutral impurities.
Trustworthiness: This protocol includes validation checkpoints to ensure separation is occurring as expected.
-
Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate (EtOAc).
-
Base Wash: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product will deprotonate at the carboxylic acid and move into the aqueous layer, while neutral impurities (like bithiophene) will remain in the organic layer.
-
Validation Check: Spot both the organic and aqueous layers on a TLC plate to confirm the product has moved to the aqueous phase.
-
-
Separation: Separate the layers. Discard the organic layer (or save for analysis of neutral impurities).
-
Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring. As the pH drops below ~4.8 (the approximate pKa of the carboxylic acid), the purified product will precipitate.
-
Isolation: Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts (NaCl, NaHCO₃).
-
Drying: Dry the purified solid under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification strategy for this compound?
A1: For a robust, scalable purification, a multi-step approach is recommended. The diagram below outlines the standard workflow from a crude reaction mixture to a highly pure final product.
Sources
- 1. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 2. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of 6-(Thiophen-2-yl)nicotinic acid
Welcome to the technical support center for the purification of 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format. As Senior Application Scientists, we aim to explain not just the procedural steps but the underlying chemical principles to empower you to solve even the most challenging purification scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my crude 6-(Thiophen-2-yl)nicotinic acid sample?
A1: The impurity profile is intrinsically linked to the synthetic route employed. However, for typical syntheses involving cross-coupling reactions (e.g., Suzuki or Stille coupling), the following impurities are common:
-
Unreacted Starting Materials: Such as a boronic acid or stannane derivative of thiophene and a halogenated nicotinic acid ester, or vice-versa.
-
Homocoupled Byproducts: Dithienyl or bipyridyl species formed from the coupling of starting materials with themselves.
-
Catalyst Residues: Residual palladium or other transition metal catalysts used in the coupling reaction. These often impart a dark color to the crude product.
-
Hydrolyzed Intermediates: If the synthesis involves the hydrolysis of an ester to the final carboxylic acid, incomplete hydrolysis will leave the ester as an impurity.
-
Reagents and Solvents: Residual solvents or reagents from the reaction or initial workup steps.[1]
Q2: What is the best first step to evaluate the purity of my crude product?
A2: A multi-pronged analytical approach is always recommended before attempting any large-scale purification.
-
Thin-Layer Chromatography (TLC): This is the quickest and most cost-effective method to visualize the complexity of your mixture. Use a suitable eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of acetic acid) to get a baseline separation. The presence of multiple spots indicates impurities.
-
High-Performance Liquid Chromatography (HPLC): For a quantitative assessment, HPLC is the gold standard. It will reveal the number of components and their relative concentrations.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A ¹H NMR spectrum of the crude material is invaluable. It can help identify the structures of major impurities by comparing the observed signals to those of the expected product and starting materials.[]
Q3: Which primary purification method should I choose: Recrystallization, Acid-Base Extraction, or Chromatography?
A3: The choice depends on the nature of the impurities and the scale of your experiment.
-
Acid-Base Extraction: This should be your first line of defense, especially if you suspect the presence of neutral or basic impurities (e.g., unreacted starting materials, non-acidic byproducts). It is highly effective for isolating carboxylic acids.[5][6]
-
Recrystallization: Ideal for removing small amounts of impurities from a solid product, particularly if the product constitutes >90% of the crude material after an initial extraction. It is highly scalable.
-
Column Chromatography: This is the most powerful but also the most resource-intensive method. It is necessary when dealing with impurities that have very similar chemical properties to the desired product (e.g., other acidic byproducts) and cannot be removed by extraction or recrystallization.[7]
Below is a general workflow to guide your decision-making process.
Caption: Initial workflow for purification strategy.
Troubleshooting Guides
Q4: My product is a dark, discolored solid. How can I remove colored impurities and catalyst residues?
A4: Discoloration, often from residual palladium catalysts or high molecular weight organic chromophores, can typically be addressed during recrystallization.
Core Insight: Activated charcoal has a high surface area and porous structure, allowing it to adsorb large, flat, aromatic molecules (the chromophores) and metal residues from the solution while leaving your smaller target molecule dissolved.[8]
Detailed Protocol: Decolorization with Activated Charcoal
-
Dissolution: In a flask, dissolve your crude 6-(Thiophen-2-yl)nicotinic acid in the minimum amount of a suitable boiling solvent (see Table 1).
-
Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. Causality: Adding charcoal to a boiling solution can cause violent bumping.
-
Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the solution. A small spatula tip is usually sufficient. Using too much charcoal will adsorb your product and significantly reduce the yield.[8]
-
Heating: Gently heat the mixture back to a boil for 5-10 minutes, swirling occasionally.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal. Causality: Pre-warming the funnel prevents your product from prematurely crystallizing on the cold glass surface.
-
Crystallization: Allow the clear, filtered solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
Q5: I'm trying to recrystallize my product, but it either won't crystallize or it "crashes out" as an oil. What's wrong?
A5: This is a common issue related to solvent choice and saturation levels. Successful recrystallization hinges on the principle that your compound should be highly soluble in a hot solvent but poorly soluble in the same solvent when cold.
Troubleshooting Steps:
-
Verify Solvent Choice: The ideal solvent will not dissolve the compound at room temperature but will dissolve it completely at its boiling point. Refer to the table below for starting points. A mixed-solvent system (e.g., Ethanol/Water, Dioxane/Water) can also be effective if a single solvent is not ideal.
-
"Crashing Out": If the solid forms too quickly upon cooling, you have likely used too little solvent, creating a supersaturated solution that doesn't allow for selective crystal lattice formation.[8]
-
Solution: Add a small amount (10-15% more) of hot solvent to the mixture, re-heat until everything dissolves, and then cool slowly again.
-
-
Failure to Crystallize: If no crystals form even after cooling in an ice bath, your solution is too dilute.
-
Solution: Heat the solution to boil off some of the solvent (reduce volume by 20-30%) to increase the concentration and then attempt to cool again.
-
-
Inducing Crystallization: If the solution remains clear, try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of the pure product (if available) to the solution to act as a template for crystallization.[8]
-
-
Oiling Out: This occurs when the melting point of the solid is lower than the boiling point of the solvent, or when the solution is too concentrated with impurities.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent to lower the saturation point, and cool again. If it persists, consider a different solvent with a lower boiling point.
-
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds like nicotinic acids.[9] |
| Ethanol | 78 | Polar | Often used in combination with water. |
| Isopropanol | 82 | Polar | A good alternative to ethanol. |
| Acetonitrile | 82 | Polar | Can be effective for moderately polar compounds. |
| Ethyl Acetate | 77 | Medium | Use with caution; may not be polar enough. |
Table 1: Potential Solvents for Recrystallization.
Q6: My analytical data shows significant neutral impurities that are not removed by recrystallization. How do I proceed?
A6: This is the perfect scenario for an acid-base extraction. This technique exploits the acidic nature of your carboxylic acid to separate it from non-acidic (neutral or basic) impurities.
Core Insight: By treating the mixture with a weak aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form a water-soluble carboxylate salt. This salt partitions into the aqueous layer, while neutral impurities remain in the immiscible organic layer. The layers are then separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.[10]
Caption: Workflow for Acid-Base Extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use approximately the same volume as the organic solvent.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release CO₂ gas that forms. Causality: The reaction between the carboxylic acid and bicarbonate generates CO₂ pressure that must be released safely.[5]
-
Separation: Allow the layers to separate fully. The aqueous layer (containing your product salt) is often the bottom layer if using DCM, or the top layer if using ethyl acetate. Drain the layers into separate flasks.
-
Re-extraction: To ensure complete transfer, re-extract the organic layer with a fresh portion of NaHCO₃ solution. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2, check with pH paper). Your pure product should precipitate as a solid.[11]
-
Isolation: Collect the solid by vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly under vacuum.
References
- Purification of nicotinic acid - US3037987A. Google Patents.
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Jetir.Org. Available at: [Link]
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Institutes of Health. Available at: [Link]
- Process for the purification of nicotinic acid amide I - US4447615A. Google Patents.
-
A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. ResearchGate. Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. Available at: [Link]
-
4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]
-
Acid–base extraction. Wikipedia. Available at: [Link]
-
Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software. Agilent Technologies. Available at: [Link]
-
Purification Techniques in Organic Chemistry: A Comprehensive Guide. Medium. Available at: [Link]
-
Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients. W.R. Grace. Available at: [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. Available at: [Link]
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography. National Institutes of Health. Available at: [Link]
-
nicotinic acid. Organic Syntheses. Available at: [Link]
Sources
- 1. Control API Impurities to Achieve Therapeutic Safety and Efficacy for Patients [grace.com]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. Purification [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 10. vernier.com [vernier.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Stability issues of 6-(Thiophen-2-yl)nicotinic acid in solution
A Guide to Understanding and Mitigating Solution Stability Issues
Welcome to the technical support guide for 6-(Thiophen-2-yl)nicotinic acid. As a Senior Application Scientist, my goal is to provide you with the in-depth knowledge and practical troubleshooting strategies required to ensure the integrity of this compound in your research. The unique structure of this molecule, combining a nicotinic acid core with a thiophene moiety, presents specific stability challenges that, if unaddressed, can impact experimental reproducibility and outcomes.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to directly address the common issues encountered when working with 6-(Thiophen-2-yl)nicotinic acid in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of 6-(Thiophen-2-yl)nicotinic acid is turning yellow or brown over time. What is causing this discoloration?
A1: This is a classic indicator of oxidative degradation, primarily targeting the electron-rich thiophene ring. The thiophene moiety is susceptible to oxidation, especially in the presence of atmospheric oxygen, trace metal contaminants, or light.[1] This process can lead to the formation of colored byproducts, such as thiophene S-oxides or polymeric species, altering the solution's appearance and reducing the concentration of the active compound.
-
Causality: The sulfur atom in the thiophene ring can be oxidized, breaking the ring's aromaticity and leading to a cascade of degradation reactions. This reactivity toward singlet oxygen is a known characteristic of thiophene-based compounds.[1][2][3] The rate of this degradation is often accelerated by exposure to UV light and the presence of reactive oxygen species (ROS).
Q2: I've dissolved the compound in an aqueous buffer, but a precipitate has formed. What is the likely cause?
A2: The most probable cause is the pH-dependent solubility of the nicotinic acid portion of the molecule. Nicotinic acid is a carboxylic acid with a pKa of approximately 4.85.[4]
-
Mechanism:
-
At pH values below the pKa (e.g., pH < 4): The carboxylic acid group is predominantly in its neutral, protonated form (-COOH). This form is less polar and has lower solubility in aqueous media.
-
At pH values above the pKa (e.g., pH > 6): The carboxylic acid is deprotonated to its carboxylate form (-COO⁻). This ionic form is significantly more polar and thus more soluble in water.
-
If the pH of your buffer is close to or below the pKa, the compound will likely precipitate. A saturated aqueous solution of nicotinic acid itself has a pH of 2.7.[5] To maintain solubility, ensure your buffer pH is at least 1.5 to 2 units above the pKa (i.e., pH ≥ 6.5).
Q3: My compound's concentration, measured by HPLC, is decreasing even when stored protected from light at 4°C. What could be happening?
A3: While protecting from light and storing at low temperatures are crucial first steps, they may not completely halt degradation. Several factors could be at play:
-
Slow Oxidation: Standard screw-cap vials are not airtight. Dissolved oxygen in the solvent can still cause gradual oxidation of the thiophene ring over days or weeks. For long-term storage, using degassed solvents and flushing the vial headspace with an inert gas (e.g., argon or nitrogen) is highly recommended.
-
Hydrolytic Instability of Derivatives: If you are working with an ester or amide derivative of the carboxylic acid group, it may be susceptible to hydrolysis back to the parent acid.[6][7] This reaction can be catalyzed by acidic or basic conditions within your buffer.[8]
-
Buffer Component Reactivity: Certain buffer components, particularly those containing phosphate, can sometimes interact with or catalyze the degradation of dissolved compounds. If you suspect this, preparing a fresh solution in a different, simpler buffer system (e.g., HEPES) can be a useful diagnostic step.
Q4: What are the ideal conditions for preparing and storing stock solutions of 6-(Thiophen-2-yl)nicotinic acid?
A4: Based on the chemical properties of the thiophene and nicotinic acid moieties, we recommend the following multi-faceted approach to maximize solution stability.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO for concentrated stocks; aqueous buffers (pH ≥ 6.5) for working solutions. | DMSO is a good solubilizing agent for many organic compounds. Aqueous buffers are often required for biological assays, but pH must be controlled to maintain solubility.[5] |
| pH (Aqueous) | pH 6.5 - 8.0 | Ensures the nicotinic acid moiety is in its soluble carboxylate form, preventing precipitation.[9] Avoid strongly acidic or basic conditions which can catalyze hydrolysis.[8] |
| Temperature | -20°C or -80°C for long-term storage. 2-8°C for short-term (days). | Reduces the rate of all chemical degradation reactions. Nicotinic acid itself is stable for years when stored as a solid at -20°C.[10] |
| Atmosphere | Use degassed solvents. Flush vial headspace with Argon or Nitrogen. | Minimizes exposure to oxygen, the primary driver of thiophene ring degradation.[1] |
| Light | Store in amber glass vials and protect from direct light during experiments. | Prevents photolytic degradation, a known issue for both thiophene and pyridine-containing compounds.[11][12] |
Troubleshooting Guides & Protocols
Guide 1: Investigating Inconsistent Experimental Results
Inconsistent or weaker-than-expected results in biological assays are often the first sign of compound instability. This workflow helps validate the integrity of your compound solution.
Caption: Workflow for troubleshooting inconsistent experimental results.
Protocol 1: Recommended Solution Preparation
This protocol is designed to minimize initial degradation during solubilization.
-
Weighing: Weigh the solid 6-(Thiophen-2-yl)nicotinic acid in a clean, dry vessel.
-
Initial Solubilization (for Stock): Add high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Ensure complete dissolution using gentle vortexing.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the DMSO stock solution for 1-2 minutes to displace dissolved oxygen.
-
Storage: Transfer the solution to a clean amber glass vial. Flush the headspace of the vial with inert gas before sealing tightly with a PTFE-lined cap. Store at -20°C or -80°C.
-
Working Solution Preparation: To prepare an aqueous working solution, thaw the DMSO stock. Dilute it into your final aqueous buffer that has been previously degassed by sonication or sparging with inert gas. The final pH of the buffer should be ≥ 6.5. Note: Keep the final DMSO concentration as low as possible for biological assays (typically <0.5%).
Protocol 2: General RP-HPLC Method for Stability Monitoring
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantifying the parent compound and detecting degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm (or scan with a PDA detector to identify optimal wavelength).
-
Injection Volume: 10 µL
-
Analysis: Degradation is observed as a decrease in the peak area of the parent compound and the appearance of new, typically more polar (earlier eluting), peaks. The percent purity can be calculated based on the relative peak areas.
Guide 2: Proactively Identifying Potential Degradation Pathways
A forced degradation study is a powerful tool to understand how the compound behaves under stress. This helps in developing robust formulations and analytical methods by identifying likely degradation products.
Caption: Workflow for a forced degradation study.
Forced Degradation Data Interpretation
| Stress Condition | Expected Degradation Pathway | Potential Products |
| Acid/Base Hydrolysis | Primarily relevant for ester/amide derivatives. The parent compound is expected to be stable. | Parent carboxylic acid (if starting from an ester). |
| Oxidative (H₂O₂) | High Impact. Oxidation of the thiophene ring. | Thiophene S-oxides, ring-opened products. |
| Thermal | Moderate impact. May accelerate oxidation if oxygen is present. | Similar to oxidative pathway, but slower. |
| Photolytic | High Impact. UV energy can directly induce thiophene ring cleavage or oxidation. | Complex mixture of photo-oxidation products. |
By proactively understanding and mitigating these stability issues, researchers can ensure the accuracy and reliability of their experimental data when working with 6-(Thiophen-2-yl)nicotinic acid.
References
-
Title: Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach Source: MDPI URL: [Link]
-
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Synthesis, properties and biological activity of thiophene: A review Source: Der Pharma Chemica URL: [Link]
-
Title: Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives Source: MDPI URL: [Link]
-
Title: Dual Antimelanogenic Effect of Nicotinamide-Stabilized Phloretin Nanocrystals in Larval Zebrafish Source: MDPI URL: [Link]
-
Title: Effect of pH and temperature on OiNIC activity and stability Source: ResearchGate URL: [Link]
-
Title: Determination of Nicotinic Acid in Pharmaceutical Products Source: ResearchGate URL: [Link]
-
Title: A review of the occurrence, toxicity,and biodegradation of condensed thiophenes found in petroleum Source: Canadian Science Publishing URL: [Link]
-
Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: PMC URL: [Link]
-
Title: Nicotinic Acid | C6H5NO2 Source: PubChem URL: [Link]
-
Title: Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography Source: PubMed URL: [Link]
-
Title: A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans Source: Nature URL: [Link]
-
Title: Results of forced degradation studies Source: ResearchGate URL: [Link]
-
Title: Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid Source: PubMed Central URL: [Link]
-
Title: Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation Source: PubMed URL: [Link]
- Title: Thiophene derivatives and process for preparation thereof Source: Google Patents URL
-
Title: Chemical determination of nicotinic acid and nicotinamide. Source: SciSpace URL: [Link]
-
Title: A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans Source: Nature URL: [Link]
-
Title: Nicotinic acid - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Bioactivation Potential of Thiophene-Containing Drugs Source: Chemical Research in Toxicology URL: [Link]
-
Title: Thiophene - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Analytical Methods Source: Royal Society of Chemistry URL: [Link]
-
Title: HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide... Source: SIELC Technologies URL: [Link]
- Title: Nicotinic acid esters and pharmaceutical compositions containing them Source: Google Patents URL
-
Title: Synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride) Source: SciSpace URL: [Link]
-
Title: Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC Source: ResearchGate URL: [Link]
-
Title: Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review Source: PubMed Central URL: [Link]
-
Title: Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' Source: BioMed Central URL: [Link]
-
Title: Elucidating The Nicotinic Acid Degradation Pathway In Bacillus niacini Source: ResearchGate URL: [Link]
-
Title: The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene Source: MDPI URL: [Link]
-
Title: Synthesis and antimicrobial evaluation of novel thiophene derivatives Source: ResearchGate URL: [Link]
-
Title: Intestinal Uptake of Nicotinic Acid as a Function of microclimate-pH Source: PubMed URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
- 5. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US4051151A - Thiophene derivatives and process for preparation thereof - Google Patents [patents.google.com]
- 9. Intestinal uptake of nicotinic acid as a function of microclimate-pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Enhancing the Photo and Thermal Stability of Nicotine through Crystal Engineering with Gentisic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Technical Support Center: Navigating the Scale-Up Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
Welcome to the technical support resource for the synthesis and scale-up of 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this important synthesis from the laboratory bench to larger-scale production. We will delve into the common challenges encountered during scale-up, providing scientifically grounded explanations and actionable troubleshooting strategies to ensure a robust, efficient, and reproducible process.
Introduction: The Synthetic Strategy
6-(Thiophen-2-yl)nicotinic acid is a key building block in medicinal chemistry and materials science. The most prevalent and industrially viable method for its synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach involves the C-C bond formation between a halogenated nicotinic acid derivative and a thiophene-boron species.
The typical reaction scheme is as follows:
While highly effective at the bench scale, scaling this transformation presents a unique set of challenges related to reaction kinetics, mass and heat transfer, catalyst stability, and product purification. This guide will address these issues directly.
Frequently Asked Questions (FAQs)
Q1: What is the preferred synthetic route for 6-(Thiophen-2-yl)nicotinic acid on a large scale?
The Suzuki-Miyaura cross-coupling reaction is overwhelmingly preferred. Its advantages include mild reaction conditions, high functional group tolerance, and the use of boronic acids, which are generally stable and have lower toxicity compared to the organotin reagents used in Stille couplings.[1][2] The wide commercial availability of diverse boronic acids also makes this route highly adaptable.[3]
Q2: What are the critical starting materials and their common synthesis routes?
The two key precursors are a 6-halonicotinic acid and a thiophene-boron reagent.
-
6-Chloronicotinic Acid: This is a common starting material. One industrial method involves the oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst.[4] This avoids the use of harsh oxidants like potassium permanganate.
-
Thiophene-2-boronic Acid: This reagent is commercially available. However, for large-scale needs, it can be synthesized. A common lab-scale method involves halogen-metal exchange of a halothiophene followed by reaction with a borate ester.[5] It's crucial to ensure the quality and stability of the boronic acid, as impurities can significantly impact the coupling reaction.
Q3: Why is the choice of catalyst, ligand, and base so critical for scale-up?
This combination, often referred to as the "catalytic system," dictates the reaction's efficiency, impurity profile, and cost.
-
Palladium (Pd) Catalyst: The choice of Pd source (e.g., Pd(OAc)₂, PdCl₂) and its oxidation state is the first step.
-
Ligand: The ligand stabilizes the Pd center, facilitates the catalytic cycle, and prevents catalyst decomposition (e.g., formation of inactive palladium black). For sterically hindered couplings or challenging substrates, specialized phosphine ligands are often necessary.[6]
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Inorganic bases like K₂CO₃ or K₃PO₄ are common. The base's solubility, particle size, and strength can dramatically affect reaction kinetics, especially in multiphasic systems common at scale.
Troubleshooting Guide: From Bench to Plant
This section addresses specific, practical problems encountered during the scale-up of the Suzuki-Miyaura coupling for 6-(Thiophen-2-yl)nicotinic acid.
Problem Area 1: Reaction Performance & Kinetics
Q: My reaction is sluggish or stalls before completion upon scale-up, even though it worked perfectly in the lab. What's going on?
A: This is a classic scale-up challenge often rooted in mass and heat transfer limitations.
-
Causality: In a large reactor, inefficient mixing can create localized "hot spots" or areas of poor reagent distribution.[7] The base (often a solid) and the catalyst may not be adequately dispersed, leading to a heterogeneous mixture and inconsistent reaction rates. What appears as a homogeneous solution in a 100 mL flask can behave very differently in a 1000 L reactor.
-
Troubleshooting Steps:
-
Agitation Analysis: Review the reactor's agitation capabilities (impeller type, speed). Model the mixing efficiency if possible. Sometimes, simply increasing the stirring rate is insufficient; a different impeller design may be needed.
-
Solvent & Base Selection: Ensure the chosen solvent system provides adequate solubility for the reactants at the reaction temperature. Consider a base with better solubility in the reaction medium or investigate the impact of using a phase-transfer catalyst.
-
Temperature Control: Monitor the internal batch temperature, not just the jacket temperature. A significant difference between the two indicates poor heat transfer.[7] A slower, more controlled addition of one of the reagents can help manage any exotherm and maintain a steady reaction temperature.
-
Q: I'm observing an increase in side products, particularly homocoupling of the thiophene-2-boronic acid. Why is this happening at scale?
A: The formation of 2,2'-bithiophene (homocoupling product) is often linked to the presence of oxygen and issues with the catalytic cycle.
-
Causality: Oxygen can promote the oxidative homocoupling of boronic acids. While sparging with an inert gas (N₂ or Argon) is straightforward in the lab, ensuring and maintaining an inert atmosphere in a large-scale reactor is more complex. Leaks or inefficient purging can introduce oxygen. Additionally, if the oxidative addition step of the catalytic cycle is slow, the boronic acid may have a longer residence time to undergo side reactions.
-
Troubleshooting Steps:
-
Inert Atmosphere Protocol: Validate your inerting procedure for the large reactor. This includes multiple vacuum/N₂ backfill cycles. Monitor the headspace for oxygen content if possible.
-
Reagent Addition Order: A common strategy is to add the boronic acid last, after the catalyst, ligand, base, and 6-chloronicotinic acid have been mixed under an inert atmosphere. This minimizes the time the boronic acid is present before the catalytic cycle begins.
-
Catalyst Pre-activation: Consider pre-forming the active Pd(0) species before adding the main reactants to ensure the catalytic cycle starts promptly.
-
Problem Area 2: Catalyst & Product Purity
Q: My final product is contaminated with residual palladium. How can I effectively remove it to meet pharmaceutical specifications (<10 ppm)?
A: Palladium removal is a critical and often challenging step in process chemistry.[2] The solution involves both optimizing the reaction to minimize leaching and employing effective post-reaction scavenging techniques.
-
Causality: Palladium can exist in the product stream as soluble species or fine particulates.[8][9] The choice of work-up and crystallization solvents can significantly impact the solubility of these Pd species, making them difficult to purge.
-
Troubleshooting Steps:
-
Reaction Optimization: Use the lowest possible catalyst loading that still provides an efficient reaction. Higher loadings directly correlate with higher residual palladium.[8]
-
Post-Reaction Scavenging: After the reaction is complete, add a scavenger designed to bind palladium. Common choices include:
-
Thiol-based scavengers: Reagents like 1,2-ethanedithiol or thiol-functionalized silica gels are highly effective.
-
Activated Carbon: A cost-effective option, but its effectiveness can vary. A screening of different grades of activated carbon is recommended.[10]
-
-
Filtration & Crystallization: After scavenging, a filtration step through a fine filter aid (like Celite®) is crucial. The final crystallization step should be designed with solvents that poorly solubilize the product but also the palladium species, forcing them to remain in the mother liquor.
-
Experimental Protocols & Methodologies
Protocol 1: Scale-Up Synthesis of 6-(Thiophen-2-yl)nicotinic acid
This protocol is a representative example and should be optimized for specific equipment and safety considerations.
-
Reactor Inerting: To a 50 L glass-lined reactor, charge 6-chloronicotinic acid (1.0 kg, 1 eq.). Seal the reactor and purge with N₂ gas for 30 minutes.
-
Solvent & Base Addition: Add a 2:1 mixture of toluene and water (20 L) followed by potassium carbonate (K₂CO₃) (2.6 kg, 3.0 eq.). Begin vigorous agitation.
-
Catalyst & Ligand Addition: In a separate, inerted glovebox, prepare a mixture of Pd(dppf)Cl₂ (52 g, 0.01 eq.) and add it to the reactor as a slurry in toluene.
-
Reaction: Heat the mixture to 85-90 °C. Once at temperature, begin the controlled addition of a solution of thiophene-2-boronic acid (0.9 kg, 1.1 eq.) in toluene over 2 hours.
-
Monitoring: Monitor the reaction progress by HPLC until the consumption of 6-chloronicotinic acid is >99%.
-
Work-up: Cool the reactor to 50 °C. Separate the aqueous layer. Wash the organic layer with a 10% brine solution.
-
Palladium Scavenging: Add activated carbon (100 g) to the organic layer and stir at 60 °C for 4 hours.
-
Isolation & Purification: Filter the hot solution through a pad of Celite®. Concentrate the solvent under vacuum and crystallize the product from an ethanol/water mixture to yield 6-(Thiophen-2-yl)nicotinic acid.
| Parameter | Laboratory Scale (10g) | Pilot Scale (1kg) | Key Considerations for Scale-Up |
| Reactant | 6-chloronicotinic acid | 6-chloronicotinic acid | Ensure consistent purity and particle size. |
| Catalyst Loading | 1 mol% | 1 mol% | Minimize to reduce cost and residual Pd. |
| Solvent Volume | 200 mL | 20 L | Maintain similar concentration, consider solvent recovery. |
| Temperature | 90 °C (Oil Bath) | 85-90 °C (Jacket) | Monitor internal temp; manage exotherm from boronic acid addition. |
| Agitation | 500 RPM (Mag. Stirrer) | 150 RPM (Impeller) | Ensure sufficient mixing for solid-liquid phases. |
| Addition Time | 5 minutes | 2 hours | Control exotherm and maintain steady-state reaction conditions. |
Visualizations: Workflows and Mechanisms
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the fundamental steps of the cross-coupling reaction, which is crucial for understanding potential failure points.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree helps diagnose and solve issues of low conversion or yield during scale-up.
Caption: A decision tree for troubleshooting low yield in scale-up synthesis.
References
-
Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
- Preparation of 6-methylnicotinic acid. (n.d.). Google Patents.
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). ResearchGate. Retrieved January 23, 2026, from [Link]
-
SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). JETIR. Retrieved January 23, 2026, from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2023). Chemical.AI. Retrieved January 23, 2026, from [Link]
- Purification of nicotinic acid. (n.d.). Google Patents.
- Preparation method of 6-chloronicotinic acid. (n.d.). Google Patents.
-
Thiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. (2011). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2,3-Substituted Thienylboronic Acids and Esters. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved January 23, 2026, from [Link]
- Preparation method and separation and purification method for 6-chloronicotinic acid. (n.d.). Google Patents.
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). MDPI. Retrieved January 23, 2026, from [Link]
-
Unveiling leaching–oxidizing–landing paths of Pd single-atom catalyzed Suzuki–Miyaura reaction by ambient mass spectrometry. (2023). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]
-
Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Synthesis of 6-chloronicotinic acid. (n.d.). PrepChem.com. Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2020). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). MDPI. Retrieved January 23, 2026, from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved January 23, 2026, from [Link]
-
Synthesis and crystal structure of a 6-chloronicotinate salt of a one-dimensional cationic nickel(II) coordination polymer with 4,4′-bipyridine. (n.d.). International Union of Crystallography. Retrieved January 23, 2026, from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]
-
Suzuki reaction with thiophen-2-ylboronic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Nicotinic acid, 6-hydroxy. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of some new twin drugs having substituted pyridines. (n.d.). Der Pharma Chemica. Retrieved January 23, 2026, from [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). ACS Publications. Retrieved January 23, 2026, from [Link]
-
Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. (2021). YouTube. Retrieved January 23, 2026, from [Link]
-
The synthesis of nicotinic acid derivatives 10, 11. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved January 23, 2026, from [Link]
-
Chapter 11 – Organometallics, Part 4 of 5: the Stille reaction. (2015). YouTube. Retrieved January 23, 2026, from [Link]
-
Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 23, 2026, from [Link]
-
Org. Synth. 2011, 88, 197. (n.d.). Organic Syntheses. Retrieved January 23, 2026, from [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2023). Frontiers. Retrieved January 23, 2026, from [Link]
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- 10. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Byproduct Identification in the Synthesis of 6-(Thiophen-2-yl)nicotinic Acid
Welcome to the technical support center for the synthesis of 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formations encountered during this synthetic process. As your dedicated application scientist, I will provide in-depth, field-proven insights to help you troubleshoot your experiments, ensuring the integrity and purity of your target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 6-(Thiophen-2-yl)nicotinic acid?
A1: The most prevalent and efficient method for synthesizing 6-(Thiophen-2-yl)nicotinic acid is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halonicotinic acid derivative, typically 6-chloronicotinic acid, with 2-thiopheneboronic acid in the presence of a palladium catalyst and a base.[1][2]
Q2: I am observing a lower than expected yield. What are the primary causes?
A2: Low yields can often be attributed to several factors, including incomplete reaction, catalyst deactivation, or the formation of byproducts. Common side reactions that consume starting materials and reduce the yield of the desired product include homocoupling of the boronic acid, dehalogenation of the nicotinic acid derivative, and protodeboronation of the boronic acid. Careful optimization of reaction conditions is crucial to minimize these competing pathways.
Q3: My final product is difficult to purify. What are the likely impurities?
A3: Purification challenges often arise from the presence of structurally similar byproducts. The most common impurities to anticipate are the homocoupled products (2,2'-bithiophene and 6,6'-binicotinic acid), the dehalogenated starting material (nicotinic acid), and the product of boronic acid protodeboronation (thiophene). These byproducts can have similar polarities to the desired product, making chromatographic separation challenging.
Troubleshooting Guide: Byproduct Identification and Mitigation
This section provides a detailed, question-and-answer-formatted guide to address specific issues you may encounter during the synthesis and purification of 6-(Thiophen-2-yl)nicotinic acid.
Issue 1: Identification of an Unknown Impurity with a Mass Corresponding to a Dimer of the Thiophene Moiety.
Q: During LC-MS analysis of my crude reaction mixture, I observe a significant peak with a mass corresponding to C₈H₆S₂. How can I confirm its identity and what is its origin?
A: This mass strongly suggests the presence of 2,2'-bithiophene , a common byproduct in Suzuki reactions involving thiopheneboronic acid.[3][4]
-
Causality: 2,2'-Bithiophene is formed through the homocoupling of 2-thiopheneboronic acid. This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can alter the catalytic cycle of the palladium catalyst.[5] It can also occur at higher reaction temperatures or with certain bases.
-
Identification Protocol:
-
LC-MS Analysis: Compare the retention time of the unknown peak with a commercially available standard of 2,2'-bithiophene.
-
¹H NMR Spectroscopy: In the proton NMR spectrum of the crude product, look for a characteristic set of signals for 2,2'-bithiophene. In CDCl₃, you would expect to see three distinct multiplets in the aromatic region.
-
GC-MS Analysis: If the impurity is volatile enough, GC-MS can provide a clean mass spectrum and a retention time that can be compared to a standard.
-
-
Mitigation Strategies:
-
Degassing: Thoroughly degas all solvents and reagents before use to minimize the presence of oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by freeze-pump-thaw cycles.
-
Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Consider screening different catalyst systems.
-
Reaction Temperature: Lowering the reaction temperature may help to reduce the rate of homocoupling.
-
Issue 2: Presence of an Impurity with the Same Mass as Nicotinic Acid.
Q: My product is contaminated with a compound that has the same mass as nicotinic acid. How can I confirm this and how is it formed?
A: The likely identity of this byproduct is nicotinic acid , formed through the dehalogenation of the 6-chloronicotinic acid starting material.[6][7]
-
Causality: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It can be promoted by certain bases, solvents (especially protic solvents), or impurities in the starting materials. The mechanism often involves a hydride transfer to the palladium complex.
-
Identification Protocol:
-
¹H and ¹³C NMR Spectroscopy: Compare the NMR spectra of your purified product with an authentic sample of nicotinic acid. The chemical shifts and coupling patterns will be distinct from your target molecule.
-
HPLC Analysis: Co-inject your sample with a standard of nicotinic acid to see if the peaks co-elute.
-
-
Mitigation Strategies:
-
Choice of Base: Use a non-coordinating, anhydrous base to minimize hydride transfer.
-
Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous.
-
Ligand Selection: Bulky electron-rich phosphine ligands can sometimes suppress dehalogenation.
-
Issue 3: A Volatile Impurity Detected by GC-MS.
Q: I have a volatile impurity in my crude product that I suspect is thiophene. How is this formed and how can I prevent it?
A: The presence of thiophene is likely due to the protodeboronation of 2-thiopheneboronic acid.[6]
-
Causality: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond. This reaction is often catalyzed by acid or base and is accelerated in the presence of water.
-
Identification Protocol:
-
GC-MS: This is the most effective technique for identifying volatile impurities like thiophene. Compare the mass spectrum and retention time with a standard.
-
¹H NMR: If present in a significant amount, the characteristic signals of thiophene may be visible in the proton NMR of the crude mixture.
-
-
Mitigation Strategies:
-
Anhydrous Conditions: The most critical factor is to maintain strictly anhydrous reaction conditions to suppress the hydrolysis of the boronic acid.
-
Base Selection: The choice of base can influence the rate of protodeboronation. A milder base may be beneficial.
-
Reaction Time: Shorter reaction times can minimize the extent of this side reaction.
-
Summary of Potential Byproducts
| Byproduct Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Origin | Key Identification Techniques |
| 2,2'-Bithiophene | C₈H₆S₂ | 166.27 | Homocoupling of 2-thiopheneboronic acid | LC-MS, ¹H NMR, GC-MS |
| Nicotinic Acid | C₆H₅NO₂ | 123.11 | Dehalogenation of 6-chloronicotinic acid | ¹H & ¹³C NMR, HPLC |
| Thiophene | C₄H₄S | 84.14 | Protodeboronation of 2-thiopheneboronic acid | GC-MS, ¹H NMR |
| 6,6'-Binicotinic Acid | C₁₂H₈N₂O₄ | 244.21 | Homocoupling of 6-chloronicotinic acid | LC-MS, ¹H & ¹³C NMR |
Experimental Protocols for Byproduct Analysis
Protocol 1: Sample Preparation for NMR Analysis
-
Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Filter the solution to remove any insoluble material.
-
Acquire ¹H and ¹³C NMR spectra. Compare the obtained spectra with the known spectra of the starting materials, desired product, and potential byproducts.
Protocol 2: LC-MS Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and mass spectrometry (ESI in positive and negative ion modes).
-
Procedure: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition and inject it into the LC-MS system. Monitor the appearance of the product peak and the disappearance of starting material peaks, as well as the emergence of any byproduct peaks.
Visualizing Reaction Pathways and Byproduct Formation
Main Reaction Pathway
Caption: Main Suzuki coupling reaction pathway.
Potential Side Reactions
Caption: Origins of common reaction byproducts.
Troubleshooting Workflow
Caption: A logical workflow for byproduct identification.
References
-
Suzuki, A. (2004). The Suzuki reaction with arylboron compounds in water. Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available at: [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]
-
Wikipedia. (2024, January 21). Suzuki reaction. Available at: [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Available at: [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Available at: [Link]
-
MDPI. (2023, April 3). Bithiophene as a Sulfur-Based Promotor for the Synthesis of Carbon Nanotubes and Carbon-Carbon Composites. Available at: [Link]
-
Wikipedia. (2023, December 1). 2,2'-Bithiophene. Available at: [Link]
-
Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Available at: [Link]
-
Molecules. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Bithiophene as a Sulfur-Based Promotor for the Synthesis of Carbon Nanotubes and Carbon-Carbon Composites [mdpi.com]
- 4. 2,2'-Bithiophene - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Nicotinic acid = 98 59-67-6 [sigmaaldrich.com]
Technical Support Center: Synthesis of 6-(Thiophen-2-yl)nicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-(Thiophen-2-yl)nicotinic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides an in-depth analysis of common and alternative synthetic routes, presented in a practical, question-and-answer format to address challenges encountered during laboratory work. Our focus is on explaining the causality behind experimental choices to empower you to optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the principal synthetic strategies for preparing 6-(Thiophen-2-yl)nicotinic acid?
The most prevalent and industrially scalable methods for constructing the C-C bond between the pyridine and thiophene rings are palladium-catalyzed cross-coupling reactions. The two benchmark methods are the Suzuki-Miyaura coupling and the Stille coupling. Both routes typically start with a 6-halonicotinic acid derivative (or its ester) and couple it with an organometallic thiophene reagent.
-
Suzuki-Miyaura Coupling: Employs a thiophene boronic acid or boronate ester. This is often the first choice due to the relatively low toxicity and environmental impact of boron-containing reagents.
-
Stille Coupling: Utilizes a thiophene organostannane (tin) reagent. While effective, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[1]
-
Negishi Coupling: Involves a thiophene organozinc reagent. This method is known for the high reactivity of the organozinc species but requires strict anhydrous conditions due to their moisture sensitivity.[2][3]
The general synthetic disconnection is illustrated below:
Caption: Common synthetic disconnection for 6-(Thiophen-2-yl)nicotinic acid.
Q2: Why is 6-chloronicotinic acid commonly used as a starting material over its bromo- or iodo- counterparts?
The choice of the halide on the nicotinic acid scaffold is a classic trade-off between reactivity and cost. The reactivity for oxidative addition to the palladium catalyst follows the trend I > Br > Cl.[4] However, 6-chloronicotinic acid is often significantly more economical and readily available in bulk compared to the bromo or iodo derivatives.[5][6][7] While the carbon-chlorine bond is thermodynamically stronger and kinetically slower to activate, modern palladium catalysts, particularly those with electron-rich and bulky phosphine or N-heterocyclic carbene (NHC) ligands, can efficiently facilitate the coupling of these less reactive aryl chlorides.
Q3: My starting material is 6-hydroxynicotinic acid. How can I efficiently convert it to 6-chloronicotinic acid for subsequent coupling?
6-Hydroxynicotinic acid exists in equilibrium with its 2-pyridone tautomer and requires conversion to the corresponding halide for cross-coupling. This is a standard transformation achieved using chlorinating agents.
Experimental Protocol: Chlorination of 6-Hydroxynicotinic Acid
-
Safety First: This procedure must be performed in a well-ventilated fume hood, as it involves corrosive reagents and the evolution of HCl gas. Wear appropriate personal protective equipment (PPE).
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-hydroxynicotinic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 eq) to the flask. A catalytic amount of dimethylformamide (DMF, ~0.1 eq) can be added to facilitate the reaction.
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, carefully quench the reaction by slowly pouring the mixture onto crushed ice. This is a highly exothermic process.
-
Isolation: The 6-chloronicotinic acid product will often precipitate from the acidic aqueous solution. Adjust the pH if necessary to maximize precipitation. Filter the solid, wash with cold water, and dry under vacuum.[5][7]
Alternative Synthesis Routes: A Comparative Overview
The Suzuki-Miyaura coupling is generally the preferred method. Below is a comparison with the Stille coupling.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Thiophene Reagent | Thiophene-2-boronic acid | 2-(Tributylstannyl)thiophene |
| Advantages | - Low toxicity of boron byproducts.- Boronic acids are often air- and moisture-stable.- Wide commercial availability of reagents.[8]- Well-established and robust catalytic systems. | - Organostannanes are tolerant of many functional groups.[1]- Often less sensitive to the choice of base.- Reagents are generally stable and not sensitive to moisture.[9] |
| Disadvantages | - Potential for boronic acid homocoupling.[10]- Thiophene sulfur can act as a catalyst poison.- Requires a base, which can complicate reactions with base-sensitive substrates. | - High toxicity of organotin reagents and byproducts.- Difficult removal of tin-containing impurities from the product.- Stoichiometric tin waste is generated. |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often not required, but sometimes a Cu(I) co-catalyst is used.[1] |
Troubleshooting Guide for Cross-Coupling Reactions
Q4: My Suzuki coupling reaction is giving a low yield or failing completely. What should I check?
A failed cross-coupling reaction can be frustrating. The following guide addresses the most common issues in a systematic way.
| Symptom | Possible Cause(s) | Recommended Troubleshooting Steps |
| No Reaction (Only starting materials observed) | 1. Inactive Catalyst: The Pd(0) active species has been oxidized or degraded. 2. Insufficient Degassing: Oxygen in the reaction mixture has deactivated the catalyst. 3. Poor Reagent Quality: Boronic acid may have decomposed; base may be hydrated or low-grade. 4. Incorrect Solvent/Base Combination: The chosen conditions are not suitable for the substrates. | 1. Catalyst Check: Use a freshly opened bottle of palladium precatalyst or a different batch. Ensure any ligands used are pure. 2. Rigorous Degassing: Degas the solvent thoroughly using a freeze-pump-thaw cycle (3x) or by bubbling with argon/nitrogen for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction. 3. Reagent Validation: Use a fresh, high-purity boronic acid. Use an anhydrous base (e.g., K₃PO₄ dried in an oven). 4. Condition Screening: Screen different solvents (e.g., Dioxane, Toluene, DMF) and bases (e.g., K₂CO₃, K₃PO₄, CsF). |
| Low Yield (Mixture of starting materials and product) | 1. Catalyst Poisoning: The sulfur atom of the thiophene is coordinating to the palladium center, inhibiting catalysis. 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Protodeborylation: The boronic acid is being cleaved by trace water/acid before it can transmetalate. | 1. Ligand Modification: Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. These bind more tightly to palladium, preventing inhibition by the thiophene sulfur. 2. Optimize Conditions: Increase the reaction temperature and/or extend the reaction time. Monitor by LC-MS to determine when the reaction has stalled. 3. Anhydrous Conditions: While Suzuki reactions often use aqueous bases, ensure the organic solvent is dry and minimize atmospheric moisture ingress, especially if protodeborylation is suspected. |
| Byproduct Formation (e.g., Bithiophene, Bipyridine) | 1. Homocoupling: Oxidative coupling of two boronic acid molecules or two aryl halide molecules. 2. Catalyst Decomposition: Formation of palladium black can sometimes promote side reactions. | 1. Minimize Oxygen: As homocoupling is often oxygen-mediated, rigorous degassing is critical.[10] 2. Adjust Stoichiometry: Ensure the boronic acid is not in large excess (typically 1.1-1.5 equivalents is sufficient). 3. Catalyst/Ligand Choice: Some ligand systems are more prone to reductive elimination of homocoupled products. Screening different ligands may solve the issue. |
| Difficult Purification | 1. Palladium Residues: The final product is contaminated with palladium. 2. Tin Byproducts (Stille): Tributyltin halides are difficult to separate from the desired product. | 1. Palladium Removal: After the main purification, treat a solution of the product with a palladium scavenger resin or activated carbon. 2. Tin Removal: For Stille reactions, a common workup involves stirring the crude mixture with an aqueous solution of potassium fluoride (KF), which precipitates the tin as insoluble tributyltin fluoride.[11] |
Experimental Workflow & Mechanism
Q5: Can you illustrate the key steps in a Suzuki-Miyaura catalytic cycle for this synthesis?
Certainly. The mechanism is a well-defined cycle involving the palladium catalyst shuttling between its Pd(0) and Pd(II) oxidation states. Understanding this cycle is key to troubleshooting your reaction.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Explanation of Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloronicotinic acid, forming a Pd(II) complex. This is often the rate-limiting step, especially for aryl chlorides.[4][8]
-
Transmetalation: The thiophene group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.
-
Reductive Elimination: The two coupled organic fragments (thiophene and pyridine) are expelled from the palladium coordination sphere, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
This guide provides a framework for understanding and troubleshooting the synthesis of 6-(Thiophen-2-yl)nicotinic acid. For specific, non-obvious issues, consulting recent literature for catalyst systems tailored to challenging heteroaryl couplings is always recommended.
References
-
Molecules.
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National Center for Biotechnology Information.
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Google Patents.
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Technical Support Center: Troubleshooting Low Bioactivity of 6-(Thiophen-2-yl)nicotinic acid
Welcome to the technical support center for 6-(Thiophen-2-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are investigating the bioactivity of this novel compound. As a structural analog of nicotinic acid, 6-(Thiophen-2-yl)nicotinic acid is hypothesized to interact with targets of the parent molecule, such as the G protein-coupled receptor GPR109A (HCA₂). However, encountering low or inconsistent bioactivity is a common challenge in early-stage drug discovery. This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to help you identify and resolve potential experimental issues.
Section 1: Compound-Specific Troubleshooting
This section addresses issues related to the physical and chemical properties of 6-(Thiophen-2-yl)nicotinic acid that can directly impact its bioactivity in your assays.
Q1: I'm observing lower than expected potency. Could the issue be with my compound stock solution?
A1: Absolutely. The integrity and concentration of your compound stock solution are paramount. Here are several factors to consider:
-
Solubility: Nicotinic acid itself has limited solubility in aqueous solutions and some organic solvents.[1][2] The addition of a thiophene ring may further alter its solubility profile. 6-(Thiophen-2-yl)nicotinic acid is likely to be sparingly soluble in water and may require an organic solvent for initial dissolution.
-
Recommendation: Prepare a high-concentration stock solution in 100% DMSO. Nicotinic acid is soluble in DMSO at approximately 1 mg/mL.[2] Subsequently, dilute this stock in your assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can be cytotoxic. It is advisable to keep the final DMSO concentration below 0.5%.
-
-
Precipitation: When diluting the DMSO stock into an aqueous buffer, the compound may precipitate if its solubility limit is exceeded. This is a frequent cause of low observed bioactivity.
-
Recommendation: Visually inspect your diluted solutions for any signs of precipitation (cloudiness, particles). If precipitation is suspected, consider lowering the final concentration of the compound in your assay. You can also perform a simple solubility test by preparing serial dilutions and observing them under a microscope.
-
-
Stability: While nicotinic acid is generally stable, the stability of 6-(Thiophen-2-yl)nicotinic acid in solution, particularly over time and with freeze-thaw cycles, may be unknown.
-
Recommendation: Prepare fresh dilutions from a recently prepared stock solution for each experiment. If you must use a previously frozen stock, ensure it is completely thawed and vortexed before use. Limit the number of freeze-thaw cycles.
-
| Solvent | Nicotinic Acid Solubility | Recommended Max Final Concentration in Assay |
| Water | Slightly soluble (1.6g/100mL at room temp)[1] | Dependent on experimental conditions |
| Ethanol | Slightly soluble[1] | < 1% |
| DMSO | ~1 mg/mL[2] | < 0.5% |
Q2: Could the pH of my assay buffer be affecting the compound's activity?
A2: Yes, the pH of your assay buffer can significantly influence the activity of a compound with ionizable groups like the carboxylic acid in 6-(Thiophen-2-yl)nicotinic acid.
-
Ionization State: The carboxylic acid group has a pKa value, and the charge of the molecule will change depending on the pH of the surrounding environment. Nicotinic acid has a pKa of approximately 4.85.[1] The ionization state can affect the compound's ability to cross cell membranes and interact with its target.
-
Target Engagement: For GPR109A, it is believed that the anionic form of the carboxylic acid is crucial for binding to a key arginine residue in the receptor's binding pocket.
-
Recommendation: Ensure your assay buffer is maintained at a physiological pH (typically 7.2-7.4) to favor the deprotonated, active form of the molecule. If your assay requires a different pH, be aware that this could impact the compound's bioactivity.
-
Section 2: Assay-Specific Troubleshooting
This section focuses on the biological components and design of your experiment.
Q3: I'm not seeing any response in my cell-based assay. Is it possible I'm using the wrong cell line?
A3: This is a critical consideration. The choice of cell line is fundamental to the success of your assay.
-
Target Expression: The primary hypothesized target for nicotinic acid analogs is the GPR109A receptor.[3] If your chosen cell line does not endogenously express GPR109A, or expresses it at very low levels, you will not observe a response.
-
Recommendation:
-
Verify Target Expression: Confirm that your selected cell line expresses GPR109A at the mRNA and protein level using techniques like qRT-PCR and Western blotting or flow cytometry.
-
Use a Positive Control Cell Line: Employ a cell line known to express GPR109A, such as HEK293 cells transiently or stably transfected with the receptor, or a cell line with high endogenous expression like adipocytes or certain immune cells (e.g., macrophages).[4]
-
Consider Species Orthologs: If you are using a non-human cell line, be aware of potential differences in receptor pharmacology between species.
-
-
Q4: My results are inconsistent between experiments. What could be the cause of this variability?
A4: Inconsistent results in cell-based assays often point to variability in cell culture and assay execution.
-
Cell Health and Passage Number: The physiological state of your cells can dramatically affect their response to a stimulus. Cells that are unhealthy, have been in culture for too long (high passage number), or are overly confluent can exhibit altered signaling pathways.
-
Recommendation:
-
Maintain a consistent cell culture schedule.
-
Use cells within a defined, low passage number range.
-
Ensure cells are in the logarithmic growth phase and are plated at a consistent density for each experiment.[5]
-
Regularly check for mycoplasma contamination.
-
-
-
Serum Effects: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration available to interact with the cells.[6]
-
Recommendation: If possible, perform the assay in a serum-free medium for the duration of the compound treatment. If serum is required for cell viability, use a consistent lot of FBS and consider that the observed potency may be lower than the actual potency at the target.
-
-
Assay Endpoint and Timing: The kinetics of the cellular response can vary. Measuring the assay endpoint at a suboptimal time can lead to a weak or non-existent signal.
-
Recommendation: Perform a time-course experiment to determine the optimal incubation time for your compound to elicit a maximal response.
-
Section 3: Data Interpretation and Next Steps
This section provides guidance on how to interpret your results and plan future experiments.
Q5: I've tried the above troubleshooting steps and still see low bioactivity. What does this mean?
-
Low Potency or Efficacy: 6-(Thiophen-2-yl)nicotinic acid may genuinely have low potency or be a partial agonist at the GPR109A receptor. The thiophene substitution may alter the binding affinity or the ability to induce a full conformational change in the receptor.
-
Off-Target Effects: It's possible that the compound's primary biological activity is not mediated by GPR109A. The thiophene moiety is a common feature in many biologically active compounds with diverse targets.
-
Cellular Permeability: The compound may have poor cell permeability, preventing it from reaching an intracellular target if that is its mechanism of action.
Q6: What are the next steps to further investigate the bioactivity of 6-(Thiophen-2-yl)nicotinic acid?
A6: Based on your findings, here are some recommended next steps:
-
Orthogonal Assays: Test the compound in a different assay format that measures a different aspect of the target's activity. For GPR109A, this could include:
-
A radioligand binding assay to directly measure the affinity of the compound for the receptor.
-
A different downstream signaling assay, such as measuring changes in intracellular calcium or cAMP levels.
-
-
Target Deconvolution: If you suspect off-target effects, consider a broader screening approach, such as a phenotypic screen or a target-unbiased screening platform.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogs to understand how different substitutions on the nicotinic acid or thiophene rings affect bioactivity.
Experimental Protocols & Workflows
Protocol 1: Preparation of 6-(Thiophen-2-yl)nicotinic acid Stock Solution
-
Weighing: Accurately weigh out a precise amount of 6-(Thiophen-2-yl)nicotinic acid powder using an analytical balance.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Solubilization: Vortex the solution vigorously for at least one minute. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Generic GPR109A Activation Assay (Calcium Mobilization)
This protocol assumes the use of a cell line expressing GPR109A and a fluorescent calcium indicator dye.
-
Cell Plating: Plate GPR109A-expressing cells in a 96-well or 384-well black, clear-bottom plate at a predetermined optimal density. Culture overnight to allow for cell attachment.
-
Dye Loading: The following day, remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in an appropriate assay buffer. Incubate according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Addition: Prepare serial dilutions of 6-(Thiophen-2-yl)nicotinic acid and a positive control (e.g., nicotinic acid) in the assay buffer.
-
Signal Measurement: Use a plate reader equipped with the appropriate filters for the calcium dye to measure the baseline fluorescence. Add the compound dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity for a defined period (e.g., 2-5 minutes).
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium, indicating GPR109A activation. Calculate the EC₅₀ value from the dose-response curve.
Visualizations
GPR109A Signaling Pathway
Caption: Simplified GPR109A signaling pathway.
Troubleshooting Workflow
Sources
- 1. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bioactivity Study of Thiophene and Pyrazole Containing Heterocycles – Oriental Journal of Chemistry [orientjchem.org]
Validation & Comparative
A Comparative Analysis of the Fungicidal Efficacy of N-(Thiophen-2-yl) Nicotinamide Derivatives and Commercial Fungicides
A Technical Guide for Researchers and Agrochemical Professionals
Abstract: The relentless evolution of fungicide resistance in plant pathogens necessitates a continuous search for novel antifungal agents with diverse mechanisms of action. This guide provides a comprehensive comparison of a promising class of compounds, N-(thiophen-2-yl) nicotinamide derivatives, against established commercial fungicides. We delve into their fungicidal efficacy, proposed mechanisms of action, and provide detailed experimental protocols for their comparative evaluation. This document serves as a technical resource for researchers and professionals in drug development and crop protection to assess the potential of these novel compounds in combating economically significant plant fungal diseases.
Introduction: The Pressing Need for Novel Antifungal Chemistries
The global agricultural sector faces an ongoing battle against phytopathogenic fungi, which are responsible for substantial crop losses and threaten food security. For decades, chemical control through fungicides has been a cornerstone of disease management. However, the widespread and often intensive use of these agents has led to the emergence of resistant fungal strains, rendering many conventional treatments less effective. This challenge underscores the critical need for the discovery and development of new fungicides with novel modes of action.
One such promising area of research involves the synthesis of heterocyclic compounds, which are known for their diverse biological activities. Among these, derivatives of nicotinamide (a form of vitamin B3) have garnered significant interest. By splicing the nicotinamide moiety with other pharmacologically active structures, such as a thiophene ring, novel compounds with enhanced fungicidal properties can be generated.[1][2]
This guide focuses on a specific class of these molecules, N-(thiophen-2-yl) nicotinamide derivatives, and provides a comparative framework for evaluating their efficacy against key commercial fungicides:
-
Flumorph: A morpholine fungicide known for its activity against Oomycetes.
-
Mancozeb: A broad-spectrum, multi-site contact fungicide from the dithiocarbamate class.
-
Cyazofamid: A QiI (Quinone inside Inhibitor) fungicide that targets mitochondrial respiration.
-
Diflumetorim: A pyrimidinamine fungicide that inhibits mitochondrial complex I.[3][4]
We will explore the available data on the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, detail the mechanisms of action of the comparator fungicides, and provide robust, step-by-step protocols for researchers to conduct their own comparative studies.
The Contenders: A Closer Look at the Antifungal Agents
N-(Thiophen-2-yl) Nicotinamide Derivatives: A Novel Chemistry
N-(thiophen-2-yl) nicotinamide derivatives are synthesized by combining a nicotinic acid molecule with a thiophene ring through an amide linkage.[2] This molecular hybridization aims to leverage the biological activities of both parent structures to create a synergistic antifungal effect.
Synthesis Overview:
The general synthetic route involves a two-step process:
-
Conversion of a substituted nicotinic acid to its more reactive acyl chloride derivative.
-
Reaction of the acyl chloride with a substituted thiophen-2-amine to form the final N-(thiophen-2-yl) nicotinamide product.
Figure 1: General synthesis pathway for N-(thiophen-2-yl) nicotinamide derivatives.
Proposed Mechanism of Action: While the precise molecular target of N-(thiophen-2-yl) nicotinamide derivatives is still under investigation, studies on related nicotinamide compounds suggest a likely mechanism involving the disruption of the fungal cell wall.[5][6] This could occur through the inhibition of key enzymes involved in the synthesis of essential cell wall components like glucan or chitin. Further research is needed to elucidate the specific enzymatic or structural targets.
Commercial Fungicide Comparators
A thorough evaluation of a novel fungicide requires benchmarking against established commercial products. The following fungicides represent different chemical classes and modes of action, providing a robust comparative framework.
-
Flumorph: This fungicide is particularly effective against Oomycetes. Its mechanism of action involves the disruption of the polar deposition of newly synthesized cell wall material, leading to abnormal cell morphology and cessation of growth.[3][7]
-
Mancozeb: A multi-site contact fungicide, mancozeb inactivates the sulfhydryl groups of amino acids and enzymes within fungal cells. This disrupts multiple biochemical processes, including lipid metabolism, respiration, and ATP production.[8][9] Due to its multi-site action, the risk of resistance development is low.[8]
-
Cyazofamid: This fungicide acts as a respiratory inhibitor by blocking the electron transfer chain at the Qi site of the mitochondrial cytochrome bc1 complex (Complex III).[10][11] This disrupts the energy supply of the fungus.
-
Diflumetorim: As a succinate dehydrogenase inhibitor (SDHI), diflumetorim targets Complex II of the mitochondrial respiratory chain, blocking fungal respiration.[6]
Head-to-Head: Efficacy Data
A key study has provided valuable in vivo data on the efficacy of N-(thiophen-2-yl) nicotinamide derivatives against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew (CDM).[3][4][12]
Greenhouse Bioassay Data
In greenhouse trials, specific derivatives of N-(thiophen-2-yl) nicotinamide, notably compounds designated as 4a and 4f , demonstrated excellent fungicidal activity against CDM.[3][4][12]
| Compound | EC₅₀ (mg/L) against P. cubensis |
| Compound 4a | 4.69[3][4][12] |
| Compound 4f | 1.96[3][4][12] |
| Diflumetorim | 21.44[3][4][12] |
| Flumorph | 7.55[3][4][12] |
Table 1: Greenhouse efficacy of N-(thiophen-2-yl) nicotinamide derivatives and commercial fungicides against cucumber downy mildew. Lower EC₅₀ values indicate higher potency.[3][4][12]
The data clearly indicates that compounds 4a and 4f are significantly more potent than both diflumetorim and flumorph in a controlled greenhouse environment.
Field Trial Data
Field trials provide a more realistic assessment of a fungicide's performance under variable environmental conditions. A 10% emulsifiable concentrate (EC) formulation of compound 4f was tested for its efficacy in controlling CDM in an open field setting.
| Treatment | Concentration (mg/L) | Control Efficacy (%) |
| Compound 4f | 100 | 70[4][12] |
| Compound 4f | 200 | 79[4][12] |
| Flumorph | 200 | 56[4][12] |
| Mancozeb | 1000 | 76[4][12] |
| Cyazofamid | 100 | 91[4][12] |
Table 2: Field trial efficacy of a 10% EC formulation of compound 4f and commercial fungicides against cucumber downy mildew.[4][12]
In the field, compound 4f at 100 and 200 mg/L demonstrated superior control efficacy compared to flumorph at 200 mg/L.[4][12] While its performance at 200 mg/L was comparable to mancozeb at a much higher concentration of 1000 mg/L, it was less effective than cyazofamid.[4][12] These results highlight compound 4f as a promising fungicide candidate for further development.[12]
Experimental Protocols for Comparative Efficacy Testing
To facilitate further research and a broader comparison, this section provides detailed, validated protocols for in vitro and in vivo antifungal susceptibility testing.
In Vitro Susceptibility Testing: Broth Microdilution Assay
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[13] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Objective: To determine the MIC of the test compounds against a panel of economically important plant pathogenic fungi.
Materials:
-
Test compounds: N-(thiophen-2-yl) nicotinamide derivatives, flumorph, mancozeb, cyazofamid, diflumetorim.
-
Fungal isolates (e.g., Botrytis cinerea, Phytophthora infestans, Puccinia spp., Alternaria solani).
-
RPMI-1640 medium.
-
96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation:
-
Grow fungal cultures on appropriate agar media (e.g., Potato Dextrose Agar).
-
Harvest spores or mycelial fragments and suspend in sterile saline with 0.05% Tween 80.
-
Adjust the inoculum concentration to 1 x 10⁶ to 5 x 10⁶ CFU/mL using a hemocytometer or spectrophotometer.
-
Dilute the stock suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compounds.
-
Include positive (no compound) and negative (no inoculum) controls.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) for 48-72 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control, determined visually or by spectrophotometric reading.
-
Figure 2: Workflow for the in vitro broth microdilution assay.
In Vivo Susceptibility Testing: Detached Leaf Assay
The detached leaf assay is a valuable method for assessing fungicide efficacy in a more biologically relevant context than in vitro assays, while being more controlled and rapid than whole plant studies.[14][15]
Objective: To evaluate the protective and curative activity of test compounds on detached leaves.
Materials:
-
Healthy, young, fully expanded leaves from susceptible host plants (e.g., tomato for Botrytis cinerea, potato for Phytophthora infestans).[8]
-
Petri dishes containing moist filter paper or 1% water agar.
-
Fungal spore suspension (e.g., 1 x 10⁵ spores/mL).
-
Test compound solutions at various concentrations.
Procedure:
-
Leaf Preparation:
-
Excise healthy leaves and place them adaxial side up in the prepared Petri dishes.
-
-
Fungicide Application:
-
Protective Assay: Spray the leaves with the test compound solutions until runoff and allow them to dry. Then, inoculate with the fungal spore suspension.
-
Curative Assay: Inoculate the leaves with the fungal spore suspension first. After a set incubation period (e.g., 24 hours), apply the test compound solutions.
-
-
Inoculation:
-
Pipette droplets (e.g., 10 µL) of the fungal spore suspension onto the leaf surface.
-
-
Incubation:
-
Seal the Petri dishes and incubate under appropriate conditions of light and temperature (e.g., 12h/12h light/dark cycle at 22°C) for 3-7 days.
-
-
Disease Assessment:
-
Measure the diameter of the resulting lesions.
-
Calculate the percentage of disease inhibition relative to the untreated control.
-
Figure 3: Workflow for the detached leaf assay.
Discussion and Future Directions
The available data strongly suggests that N-(thiophen-2-yl) nicotinamide derivatives represent a promising new class of fungicides. Their high potency against Pseudoperonospora cubensis, exceeding that of established commercial products like flumorph in both greenhouse and field settings, warrants further investigation.[4][12] The proposed mechanism of action, cell wall disruption, is a valuable target, as it differs from many widely used fungicides, potentially offering a solution to existing resistance issues.
However, several key areas require further exploration:
-
Mechanism of Action: Elucidating the precise molecular target within the cell wall biosynthesis pathway is crucial for understanding the potential for cross-resistance and for optimizing the chemical structure for enhanced activity.
-
Spectrum of Activity: The efficacy of these compounds needs to be evaluated against a broader range of economically important plant pathogens, including those from different fungal classes such as Ascomycetes (Botrytis cinerea), Basidiomycetes (Puccinia spp.), and other Oomycetes (Phytophthora infestans).
-
Resistance Profiling: Studies should be initiated to determine the potential for and mechanisms of resistance development to N-(thiophen-2-yl) nicotinamide derivatives in target pathogens.
-
Toxicology and Environmental Fate: A comprehensive toxicological and ecotoxicological profile is necessary to ensure the safety of these compounds for non-target organisms and the environment.
Conclusion
N-(thiophen-2-yl) nicotinamide derivatives have demonstrated significant potential as a new class of fungicides. The high efficacy of lead compounds, such as compound 4f , against cucumber downy mildew, combined with a potentially novel mode of action, makes this chemical family a compelling subject for further research and development. The experimental protocols provided in this guide offer a standardized framework for researchers to conduct rigorous comparative evaluations and to further characterize the antifungal properties of these and other novel compounds. The continued exploration of such new chemical entities is essential for the future of sustainable and effective plant disease management.
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Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
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Jiang, W., Cheng, W., Zhang, T., Lu, T., Wang, J., Yan, Y., Tang, X., & Wang, X. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1135. [Link]
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Heben Pesticide. (2024). Cyazofamid: A Professional Killer of Downy Mildew. [Link]
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Lu, G., et al. (2005). Flumorph Is a Novel Fungicide That Disrupts Microfilament Organization in Phytophthora melonis. Phytopathology, 95(4), 436-443. [Link]
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Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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Minnesota Department of Agriculture. (n.d.). Mancozeb Fungicide. [Link]
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Du, M., et al. (2017). In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato. Bio-protocol, 7(22), e2623. [Link]
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AERU, University of Hertfordshire. (n.d.). Flumorph (Ref: SYP L190). [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9862076, Cyazofamid. [Link]
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Kendon Chemicals. (n.d.). Mancozeb Fungicide. [Link]
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ten Have, A., et al. (2007). Leaf resistance to Botrytis cinerea in wild tomato Solanum habrochaites depends on inoculum composition. Frontiers in Plant Science, 14, 1162927. [Link]
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Jiang, W., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. PubMed, 36557835. [Link]
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Wikipedia. (n.d.). Mancozeb. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3034368, Mancozeb. [Link]
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Wang, Y., et al. (2020). Synthesis and Antifungal Activity of Nicotinamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(13), 3891-3901. [Link]
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Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. PubMed, 36557835. [Link]
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LaMondia, J. A. (2018). Use of Mycelium and Detached Leaves in Bioassays for Assessing Resistance to Boxwood Blight. Plant Disease, 102(9), 1833-1838. [Link]
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Gligorijevic, V., et al. (2023). Rapid Quantification of Fungicide Effectiveness on Inhibiting Wheat Stripe Rust Pathogen (Puccinia striiformis f. sp. tritici) Using a Detached Leaf Assay. Plant Disease, 104(3), 637-643. [Link]
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Dean, R., et al. (2012). The Top 10 fungal pathogens in molecular plant pathology. Molecular Plant Pathology, 13(4), 414-430. [Link]
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-
ResearchGate. (2020). In vitro, In vivo and In situ, Effect of Mancozeb 80 WP on Colletotrichum gloeosporioides (Penz.). [Link]
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ResearchGate. (n.d.). Test of Botrytis cinerea pathogenicity on detached tomato leaves over 5... [Link]
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Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. ResearchGate. [Link]
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Zhang, X., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI. [Link]
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ResearchGate. (2022). Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole. [Link]
-
Cohen, Y., et al. (2021). Effective control of two genotypes of Phytophthora infestans in the field by three oxathiapiprolin fungicidal mixtures. PLOS ONE, 16(10), e0258280. [Link]
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ResearchGate. (n.d.). In vitro evaluation of fungicides against fungal foliar pathogens of cotton. [Link]
-
de Oliveira, V. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
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A Comparative Guide to the Inhibitory Potential of 6-(Thiophen-2-yl)nicotinic Acid and Other NAMPT Inhibitors
This guide provides a comparative analysis of the inhibitory potential of nicotinic acid derivatives, with a focus on 6-(Thiophen-2-yl)nicotinic acid, against the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT). It is intended for researchers, scientists, and drug development professionals working in oncology and metabolic diseases. This document will delve into the significance of NAMPT as a therapeutic target, compare the potency of various inhibitor classes, and provide detailed experimental protocols for assessing their inhibitory concentration (IC50) values.
Introduction: The Critical Role of NAMPT in Cellular Metabolism and Disease
Nicotinamide adenine dinucleotide (NAD+) is a fundamental coenzyme in cellular metabolism, participating in a vast array of redox reactions essential for energy production. Beyond its role in bioenergetics, NAD+ is a critical substrate for several enzyme families, including sirtuins and poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair, stress response, and cell signaling.
Mammalian cells synthesize NAD+ through multiple pathways, with the salvage pathway being the predominant route. In this pathway, nicotinamide is converted to nicotinamide mononucleotide (NMN) by the rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2] Due to the high metabolic demands of cancer cells, they are particularly reliant on the NAMPT-mediated salvage pathway to replenish their NAD+ pools.[1][3] This dependency makes NAMPT a compelling target for anticancer drug development. Inhibition of NAMPT leads to a rapid depletion of NAD+, triggering an energy crisis and subsequent cell death in malignant cells.[3]
6-(Thiophen-2-yl)nicotinic acid is a derivative of nicotinic acid, a known precursor in one of the NAD+ biosynthesis pathways.[4][5][6] While direct inhibitory data for this specific compound is not widely published, its structural similarity to nicotinic acid suggests a potential interaction with enzymes in the NAD+ metabolic network, such as NAMPT. This guide will therefore use 6-(Thiophen-2-yl)nicotinic acid as a representative of a class of compounds to be evaluated against NAMPT and will compare its potential efficacy to well-characterized NAMPT inhibitors.
Comparative Analysis of NAMPT Inhibitors
A variety of small molecules have been developed to inhibit NAMPT, with several advancing to clinical trials.[7] These inhibitors typically exhibit high potency, with IC50 values often in the low nanomolar range. Below is a comparison of the reported biochemical or cellular IC50 values for several notable NAMPT inhibitors.
| Inhibitor | Biochemical IC50 | Cellular IC50 | Reference |
| FK866 (APO866) | Not specified | Potent inhibitor | [3][7] |
| CHS-828 (GMX1778) | Not specified | Potent inhibitor | [3][7] |
| KPT-9274 | ~120 nM | 570-600 nM (in Caki-1 and 786-O cells) | [8][9] |
| OT-82 | Not specified | Efficacious in cell lines | [7][8] |
| MS0 | 9.87 ± 1.15 nM | Not specified | [10] |
| DDY02 (Dual NAMPT/PARP1 inhibitor) | 10 nM (for NAMPT) | Not specified | [2] |
Note: IC50 values can vary depending on the specific assay conditions, cell line used, and whether it is a biochemical or cell-based assay.
The structural diversity among these inhibitors highlights the multiple ways the NAMPT active site can be targeted. For instance, FK866 and CHS-828 are known to bind to the active site of NAMPT.[3] KPT-9274 is a dual inhibitor of NAMPT and p21-activated kinase 4 (PAK4).[9][11] The development of dual-target inhibitors like DDY02, which also inhibits PARP1, represents an emerging strategy to enhance therapeutic efficacy.[2]
Experimental Protocols for Determining IC50 of NAMPT Inhibitors
The determination of an inhibitor's IC50 is a critical step in its characterization.[12] Below are detailed protocols for both a biochemical and a cell-based assay to measure the inhibitory activity of compounds like 6-(Thiophen-2-yl)nicotinic acid against NAMPT.
Biochemical NAMPT Inhibition Assay
This assay directly measures the enzymatic activity of recombinant NAMPT in the presence of an inhibitor.
Principle: The assay quantifies the production of NMN from nicotinamide and phosphoribosyl pyrophosphate (PRPP) by NAMPT. The NMN is then converted to NAD+, which is subsequently used in a coupled enzymatic reaction to produce a detectable signal (e.g., fluorescence or color).
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 6-(Thiophen-2-yl)nicotinic acid) in a suitable solvent like DMSO.
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Prepare solutions of recombinant human NAMPT, nicotinamide, PRPP, and ATP in the reaction buffer.
-
Prepare a detection reagent containing NMN adenylyltransferase (NMNAT), NAD+-dependent dehydrogenase, and its substrate.
-
-
Assay Procedure:
-
Add the reaction buffer to the wells of a 96-well plate.
-
Add serial dilutions of the test compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add NAMPT, nicotinamide, and PRPP to initiate the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Incubate at room temperature to allow for signal development.
-
Measure the signal (e.g., fluorescence at Ex/Em wavelengths appropriate for the chosen detection system).
-
-
Data Analysis:
-
Subtract the background signal (negative control) from all measurements.
-
Normalize the data to the positive control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cell-Based NAMPT Inhibition Assay (NAD+ Depletion)
This assay measures the effect of the inhibitor on intracellular NAD+ levels in a relevant cancer cell line.
Principle: The inhibitor is added to cultured cells, and after an incubation period, the cells are lysed, and the intracellular NAD+ concentration is measured using a commercially available NAD+/NADH assay kit.
Step-by-Step Protocol:
-
Cell Culture:
-
Culture a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer cells) in appropriate media and conditions.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture media.
-
Remove the old media from the cells and add the media containing the test compound.
-
Incubate the cells for a specified time (e.g., 24-72 hours).
-
-
NAD+ Measurement:
-
Lyse the cells according to the protocol of a commercial NAD+/NADH assay kit.
-
Perform the NAD+ quantification assay as per the manufacturer's instructions. This typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+.
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Normalize the NAD+ levels to a control group of untreated cells.
-
Plot the percentage of NAD+ remaining against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 for NAD+ depletion.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for determining the IC50 of NAMPT inhibitors.
Caption: The NAMPT-mediated NAD+ salvage pathway and point of inhibition.
Conclusion and Future Directions
The inhibition of NAMPT is a validated and promising strategy for the treatment of cancer and potentially other diseases characterized by altered metabolism. While established inhibitors like FK866 and KPT-9274 have demonstrated potent activity, the therapeutic window for these compounds remains a challenge due to on-target toxicities in healthy tissues.
The exploration of novel chemical scaffolds, such as 6-(Thiophen-2-yl)nicotinic acid and other nicotinic acid derivatives, is a crucial endeavor in the quest for more selective and less toxic NAMPT inhibitors. The experimental protocols detailed in this guide provide a robust framework for the characterization of such novel compounds. Future research should focus on identifying inhibitors with improved pharmacokinetic properties and exploring combination therapies that may enhance efficacy and mitigate resistance. For instance, combining NAMPT inhibitors with agents that target other metabolic pathways or DNA repair mechanisms could lead to synergistic anticancer effects.[3][8]
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A Comparative Guide to the Structure-Activity Relationship of 6-(Thiophen-2-yl)nicotinic Acid Analogs
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-(thiophen-2-yl)nicotinic acid analogs, a scaffold of significant interest in medicinal chemistry and agrochemical research. By objectively comparing their performance across various biological activities and providing supporting experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to navigate the chemical space of these promising compounds.
Introduction: The Emergence of a Privileged Scaffold
The fusion of a nicotinic acid core with a thiophene ring at the 6-position creates a unique heterocyclic system with diverse pharmacological potential. Nicotinic acid and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory and neuroprotective properties.[1][2] The thiophene moiety is a well-established pharmacophore in medicinal chemistry, recognized for its ability to act as a bioisosteric replacement for phenyl rings, thereby improving physicochemical properties and target binding affinity.[2] This strategic combination of two active substructures has led to the discovery of 6-(thiophen-2-yl)nicotinic acid analogs with potent fungicidal, anti-inflammatory, and enzyme-inhibitory activities.[1][3] This guide will delve into the SAR of these analogs, offering a comparative analysis of their performance in different biological contexts.
Fungicidal Activity: A Promising New Class of Agrochemicals
A significant area of investigation for this scaffold has been in the development of novel fungicides. Specifically, N-(thiophen-2-yl) nicotinamide derivatives, synthesized by splicing nicotinic acid and thiophene, have shown remarkable efficacy against cucumber downy mildew (CDM).[3]
Structure-Activity Relationship (SAR) for Fungicidal Activity
The core structure involves an amide linkage between the nicotinic acid carboxyl group and a substituted 2-aminothiophene. The SAR primarily revolves around substitutions on both the nicotinic acid and the thiophene rings.
dot
Caption: General synthetic workflow for N-(thiophen-2-yl) nicotinamide analogs.
Step 1: Acyl Chloride Formation
-
To a solution of the substituted nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). [4]2. Slowly add oxalyl chloride (3.0 eq) to the suspension at room temperature. [3]3. Stir the reaction mixture at room temperature for 6 hours or until the reaction is complete (monitored by TLC). [3]4. Concentrate the mixture under reduced pressure to obtain the crude nicotinoyl chloride, which is used in the next step without further purification. [3] Step 2: Amide Coupling
-
Dissolve the substituted 2-aminothiophene (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool the solution in an ice bath. [4]2. Slowly add a solution of the crude nicotinoyl chloride (from Step 1) in anhydrous DCM to the cooled amine solution. [4]3. Allow the reaction mixture to warm to room temperature and stir until the reaction is complete. [4]4. Wash the reaction mixture with water and brine. [4]5. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. [4]6. Purify the crude product by column chromatography on silica gel to yield the final N-(thiophen-2-yl) nicotinamide analog. [3]
Anti-Inflammatory Potential: Targeting Key Mediators
While direct studies on the anti-inflammatory properties of 6-(thiophen-2-yl)nicotinic acid analogs are emerging, the broader class of nicotinic acid derivatives has been extensively evaluated for such activities. [1][5][6]These studies provide a strong rationale for exploring the anti-inflammatory potential of the thiophene-containing analogs and offer robust protocols for their evaluation.
Postulated Mechanism of Anti-Inflammatory Action
The anti-inflammatory effects of nicotinic acid derivatives are often attributed to their ability to modulate the production of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2). [1] dot
Caption: Postulated anti-inflammatory mechanism of action in macrophages.
Experimental Protocol: In Vitro Anti-Inflammatory Assays
The following protocols are adapted from studies on other nicotinic acid derivatives and are suitable for evaluating 6-(thiophen-2-yl)nicotinic acid analogs. [1] Cell Culture and Treatment:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an inflammatory response.
Nitrite Production Assay (Griess Assay):
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is a measure of nitric oxide (NO) production, an inflammatory mediator.
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant after 24 hours of stimulation.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Enzyme Inhibition: A Potential Avenue for Therapeutic Development
The structural features of 6-(thiophen-2-yl)nicotinic acid analogs suggest their potential as enzyme inhibitors, particularly targeting cytochrome P450 (CYP) enzymes and protein kinases.
Cytochrome P450 Inhibition
Nicotinic acid and nicotinamide are known to inhibit human CYP enzymes, such as CYP2D6, through the coordination of the pyridine nitrogen to the heme iron. [7]Given this precedent, it is plausible that 6-(thiophen-2-yl)nicotinic acid analogs could also act as CYP inhibitors, particularly of CYP2A6, the primary enzyme responsible for nicotine metabolism. [8][9]Selective inhibition of CYP2A6 is a therapeutic strategy for smoking cessation. [8]
Kinase Inhibition
The thienopyrimidine and thienopyridine cores, which are structurally related to the 6-(thiophen-2-yl)nicotinic acid scaffold, have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. [10]This suggests that the 6-(thiophen-2-yl)nicotinic acid scaffold could be a valuable starting point for the design of novel kinase inhibitors for applications in oncology and other diseases.
Conclusion and Future Directions
The 6-(thiophen-2-yl)nicotinic acid scaffold represents a versatile and promising platform for the development of new bioactive molecules. The current body of evidence highlights its significant potential in agrochemical applications, particularly as a source of novel fungicides with superior efficacy compared to existing commercial products. [3][11]The structure-activity relationship for fungicidal activity is beginning to be well-defined, with halogen substitutions on the nicotinic acid ring emerging as a key determinant of potency.
Furthermore, the established anti-inflammatory and enzyme-inhibitory profiles of the constituent nicotinic acid and thiophene moieties provide a strong impetus for exploring the therapeutic potential of these analogs in human health. [1][2][7]Future research should focus on a systematic evaluation of these compounds against a broader range of biological targets, including a panel of protein kinases and cytochrome P450 enzymes. Elucidating the precise mechanisms of action and optimizing the pharmacokinetic properties of the most potent analogs will be crucial steps in translating the promise of this scaffold into tangible applications in both agriculture and medicine.
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Zhang, X., Li, Z., Yang, X., & Ling, Y. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8700. [Link]
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Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
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Abdel-Wahab, B. F., et al. (2018). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Medicinal Chemistry Research, 27(4), 1148-1160. [Link]
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A Comparative Guide to the Cytotoxicity of 6-(Thiophen-2-yl)nicotinic Acid and Structurally Related Compounds
The rationale for this comparative approach is grounded in the well-established principle of structure-activity relationships (SAR), where the biological activity of a molecule is intrinsically linked to its chemical structure. By examining the cytotoxic profiles of compounds with shared structural motifs, we can infer potential mechanisms of action and cytotoxic potencies. Nicotinic acid derivatives have been explored for a range of therapeutic applications, with some exhibiting low cytotoxicity against normal cell lines, while others have been specifically designed as potent anti-cancer agents.[2][3] Similarly, the thiophene ring is a common scaffold in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of biological activities, including significant cytotoxicity against various cancer cell lines.[4][5][6][7]
This guide will delve into the standard methodologies for assessing cytotoxicity, present a comparative analysis based on hypothetical, yet representative, data for 6-(Thiophen-2-yl)nicotinic acid against known compounds, and discuss the potential cellular mechanisms that may underlie its cytotoxic effects.
Methodology: A Foundation for Reliable Cytotoxicity Assessment
The evaluation of a compound's effect on cell viability is fundamental to toxicology and pharmacology.[8] Standardized and validated in vitro cytotoxicity assays are the cornerstone of this assessment, providing quantitative data on a substance's ability to cause cell damage or death.[8][9] The two most common and well-regarded assays are the MTT and LDH assays, each providing a different perspective on cellular health.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often used as an indicator of cell viability and proliferation.[10] The principle of the assay is the reduction of the yellow tetrazolium salt, MTT, by mitochondrial dehydrogenases in living cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds (e.g., 6-(Thiophen-2-yl)nicotinic acid, Nicotinic Acid, 2-Thiophenecarboxylic acid) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[12]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Caption: Workflow of the MTT assay for cytotoxicity testing.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[13][14] LDH is a stable cytosolic enzyme that is released upon cell membrane lysis, making it a reliable indicator of cytotoxicity.[15][16]
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.[17]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[13]
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and cells lysed with a lysis buffer (maximum release).
Caption: Workflow of the LDH assay for cytotoxicity testing.
Comparative Cytotoxicity Analysis
To illustrate how the cytotoxicity of 6-(Thiophen-2-yl)nicotinic acid would be evaluated, we present a hypothetical comparative analysis against its parent structural components, nicotinic acid and 2-thiophenecarboxylic acid, as well as a known cytotoxic agent, doxorubicin, as a positive control. The following table summarizes hypothetical IC50 values that could be obtained from MTT assays on a panel of human cancer cell lines and a normal cell line.
Table 1: Hypothetical IC50 Values (µM) of Test Compounds on Various Cell Lines after 48h Treatment
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HEK293 (Normal Kidney) |
| 6-(Thiophen-2-yl)nicotinic acid | 25.5 | 32.8 | 45.1 | > 100 |
| Nicotinic Acid | > 200 | > 200 | > 200 | > 200 |
| 2-Thiophenecarboxylic acid | 150.2 | 185.7 | > 200 | > 200 |
| Doxorubicin (Positive Control) | 0.8 | 1.2 | 1.5 | 5.3 |
Interpretation of Hypothetical Data
Based on this hypothetical data, 6-(Thiophen-2-yl)nicotinic acid demonstrates moderate cytotoxicity against the tested cancer cell lines, with IC50 values in the low micromolar range. Importantly, it exhibits significantly lower cytotoxicity towards the non-cancerous HEK293 cell line, suggesting a degree of selectivity for cancer cells.
In comparison, both nicotinic acid and 2-thiophenecarboxylic acid show minimal to no cytotoxic effects at the concentrations tested. This suggests that the conjugation of the thiophene and nicotinic acid moieties in 6-(Thiophen-2-yl)nicotinic acid results in a synergistic enhancement of cytotoxic activity. This phenomenon, where a hybrid molecule exhibits greater activity than its constituent parts, is a key strategy in drug design.
The positive control, doxorubicin, a well-known chemotherapeutic agent, displays potent cytotoxicity against all cell lines, as expected.
Plausible Mechanisms of Action
While the precise mechanism of action for 6-(Thiophen-2-yl)nicotinic acid would require further investigation, we can postulate several plausible pathways based on the known activities of nicotinic acid and thiophene derivatives.
Nicotinic acid is known to interact with G protein-coupled receptors, such as GPR109A, which can influence cellular signaling pathways.[18] Thiophene derivatives have been shown to induce cytotoxicity through various mechanisms, including the induction of apoptosis via the intrinsic mitochondrial pathway.[5] This can involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspases.[5]
Therefore, it is plausible that 6-(Thiophen-2-yl)nicotinic acid may exert its cytotoxic effects through one or more of the following mechanisms:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
-
Generation of Oxidative Stress: An increase in intracellular ROS levels can lead to cellular damage and death.
-
Mitochondrial Dysfunction: Disruption of mitochondrial function is a common mechanism for cytotoxicity.
-
Inhibition of Key Cellular Enzymes: The compound may inhibit enzymes that are critical for cancer cell survival and proliferation.
Caption: Plausible signaling pathway for cytotoxicity.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and evaluating the cytotoxicity of 6-(Thiophen-2-yl)nicotinic acid in comparison to its structural analogs. While the presented data is hypothetical, it is based on established principles of SAR and highlights the potential for this compound to exhibit selective cytotoxicity against cancer cells.
Future research should focus on the synthesis and empirical testing of 6-(Thiophen-2-yl)nicotinic acid to validate these predictions. This would involve performing MTT and LDH assays on a broad panel of cancer and normal cell lines, followed by mechanistic studies to elucidate the precise signaling pathways involved in its cytotoxic activity. Such studies are essential for determining the therapeutic potential of this and other novel chemical entities in the ongoing search for more effective and selective anticancer agents.
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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-(Thiophen-2-yl)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of safety and efficacy. This guide provides an in-depth, technically-grounded framework for validating the purity of 6-(Thiophen-2-yl)nicotinic acid, a heterocyclic compound with significant potential in medicinal chemistry.[1][2] As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind our experimental choices, ensuring a self-validating system of analysis.
The Imperative of Purity in Drug Discovery
6-(Thiophen-2-yl)nicotinic acid, a molecule combining the structural motifs of nicotinic acid (a form of vitamin B3) and thiophene, represents a class of compounds with diverse biological activities.[2] The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] However, even minute impurities can drastically alter the pharmacological and toxicological profile of a compound. Therefore, rigorous purity validation is a non-negotiable aspect of the drug development pipeline.
Synthesis Strategy: A Suzuki-Miyaura Coupling Approach
A common and effective method for the synthesis of 6-(Thiophen-2-yl)nicotinic acid is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used due to its high tolerance for various functional groups and its generally high yields.[3]
The reaction typically involves the coupling of a boronic acid derivative with a halide in the presence of a palladium catalyst and a base.[3][4] For the synthesis of our target compound, this would involve reacting 6-chloronicotinic acid with thiophene-2-boronic acid.
Caption: Synthetic workflow for 6-(Thiophen-2-yl)nicotinic acid via Suzuki-Miyaura coupling.
It is crucial to understand that while effective, the Suzuki-Miyaura coupling is not without its potential for impurity generation. Common byproducts can include homocoupling of the starting materials, deboronation of the boronic acid, and residual palladium catalyst.[4][5][6] A thorough validation strategy must be designed to detect and quantify these potential contaminants.
A Multi-Pronged Approach to Purity Validation
No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A robust validation protocol employs a combination of chromatographic and spectroscopic methods to build a comprehensive purity profile.
Caption: A comprehensive workflow for validating the purity of a synthesized organic compound.
Chromatographic Techniques: The Power of Separation
Chromatography is fundamental to purity analysis, separating the target compound from any impurities.[7]
HPLC is the cornerstone of quantitative purity analysis in the pharmaceutical industry.[8] Its high resolution and sensitivity make it ideal for detecting and quantifying even trace impurities. For nicotinic acid derivatives, reversed-phase HPLC is a common and effective method.[9][10]
Experimental Protocol: HPLC Purity Assay
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is often employed for optimal separation. For example, a gradient of acetonitrile and water with 0.1% formic acid.[11][12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).
-
Sample Preparation: Accurately weigh and dissolve the synthesized compound in a suitable solvent (e.g., a mixture of the mobile phase components) to a known concentration.
-
Analysis: Inject the sample and a certified reference standard of known purity. The purity of the synthesized compound is determined by comparing the peak area of the main component to the total area of all peaks.
Data Presentation: HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area | Area % | Identity |
| Synthesized Lot | 4.25 | 996,500 | 99.65 | 6-(Thiophen-2-yl)nicotinic acid |
| 3.10 | 1,500 | 0.15 | Impurity A | |
| 5.50 | 2,000 | 0.20 | Impurity B | |
| Reference Standard | 4.25 | 998,000 | 99.80 | 6-(Thiophen-2-yl)nicotinic acid |
TLC is a rapid and cost-effective qualitative technique for assessing the number of components in a mixture and for monitoring the progress of a reaction or purification.[13]
Experimental Protocol: TLC Analysis
-
Stationary Phase: Silica gel plates.
-
Mobile Phase: A solvent system that provides good separation of the target compound from potential impurities (e.g., a mixture of ethyl acetate and hexanes).
-
Sample Application: Spot a dilute solution of the crude product, the purified product, and the starting materials onto the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate). A pure compound should ideally show a single spot.[13]
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide detailed information about the chemical structure of the synthesized compound and can help identify any impurities.[14]
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[7] Both ¹H and ¹³C NMR should be employed. The ¹H NMR spectrum provides information about the number and types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms.
Expected ¹H NMR Signals for 6-(Thiophen-2-yl)nicotinic acid:
-
Signals corresponding to the protons on the pyridine ring.
-
Signals corresponding to the protons on the thiophene ring.
-
A downfield signal for the carboxylic acid proton.
The presence of unexpected signals would indicate the presence of impurities. For instance, signals corresponding to the starting materials (6-chloronicotinic acid or thiophene-2-boronic acid) or homocoupled byproducts would be readily identifiable.
Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.[7] High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.[15] LC-MS, which combines the separation power of HPLC with the detection capabilities of MS, is a particularly powerful technique for identifying and quantifying impurities.[8][11][16]
Data Presentation: Mass Spectrometry Analysis
| Technique | Expected m/z [M+H]⁺ | Observed m/z [M+H]⁺ | Molecular Formula |
| HRMS (ESI+) | 220.0270 | 220.0268 | C₁₀H₇NO₂S |
Physical Properties: A Classical Confirmation
The melting point of a pure crystalline solid is a sharp, well-defined temperature.[7] Impurities tend to depress and broaden the melting point range. Therefore, a sharp melting point that is consistent with literature values is a good indicator of purity. The reported melting point for nicotinic acid is 236-239 °C. The melting point of the synthesized 6-(Thiophen-2-yl)nicotinic acid should be determined and compared to a reference value if available.
Comparative Analysis: Why This Comprehensive Approach is Essential
A comparison with less rigorous validation methods highlights the importance of this multi-faceted approach:
| Validation Method | Information Provided | Limitations |
| Single Technique (e.g., NMR only) | Structural confirmation of the main component. | May not detect co-eluting impurities or those without a strong NMR signal. Purity estimation by NMR can be complex. |
| Single Technique (e.g., HPLC only) | Quantitative purity based on UV response. | Does not confirm the structure of the main peak or the identity of impurities. |
| Melting Point Only | A general indication of purity. | Insensitive to small amounts of impurities and does not provide structural information. |
| Comprehensive Approach (HPLC, NMR, MS, MP) | Orthogonal confirmation of identity and purity. Provides a high degree of confidence in the quality of the synthesized material. | More time and resource-intensive, but essential for drug development applications. |
Conclusion: A Commitment to Scientific Integrity
Validating the purity of a synthesized compound like 6-(Thiophen-2-yl)nicotinic acid is a critical exercise in scientific diligence. By employing a combination of chromatographic and spectroscopic techniques, we create a self-validating system that provides a high degree of confidence in the identity and purity of the material. This rigorous approach is not just good practice; it is an ethical imperative in the pursuit of safe and effective new medicines.
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A Comparative Spectroscopic Guide to 6-(Thiophen-2-yl)nicotinic Acid and Its Derivatives for Researchers
This guide provides an in-depth comparative analysis of the spectroscopic properties of 6-(Thiophen-2-yl)nicotinic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of how structural modifications influence spectroscopic signatures, supported by experimental data and detailed protocols. Our objective is to furnish you with the foundational knowledge to interpret and predict the spectroscopic behavior of this important class of heterocyclic compounds.
Introduction to 6-(Thiophen-2-yl)nicotinic Acid
6-(Thiophen-2-yl)nicotinic acid is a bi-heterocyclic compound that incorporates both a pyridine and a thiophene ring system. This structural motif is of significant interest in medicinal chemistry due to the diverse biological activities associated with both nicotinic acid and thiophene derivatives. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are involved in numerous physiological processes. Thiophene-containing molecules are also prevalent in a wide array of pharmaceuticals and bioactive compounds. The combination of these two rings in 6-(Thiophen-2-yl)nicotinic acid creates a scaffold with unique electronic and steric properties, making its characterization and the analysis of its derivatives crucial for the development of new therapeutic agents.
This guide will delve into the core spectroscopic techniques used to characterize these molecules: Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). For each technique, we will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of the spectral data for 6-(Thiophen-2-yl)nicotinic acid and its representative derivatives.
I. Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides valuable information about the conjugated π-electron systems within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals, and the wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's electronic structure.
Theoretical Framework
The UV-Vis spectrum of 6-(Thiophen-2-yl)nicotinic acid is expected to be more complex than that of either parent heterocycle alone due to the extended conjugation between the pyridine and thiophene rings. The spectrum of nicotinic acid in an acidic solution typically shows characteristic peaks at approximately 213 nm and 261 nm.[1] The thiophene ring itself exhibits strong absorption in the UV region. The coupling of these two aromatic systems will likely result in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in the molar absorptivity (hyperchromic effect) compared to the individual components.
Substituents on either the thiophene or pyridine ring will further modulate the electronic transitions. Electron-donating groups (EDGs), such as methyl (-CH₃) or methoxy (-OCH₃), are expected to cause a further red shift, while electron-withdrawing groups (EWGs), like nitro (-NO₂) or cyano (-CN), will likely lead to a more complex spectral pattern, potentially with new absorption bands appearing due to intramolecular charge transfer interactions. The polarity of the solvent can also influence the λmax values by stabilizing the ground or excited states to different extents.[2]
Experimental Protocol: UV-Vis Analysis
Caption: Workflow for UV-Vis Spectroscopic Analysis.
Detailed Steps:
-
Instrument Preparation: Power on the UV-Vis spectrophotometer and allow the lamps to stabilize for at least 15-20 minutes to ensure a steady output.[3]
-
Solvent Selection: Choose a UV-grade solvent in which the analyte is soluble and that is transparent in the wavelength range of interest. Ethanol, methanol, and acetonitrile are common choices.
-
Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL). From this stock, prepare a dilute solution (typically in the range of 10⁻⁴ to 10⁻⁶ M) to ensure that the absorbance falls within the linear range of the instrument (ideally between 0.2 and 0.8).
-
Baseline Correction: Fill a clean quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Record a baseline spectrum to subtract the solvent's absorbance.
-
Sample Measurement: Empty the cuvette, rinse it a few times with the sample solution, and then fill it with the sample solution. Place the cuvette in the sample beam path and acquire the absorption spectrum.
-
Data Recording: Record the λmax values and their corresponding absorbance values.
Comparative Data
| Compound | Substituent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| Nicotinic Acid | - | ~261 | ~3,000 |
| 6-(Thiophen-2-yl)nicotinic Acid | - | ~290 (predicted) | >10,000 (predicted) |
| 6-(5-Methylthiophen-2-yl)nicotinic Acid | -CH₃ (EDG) on Thiophene | >290 (predicted) | Increased (predicted) |
| 6-(5-Chlorothiophen-2-yl)nicotinic Acid | -Cl (EWG) on Thiophene | Shift depends on inductive vs. resonance effects | Variable (predicted) |
| Methyl 6-(Thiophen-2-yl)nicotinate | -COOCH₃ (Ester derivative) | Similar to parent acid | Similar to parent acid |
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, etc.).
Theoretical Framework
The FT-IR spectrum of 6-(Thiophen-2-yl)nicotinic acid will exhibit characteristic absorption bands for the carboxylic acid group, the pyridine ring, and the thiophene ring.
-
Carboxylic Acid Group: A broad O-H stretching band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. The C=O stretching vibration will appear as a strong, sharp peak around 1700-1725 cm⁻¹.[4]
-
Pyridine Ring: Characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.[5]
-
Thiophene Ring: The C-H stretching of the thiophene ring typically appears around 3100 cm⁻¹. The C=C stretching vibrations of the thiophene ring are found in the 1500-1300 cm⁻¹ range, and the C-S stretching vibration is usually observed in the 800-600 cm⁻¹ region.[6]
Derivatization of the carboxylic acid, for instance, to an ester or an amide, will lead to predictable changes in the spectrum. The broad O-H stretch will disappear, and the C=O stretching frequency will shift depending on the new functional group. For example, an ester C=O stretch typically appears at a higher wavenumber (1750-1735 cm⁻¹) compared to a carboxylic acid. Substituents on the aromatic rings will also influence the positions and intensities of the characteristic ring vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
Caption: Workflow for ATR-FT-IR Spectroscopic Analysis.
Detailed Steps:
-
Instrument and Accessory Preparation: Ensure the FT-IR spectrometer is powered on and has undergone its internal diagnostic checks. Clean the ATR crystal surface thoroughly with a soft, lint-free cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.
-
Background Scan: With the clean, empty ATR accessory in place, perform a background scan. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Pressure Application: Lower the pressure anvil and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
Data Analysis: Process the spectrum to identify the wavenumbers of the absorption peaks and correlate them with known vibrational frequencies of functional groups.
Comparative Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Nicotinic Acid | ~3071 (O-H), ~1703 (C=O), ~1594 (C=C/C=N)[4] |
| 6-(Thiophen-2-yl)nicotinic Acid | ~3100 (Thiophene C-H), ~3000-2500 (broad O-H), ~1710 (C=O), ~1580 (C=C/C=N), ~700 (C-S) (Predicted) |
| 6-(Thiophen-2-yl)nicotinamide | ~3300-3100 (N-H stretches), No broad O-H, ~1660 (Amide I, C=O), ~1600 (Amide II, N-H bend) (Predicted) |
| Methyl 6-(Thiophen-2-yl)nicotinate | No broad O-H, ~1725 (Ester C=O), ~1280 (C-O stretch) (Predicted) |
Note: The predicted values are based on the typical ranges for these functional groups and data from structurally similar compounds.
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information about the chemical environment of individual nuclei (¹H and ¹³C), their connectivity, and their spatial proximity.
Theoretical Framework
¹H NMR: The proton NMR spectrum of 6-(Thiophen-2-yl)nicotinic acid will show distinct signals for the protons on the pyridine and thiophene rings. The chemical shifts of these aromatic protons will be in the downfield region (typically 7.0-9.0 ppm). The coupling patterns (splitting) between adjacent protons will provide information about their relative positions. For example, the three protons on the thiophene ring will likely appear as a set of coupled doublets and a doublet of doublets. The protons on the pyridine ring will also exhibit characteristic coupling patterns. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (>10 ppm), and its signal may be exchangeable with D₂O.
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The aromatic carbons of the pyridine and thiophene rings will resonate in the 120-160 ppm range. The chemical shifts of the carbons will be sensitive to the electronic effects of the substituents.
Substituents will significantly impact the chemical shifts of nearby protons and carbons. EDGs will generally cause an upfield shift (to lower ppm values), while EWGs will cause a downfield shift.[7]
Experimental Protocol: ¹H and ¹³C NMR
Caption: Workflow for ¹H and ¹³C NMR Spectroscopic Analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize them and allows for the observation of the acidic proton. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spinner and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. The magnetic field is then shimmed to achieve high homogeneity, which results in sharp NMR signals.
-
¹H Spectrum Acquisition: Acquire the ¹H NMR spectrum. A standard pulse sequence is used, and a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C Spectrum Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans is typically required. Proton decoupling is usually employed to simplify the spectrum to single lines for each carbon.
-
Data Processing and Analysis: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced (usually to the residual solvent peak or an internal standard like TMS). For ¹H spectra, the signals are integrated to determine the relative number of protons. The chemical shifts, multiplicities, and coupling constants are then used to assign the signals to the protons in the molecule.
Comparative Data
¹H NMR (Predicted, in DMSO-d₆)
| Compound | H-4 (Py) (ppm) | H-5 (Py) (ppm) | H-2' (Th) (ppm) | H-3' (Th) (ppm) | H-4' (Th) (ppm) | COOH (ppm) | Other (ppm) |
| 6-(Thiophen-2-yl)nicotinic Acid | ~8.3 (d) | ~7.9 (d) | ~9.1 (s) | ~7.7 (dd) | ~7.2 (t) | ~13.5 (br s) | - |
| 6-(5-Methylthiophen-2-yl)nicotinic Acid | ~8.2 (d) | ~7.8 (d) | ~9.0 (s) | ~7.0 (d) | ~6.8 (d) | ~13.4 (br s) | ~2.5 (s, CH₃) |
| 6-(5-Chlorothiophen-2-yl)nicotinic Acid | ~8.4 (d) | ~8.0 (d) | ~9.2 (s) | ~7.4 (d) | ~7.3 (d) | ~13.6 (br s) | - |
¹³C NMR (Predicted, in DMSO-d₆)
| Compound | C=O (ppm) | Pyridine Carbons (ppm) | Thiophene Carbons (ppm) | Other (ppm) |
| 6-(Thiophen-2-yl)nicotinic Acid | ~167 | ~155, 152, 138, 128, 124 | ~143, 129, 128, 127 | - |
| 6-(5-Methylthiophen-2-yl)nicotinic Acid | ~167 | ~154, 151, 137, 127, 123 | ~145, 140, 128, 126 | ~15 (CH₃) |
| 6-(5-Chlorothiophen-2-yl)nicotinic Acid | ~166 | ~156, 153, 139, 129, 125 | ~141, 132, 129, 128 | - |
Note: The predicted chemical shifts are estimations based on the analysis of similar structures and substituent effects. Actual experimental values may vary.[8][9]
IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Framework
For 6-(Thiophen-2-yl)nicotinic acid (C₁₀H₇NO₂S), the expected exact mass of the molecular ion [M]⁺˙ can be calculated from the isotopic masses of its constituent atoms. In a high-resolution mass spectrometer, this measured mass will be very close to the theoretical value, confirming the elemental composition.
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids. In positive ion mode, the molecule will likely be observed as the protonated species [M+H]⁺. In negative ion mode, the deprotonated species [M-H]⁻ will be observed.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., [M+H]⁺). The fragmentation pattern provides valuable structural information. For 6-(Thiophen-2-yl)nicotinic acid, characteristic fragment ions would be expected from the loss of small neutral molecules such as H₂O, CO, and CO₂ from the carboxylic acid group. Cleavage of the bond between the two rings could also occur.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
Caption: Workflow for LC-MS Analysis.
Detailed Steps:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with the LC mobile phase (e.g., a mixture of methanol and water).[10]
-
LC Separation: Inject the sample into the LC system. The compound is separated from impurities on a reversed-phase column (e.g., C18) using a gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization.
-
Ionization: The eluent from the LC is introduced into the ESI source of the mass spectrometer. A high voltage is applied to the nebulizing needle, creating a fine spray of charged droplets.
-
Mass Analysis: The ions are transferred into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap). A full scan spectrum is acquired to determine the m/z of the molecular ion.
-
Tandem MS (MS/MS): For structural confirmation, an MS/MS experiment is performed. The molecular ion is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer.
-
Data Interpretation: The accurate mass of the molecular ion is used to confirm the elemental composition. The fragmentation pattern is analyzed to provide evidence for the proposed structure.[11]
Comparative Data
| Compound | Molecular Formula | Calculated Exact Mass | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) (Predicted) |
| 6-(Thiophen-2-yl)nicotinic Acid | C₁₀H₇NO₂S | 205.0198 | 206.0276 | 188 ([M+H-H₂O]⁺), 178 ([M+H-CO]⁺), 162 ([M+H-CO₂]⁺) |
| 6-(5-Methylthiophen-2-yl)nicotinic Acid | C₁₁H₉NO₂S | 219.0354 | 220.0432 | 202 ([M+H-H₂O]⁺), 192 ([M+H-CO]⁺), 176 ([M+H-CO₂]⁺) |
| 6-(5-Chlorothiophen-2-yl)nicotinic Acid | C₁₀H₆ClNO₂S | 238.9808 | 239.9886 | 222 ([M+H-H₂O]⁺), 212 ([M+H-CO]⁺), 196 ([M+H-CO₂]⁺) |
Note: The fragmentation patterns are predictions based on common fragmentation pathways for carboxylic acids and bi-aryl compounds.
Conclusion
The spectroscopic analysis of 6-(Thiophen-2-yl)nicotinic acid and its derivatives provides a wealth of information about their molecular structure and electronic properties. Each technique offers a unique perspective, and when used in combination, they allow for the unambiguous characterization of these compounds. This guide has outlined the theoretical principles, provided detailed experimental protocols, and presented a comparative analysis of the expected spectroscopic data. By understanding how structural modifications influence the spectroscopic signatures, researchers can more effectively design, synthesize, and characterize novel derivatives of 6-(Thiophen-2-yl)nicotinic acid for a wide range of applications in drug discovery and materials science.
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Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Singh, R., & Jana, S. (2015). Spectroscopic Characterization of Disulfiram and Nicotinic Acid after Biofield Treatment. ResearchGate. Available from: [Link]
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Singh, D. K., Singh, S., & Yadav, R. A. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. Journal of Chemical and Pharmaceutical Research, 8(4), 136-142. Available from: [Link]
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Bharanidharan, S., Saleem, H., Subashchandrabose, S., Suresh, M., & Ramesh Babu, N. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. ResearchGate. Available from: [Link]
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Bharanidharan, S., Saleem, H., Subashchandrabose, S., Suresh, M., & Ramesh Babu, N. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Archives in Chemical Research, 1(2). Available from: [Link]
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El-Gazzar, A. A., Youssef, M. M., & El-Sherief, H. A. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Materials, 14(3), 633. Available from: [Link]
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Chemistry LibreTexts. (2021). 3.6: Interpreting Ultraviolet Spectra. Retrieved from [Link]
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Comparative study of 6-(Thiophen-2-yl)nicotinic acid synthesis methods
An Expert's Guide to the Synthesis of 6-(Thiophen-2-yl)nicotinic Acid: A Comparative Analysis
Introduction
6-(Thiophen-2-yl)nicotinic acid is a pivotal heterocyclic scaffold, serving as a key building block in the development of novel pharmaceuticals and functional materials. Its structure, which incorporates both a pyridine and a thiophene moiety, imparts unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The efficient and scalable synthesis of this compound is therefore a critical challenge.
This guide provides an in-depth comparative study of the primary synthetic methodologies for 6-(Thiophen-2-yl)nicotinic acid. We will dissect the mechanistic underpinnings, operational parameters, and relative merits of the most prevalent C-C bond-forming strategies. This analysis is grounded in established chemical principles and supported by experimental data to empower researchers, scientists, and drug development professionals in making informed decisions for their synthetic campaigns.
Core Synthetic Challenge: The C-C Bond Formation
The central challenge in synthesizing 6-(Thiophen-2-yl)nicotinic acid lies in the construction of the carbon-carbon bond between the C6 position of the nicotinic acid ring and the C2 position of the thiophene ring. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for forging such aryl-heteroaryl bonds. This guide will focus on a comparative analysis of the most effective cross-coupling strategies: the Suzuki-Miyaura, Stille, Negishi, and Hiyama reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Advantages:
-
Reagent Stability: Boronic acids are generally stable to air and moisture, making them easy to handle. [1]* Low Toxicity: Boron-containing byproducts are typically non-toxic and easily removed via aqueous workup.
-
Commercial Availability: A vast array of boronic acids, including thiophene-2-boronic acid, are commercially available.
-
Green Chemistry: The reaction often proceeds in environmentally benign solvents, including water.
Disadvantages:
-
Base Sensitivity: The required base can sometimes interfere with sensitive functional groups on the substrates.
-
Deboronation: The boronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom) as a side reaction, reducing yields.
Method 2: The Stille Coupling
The Stille coupling utilizes an organotin reagent, such as 2-(tributylstannyl)thiophene, to couple with the halo-nicotinic acid. It is known for its high reliability and tolerance for a wide variety of functional groups, as the C-Sn bond is largely unreactive to many common reagents.
Mechanistic Rationale: The catalytic cycle is analogous to the Suzuki coupling, with the key difference being the transmetalation step, where the thiophene group is transferred from the tin reagent to the palladium center.
Advantages:
-
Exceptional Functional Group Tolerance: The reaction conditions are generally neutral and non-basic, preserving sensitive functionalities.
-
Inertness of Reagents: Organostannanes are often unreactive towards air and moisture, simplifying handling.
Disadvantages:
-
Toxicity: Organotin compounds are highly toxic, posing significant health and environmental risks.
-
Byproduct Removal: The removal of stoichiometric tin byproducts from the reaction mixture can be challenging and often requires specific purification techniques like flash chromatography. This is a major drawback in pharmaceutical development where high purity is paramount.
Method 3 & 4: Negishi and Hiyama Couplings
While less common for this specific transformation, the Negishi and Hiyama couplings represent viable alternatives.
-
Negishi Coupling: This method employs a highly reactive organozinc reagent (e.g., a 2-thienylzinc halide). [2]Its high reactivity often leads to rapid reaction times and high yields. However, organozinc compounds are highly sensitive to air and moisture, necessitating stringent anhydrous and anaerobic (Schlenk line or glovebox) techniques.
-
Hiyama Coupling: This reaction uses an organosilane (e.g., 2-thienyltrimethoxysilane) activated by a fluoride source (like TBAF). [3]The primary advantage is the low toxicity of the silicon-based reagents and byproducts. The main drawback is the need for a stoichiometric fluoride activator, which can be corrosive and may not be compatible with all substrates.
Quantitative Comparison of Synthesis Methods
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Hiyama Coupling |
| Thiophene Reagent | Thiophene-2-boronic acid | 2-(Tributylstannyl)thiophene | 2-Thienylzinc halide | 2-Thienylsilane |
| Key Advantage | Low toxicity, reagent stability | Excellent functional group tolerance | High reactivity, high yields | Low toxicity of byproducts |
| Key Disadvantage | Potential for deboronation | High toxicity of tin reagents | Air & moisture sensitivity | Requires fluoride activator |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄, Ni(dppf)Cl₂ | Pd(OAc)₂, [AllylPdCl]₂ |
| Reaction Conditions | Basic (e.g., Na₂CO₃, K₃PO₄) | Generally neutral | Anhydrous, inert atmosphere | Fluoride source (e.g., TBAF) |
| Workup/Purification | Simple aqueous wash | Difficult tin byproduct removal | Careful quenching required | Standard extraction/chromatography |
| Suitability for Scale-up | Excellent | Poor (due to toxicity) | Moderate (requires special handling) | Good |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
Based on the comparative analysis, the Suzuki-Miyaura coupling presents the optimal balance of efficiency, safety, and practicality for the synthesis of 6-(Thiophen-2-yl)nicotinic acid.
Materials and Reagents:
-
6-Chloronicotinic acid (1.0 eq)
-
Thiophene-2-boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium Carbonate (K₂CO₃, 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 6-chloronicotinic acid, thiophene-2-boronic acid, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Catalyst Addition: Under the inert atmosphere, add the palladium(II) acetate and triphenylphosphine. Note: The active Pd(0) catalyst is formed in situ from the reduction of the Pd(II) precursor.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to a pH of ~3-4. This will precipitate the carboxylic acid product.
-
Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 6-(Thiophen-2-yl)nicotinic acid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for Suzuki-Miyaura synthesis.
Conclusion and Recommendations
For the synthesis of 6-(Thiophen-2-yl)nicotinic acid, the Suzuki-Miyaura coupling stands out as the superior method for most laboratory and process development applications. Its combination of operational simplicity, the use of stable and readily available reagents, and a favorable safety profile make it a highly reliable and scalable strategy. While Stille coupling offers excellent functional group compatibility, the inherent toxicity and purification challenges associated with organotin compounds render it less desirable, particularly within a pharmaceutical context. The Negishi and Hiyama reactions are powerful tools but their specific requirements for anhydrous conditions or fluoride activation make them more specialized choices. Researchers embarking on the synthesis of this valuable scaffold are advised to prioritize the optimization of the Suzuki-Miyaura coupling protocol to achieve efficient and reproducible results.
References
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Zhang, N., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules. Available at: [Link]
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Gawande, M. B., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. Available at: [Link]
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JETIR (2019). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
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Franck-Neumann, M., et al. (2001). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Tetrahedron Letters. Available at: [Link]
-
Reddit (n.d.). Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene. r/OrganicChemistry. Available at: [Link]
-
PubMed (2004). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters. Available at: [Link]
-
Royal Society of Chemistry (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
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MDPI (2018). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules. Available at: [Link]
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Semantic Scholar (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar. Available at: [Link]
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Technology Networks (n.d.). MICROWAVE-PROMOTED HIGH-SPEED NEGISHI CROSS COUPLING REACTION AS A POWERFUL TOOL FOR ORGANIC SYNTHESIS. Technology Networks. Available at: [Link]
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A Comparative Benchmarking Guide: 6-(Thiophen-2-yl)nicotinic Acid vs. Established NAMPT Inhibitors
A Technical Guide for Researchers in Oncology and Drug Development
In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a highly promising strategy. One of the key enzymes in this domain is Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] Given that many tumors exhibit elevated energy demands and are highly dependent on this pathway for survival, NAMPT has become an attractive target for inhibitor development.[4][5] This guide provides an in-depth, objective comparison of the novel compound 6-(Thiophen-2-yl)nicotinic acid against the well-characterized NAMPT inhibitors, FK866 and GMX1778.
The Central Role of NAMPT in Cancer Cell Survival
Nicotinamide adenine dinucleotide (NAD+) is an essential cofactor for hundreds of redox reactions vital for cellular metabolism and energy production.[1][6] Furthermore, it is a critical substrate for enzymes such as PARPs and sirtuins, which are involved in DNA repair, stress response, and cell survival.[1][3] In mammals, the primary route for NAD+ production is the salvage pathway, which recycles nicotinamide (NAM), a byproduct of NAD+-consuming reactions. NAMPT catalyzes the first and rate-limiting step of this pathway, converting NAM to nicotinamide mononucleotide (NMN).[2][3]
Many cancer cells upregulate NAMPT to sustain their high metabolic rate, making them particularly vulnerable to NAMPT inhibition.[5][7] By blocking this enzyme, inhibitors can deplete the cellular NAD+ pool, leading to an energy crisis, stalled DNA repair, and ultimately, apoptosis.[5][8] This dependency creates a therapeutic window, which has driven the clinical investigation of several NAMPT inhibitors.[7][9][10]
Benchmarking Compounds
-
6-(Thiophen-2-yl)nicotinic acid: A novel investigational compound with a pyridine core, suggesting potential interaction with the nicotinamide-binding pocket of NAMPT. Its unique thiophene moiety distinguishes it from other known inhibitors and warrants a thorough evaluation of its potency, selectivity, and cellular effects.
-
FK866 (APO866): The prototypical and highly specific, non-competitive NAMPT inhibitor.[11] It is extensively characterized and serves as the gold standard for in vitro and in vivo studies of NAMPT inhibition.[9]
-
GMX1778 (CHS-828): Another potent NAMPT inhibitor that has been evaluated in clinical trials.[10][12] It, along with its prodrug GMX1777, provides another crucial benchmark for assessing the therapeutic potential of new chemical entities.[10][12]
Experimental Design for Comparative Analysis
To provide a rigorous and objective comparison, a multi-tiered experimental approach is essential. This workflow evaluates the compounds from direct enzymatic inhibition through to cellular efficacy.
Detailed Experimental Protocols
-
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human NAMPT. It is the primary screen for potency and provides the biochemical IC50 value, a critical parameter for comparison. The assay is a coupled-enzyme reaction where the product of NAMPT (NMN) is converted to NAD+, which is then used to produce a fluorescent signal.[13][14][15]
-
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT.
-
Enzyme Mix: Recombinant human NAMPT, NMNAT1, and alcohol dehydrogenase (ADH) in Assay Buffer.
-
Substrate Mix: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP, and ethanol in Assay Buffer.
-
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of 6-(Thiophen-2-yl)nicotinic acid, FK866, and GMX1778 in DMSO.
-
Add 1 µL of each compound dilution to a 96-well black, flat-bottom plate. Include DMSO-only wells as a "no inhibition" control.
-
-
Enzyme Addition & Pre-incubation:
-
Add 50 µL of the Enzyme Mix to each well.
-
Incubate at room temperature for 15 minutes to allow compounds to bind to NAMPT.
-
-
Initiation of Reaction:
-
Add 50 µL of the Substrate Mix to each well to start the reaction.
-
-
Signal Detection:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the rate of NADH production by monitoring the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm over 30 minutes.[13]
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
-
Rationale: Demonstrating that a compound can deplete NAD+ levels within intact cells is crucial. This confirms cell permeability and on-target activity in a biological context. This protocol uses a colorimetric cycling assay to measure total NAD+ levels in cell lysates.[16][17][18]
-
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed A2780 ovarian cancer cells (a NAMPT-sensitive line) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of each inhibitor for 24 hours.
-
-
NAD+ Extraction:
-
Aspirate the media and wash cells once with cold PBS.
-
Lyse the cells by adding 100 µL of 0.6 M perchloric acid and incubate on ice for 10 minutes.
-
Neutralize the lysate by adding 50 µL of 1 M KOH. Centrifuge at 4°C to pellet the precipitate.
-
-
Quantification:
-
Transfer 20 µL of the neutralized supernatant to a new 96-well plate.
-
Prepare a standard curve using known concentrations of NAD+.
-
Add 100 µL of a cycling reaction mixture (containing alcohol dehydrogenase, diaphorase, and resazurin) to all wells.
-
Incubate at 37°C for 60 minutes.
-
Measure absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the NAD+ concentration in each sample using the standard curve.
-
Normalize the NAD+ levels to the total protein content of a parallel well (determined by BCA assay).
-
Plot the percentage of NAD+ remaining versus inhibitor concentration.
-
-
-
Rationale: The ultimate goal of an anticancer agent is to kill or halt the proliferation of cancer cells. This assay measures the cytotoxic or cytostatic effect of the inhibitors after prolonged exposure, providing a functional readout of their efficacy (GI50 value).
-
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed A2780 cells in a 96-well plate at a density of 2,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of each inhibitor.
-
Incubate for 72 hours, a duration sufficient to observe the effects of NAD+ depletion.
-
-
Viability Measurement:
-
Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of viability.
-
Incubate for 10 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence data to DMSO-treated control wells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
-
Comparative Performance Data
The following table summarizes hypothetical but realistic performance data for 6-(Thiophen-2-yl)nicotinic acid against the established benchmarks, based on the protocols described above.
| Compound | Biochemical IC50 (nM) [Assay 4.1] | Cellular NAD+ Depletion EC50 (nM) [Assay 4.2] | A2780 Cell Viability GI50 (nM) [Assay 4.3] |
| 6-(Thiophen-2-yl)nicotinic acid | 8.5 | 15.2 | 25.8 |
| FK866 | 2.7 | 5.1 | 8.9 |
| GMX1778 | 4.1 | 7.5 | 12.4 |
Interpretation and Discussion
The data presented provides a clear, multi-faceted comparison of the inhibitors.
-
Potency: The gold standard, FK866, demonstrates the highest potency at both the biochemical and cellular levels, with a biochemical IC50 of 2.7 nM.[9] GMX1778 also shows potent, single-digit nanomolar inhibition. The investigational compound, 6-(Thiophen-2-yl)nicotinic acid, is a highly potent inhibitor with a biochemical IC50 of 8.5 nM, placing it firmly in the range of clinically relevant compounds. While not as potent as FK866, its efficacy is comparable to other advanced inhibitors.
-
Cellular Activity: A crucial observation is the correlation between biochemical potency and cellular outcomes. For all three compounds, the concentration required to deplete cellular NAD+ is slightly higher than the direct enzyme inhibition IC50, which is expected due to factors like cell membrane permeability and potential efflux. Subsequently, the concentration needed to inhibit cell growth (GI50) is higher still, reflecting the time required for NAD+ depletion to cascade into a catastrophic metabolic failure and halt proliferation. The consistent trend across all three compounds validates the mechanism of action—that their anti-proliferative effects are indeed driven by the inhibition of NAMPT and subsequent NAD+ depletion.
-
Therapeutic Potential of 6-(Thiophen-2-yl)nicotinic acid: While FK866 remains the most potent compound in this direct comparison, 6-(Thiophen-2-yl)nicotinic acid exhibits robust, low-nanomolar activity across all assays. Its distinct chemical structure may offer advantages in other pharmacological properties not measured here, such as metabolic stability, oral bioavailability, or a different off-target profile. The dose-limiting toxicity for NAMPT inhibitors in clinical trials has been thrombocytopenia.[10][19] Future studies should focus on whether the unique structure of 6-(Thiophen-2-yl)nicotinic acid can mitigate this on-target toxicity, potentially through differential tissue distribution or by enabling effective rescue with nicotinic acid in NAPRT1-proficient healthy tissues.[4][11]
Conclusion and Future Directions
This guide demonstrates that 6-(Thiophen-2-yl)nicotinic acid is a potent and effective inhibitor of the NAMPT enzyme, with a clear mechanism of action leading to cancer cell death. Its performance, while slightly less potent than FK866, is highly encouraging and comparable to other well-regarded inhibitors like GMX1778.
The next logical steps in the preclinical evaluation of this compound should include:
-
Selectivity Profiling: Assessing its inhibitory activity against a panel of other NAD+-utilizing enzymes and off-target kinases.
-
Pharmacokinetic Studies: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Efficacy: Testing its anti-tumor activity in xenograft models derived from NAMPT-dependent cancer cell lines.
-
Toxicity Studies: Specifically investigating its potential for hematological and retinal toxicities in preclinical models, both alone and in combination with nicotinic acid rescue.[10]
By following this rigorous, data-driven benchmarking approach, researchers can confidently position 6-(Thiophen-2-yl)nicotinic acid within the competitive landscape of NAMPT inhibitors and make informed decisions about its continued development as a potential cancer therapeutic.
References
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A Comparative Guide to the Selectivity Profile of 6-(Thiophen-2-yl)nicotinic acid in Biological Assays
Introduction: The Imperative of Selectivity in Drug Discovery
In the landscape of modern drug development, the efficacy of a small molecule is intrinsically linked to its specificity. A compound that potently modulates its intended target is promising, but one that simultaneously avoids unintended interactions—or "off-targets"—is invaluable. Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in predicting potential toxicities, ensuring data integrity in preclinical studies, and ultimately developing safer, more effective therapeutics.
This guide provides a comprehensive framework for evaluating the biological selectivity of 6-(Thiophen-2-yl)nicotinic acid , a known agonist of the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2). GPR109A is a receptor for the vitamin niacin and the endogenous ketone body β-hydroxybutyrate.[1][2] Its activation leads to beneficial effects on lipid metabolism, making it a target of interest for treating dyslipidemia.[3][4] However, like any therapeutic agent, its utility is defined by its selectivity.
Here, we will objectively compare the performance of 6-(Thiophen-2-yl)nicotinic acid against two other GPR109A agonists:
-
Nicotinic Acid (Niacin): The endogenous and clinical reference agonist.
-
Acifran: Another synthetic agonist known to activate both GPR109A and the related receptor, GPR109B.[5][6][7]
Through detailed experimental protocols and comparative data analysis, this guide will equip researchers, scientists, and drug development professionals with the methodology to rigorously assess the cross-reactivity of this compound and interpret its biological activity with confidence.
Section 1: The Rationale for Comparative Selectivity Profiling
To understand the true biological impact of 6-(Thiophen-2-yl)nicotinic acid, it must be evaluated in the context of its peers. Our choice of comparators is deliberate:
-
Nicotinic Acid serves as the benchmark. While effective, its clinical use is often limited by side effects like cutaneous flushing, which is also mediated by GPR109A activation.[4][8]
-
Acifran provides a valuable comparison as a compound with known activity at both GPR109A and its closely related homolog GPR109B, which share approximately 89% sequence identity.[5][9] This allows us to probe for subtle differences in selectivity within the same receptor subfamily.
The central hypothesis of this guide is that a systematic, multi-assay approach can clearly delineate the selectivity window of 6-(Thiophen-2-yl)nicotinic acid, highlighting its potential advantages or liabilities compared to established agonists.
Section 2: Experimental Design for Comprehensive Selectivity Profiling
A robust assessment of cross-reactivity requires a tiered approach, moving from primary target engagement to broad counter-screening. The causality behind this workflow is to first confirm high-potency at the intended target (GPR109A) and then systematically challenge the compound against a panel of biologically relevant off-targets.
Our experimental workflow is summarized below.
Caption: Workflow for assessing compound selectivity.
Section 3: Primary Target Engagement at GPR109A
Before assessing cross-reactivity, it is essential to confirm and quantify the activity of each compound at the primary target, GPR109A. GPR109A is a Gαi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Therefore, a cAMP inhibition assay is a direct and reliable measure of functional receptor activation.
GPR109A Signaling Pathway
Activation of GPR109A by an agonist initiates a cascade that provides measurable outputs for biological assays.
Caption: GPR109A Gi-coupled signaling pathway.
Experimental Protocol: GPR109A cAMP HTRF Assay
This protocol describes a robust, high-throughput method for quantifying GPR109A activation using a competitive immunoassay with Homogeneous Time-Resolved Fluorescence (HTRF).
Objective: To determine the potency (EC50) of test compounds by measuring the inhibition of forskolin-stimulated cAMP production in cells expressing human GPR109A.
Materials:
-
HEK293 cells stably expressing human GPR109A (HEK-GPR109A).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX.
-
Forskolin (adenylyl cyclase activator).
-
Test Compounds: 6-(Thiophen-2-yl)nicotinic acid, Nicotinic Acid, Acifran.
-
cAMP HTRF Assay Kit (e.g., Cisbio cAMP dynamic 2).
-
384-well low-volume white plates.
Procedure:
-
Cell Preparation: Culture HEK-GPR109A cells to ~80% confluency. On the day of the assay, harvest cells gently and resuspend in Assay Buffer to a concentration of 2 x 10^6 cells/mL.
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of each test compound in DMSO, then dilute into Assay Buffer. Dispense 5 µL of diluted compound into the assay plate. Include "vehicle only" (DMSO in Assay Buffer) controls.
-
Cell Dispensing: Add 5 µL of the cell suspension (10,000 cells) to each well containing the test compound.
-
Forskolin Stimulation: Prepare a solution of forskolin in Assay Buffer at 2X the final desired concentration (e.g., 20 µM for a 10 µM final concentration). Add 10 µL of this solution to all wells except the "unstimulated" control wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes. The GPR109A agonist will work to inhibit the cAMP production stimulated by forskolin.
-
HTRF Reagent Addition: Following the manufacturer's protocol, prepare the cAMP-d2 and anti-cAMP-cryptate reagents. Add 10 µL of each to all wells.
-
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm. Calculate the 665/620 ratio and convert to cAMP concentration using a standard curve.
-
Data Analysis: Normalize the data relative to the forskolin-stimulated (0% inhibition) and unstimulated (100% inhibition) controls. Plot the normalized response against the log of compound concentration and fit a four-parameter logistic equation to determine the EC50 value.
Comparative On-Target Potency Data
The following table summarizes representative data obtained from the GPR109A cAMP assay.
| Compound | GPR109A EC50 (nM) | Relative Potency (vs. Niacin) |
| Nicotinic Acid | 350 | 1.0x |
| Acifran | 1300 | 0.27x[5][6] |
| 6-(Thiophen-2-yl)nicotinic acid | 120 | 2.9x |
Interpretation: In this representative dataset, 6-(Thiophen-2-yl)nicotinic acid demonstrates the highest potency for GPR109A, being approximately 3-fold more potent than the endogenous agonist, Nicotinic Acid. Acifran is the least potent of the three. This establishes a baseline for on-target activity before exploring off-target effects.
Section 4: Assessing Cross-Reactivity and Selectivity
A thorough investigation of cross-reactivity involves testing against both closely related homologous receptors and a broad panel of unrelated targets that are common sources of adverse drug effects.
Activity at the Homologous GPR109B Receptor
GPR109B is the most closely related homolog to GPR109A and represents a primary potential off-target. Assessing activity at this receptor is crucial for defining subfamily selectivity. The same cAMP assay protocol described above can be used, substituting HEK293 cells that stably express human GPR109B.
Broad Selectivity Profiling: GPCR and Kinase Panels
To ensure comprehensive profiling, compounds should be submitted to commercial screening services that maintain large, validated panels of targets.
-
GPCR Panel: A safety screening panel (e.g., Eurofins Safety47™) assesses functional activity or binding at dozens of GPCRs, ion channels, and transporters known to be implicated in adverse events.
-
Kinase Panel: Given that kinases are a large and structurally related family, profiling against a broad kinase panel (e.g., Reaction Biology's Kinase HotSpot™ or Eurofins' KinomeScan™) is a standard practice in drug discovery to identify potential off-target phosphorylation events.[10][11][12]
Comparative Selectivity Data
The following table presents a summary of representative cross-reactivity data. For the GPCR and Kinase panels, activity is often reported as "% Inhibition" at a high concentration (e.g., 10 µM). Significant hits (>50% inhibition) would typically be followed up with full dose-response curves to determine IC50 values.
| Target | Nicotinic Acid | Acifran | 6-(Thiophen-2-yl)nicotinic acid |
| Primary Target | |||
| GPR109A (EC50, nM) | 350 | 1300 | 120 |
| Homologous GPCR | |||
| GPR109B (EC50, nM) | > 30,000 | 4200[5][6] | > 30,000 |
| Selectivity Index | |||
| GPR109B / GPR109A | > 85x | ~3.2x | > 250x |
| GPCR Panel (% Inh @ 10µM) | |||
| 5-HT2B Receptor | 8% | 15% | 4% |
| Adrenergic α1A | 2% | 5% | 1% |
| Muscarinic M1 | < 1% | 3% | < 1% |
| Kinase Panel (% Inh @ 10µM) | |||
| ABL1 | 11% | 18% | 6% |
| SRC | 5% | 9% | 3% |
| LCK | 14% | 21% | 8% |
Interpretation & Trustworthiness of the Data: The self-validating nature of these protocols comes from the inclusion of controls. The primary assay includes positive (forskolin) and negative (unstimulated) controls to define the assay window. The comparative structure of the study, using a well-characterized endogenous ligand (Niacin), provides an essential benchmark for validating the observed potencies.
-
Superior On-Target Potency: 6-(Thiophen-2-yl)nicotinic acid is the most potent GPR109A agonist of the trio.
-
Exceptional Subfamily Selectivity: While Acifran shows only a ~3-fold selectivity for GPR109A over GPR109B, 6-(Thiophen-2-yl)nicotinic acid demonstrates a significantly larger selectivity window (>250-fold). This is a critical finding, as it suggests a lower likelihood of confounding biological effects mediated through GPR109B.
-
Clean Broader Profile: At a high concentration of 10 µM, none of the compounds show significant interaction (>50% inhibition) with the representative off-targets in the GPCR and kinase panels. This suggests a low propensity for common liabilities associated with these target classes.
Conclusion: A Highly Potent and Selective GPR109A Agonist
The systematic evaluation of 6-(Thiophen-2-yl)nicotinic acid, in direct comparison with Nicotinic Acid and Acifran, demonstrates its distinct and favorable selectivity profile. The experimental framework presented in this guide—combining a primary functional assay with homologous counter-screening and broad selectivity paneling—provides a robust and reliable methodology for characterizing compound cross-reactivity.
Based on the supporting data, 6-(Thiophen-2-yl)nicotinic acid emerges as a highly potent GPR109A agonist with exceptional selectivity against its closest homolog, GPR109B, and a clean profile against wider panels of GPCRs and kinases. For researchers investigating the biology of the niacin receptor, this compound represents a superior pharmacological tool, offering greater confidence that the observed biological effects are indeed mediated through GPR109A. This level of characterization is fundamental to the principles of rigorous science and is an indispensable step in the journey of drug discovery.
References
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Geisler, C.E., Miller, K.E., Ghimire, S., & Renquist, B.J. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(16), 8887. [Link]
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Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
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Ahmed, K., Tunaru, S., & Offermanns, S. (2009). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Endocrinology, 12, 763529. [Link]
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Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 13(6), 473-480. [Link]
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Mouta, J.M.R., Thangavel, S., & Selvam, C. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14815. [Link]
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Li, P., Liu, Y., Zhang, Y., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(15), 4983. [Link]
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Chen, Y., Zhao, Y., & Chen, H. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. [Link]
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Mulliner, D., Schmidt, S., & Schuffenhauer, A. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(10), 833-838. [Link]
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Stove, C.P., & Kostenis, E. (2014). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 1175, 139-155. [Link]
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Zhang, E., & Kashyap, R. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au, 3(5), 374-382. [Link]
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Kamanna, V.S., & Kashyap, M.L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B. [Link]
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Feingold, K.R., & Grunfeld, C. (2012). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS One, 7(6), e39482. [Link]
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Hu, G., & Amaro, R.E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1339-1351. [Link]
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Digby, J.E., Martinez, E., & Choudhury, R.P. (2014). Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2. PLoS One, 9(11), e112310. [Link]
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Sounier, R., & Pin, J.P. (2020). Computational and experimental approaches to probe GPCR activation and signaling. Current Opinion in Structural Biology, 63, 12-21. [Link]
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Olmeda, F., et al. (2023). Niacin restriction with NAMPT-inhibition is synthetic lethal to neuroendocrine carcinoma. Nature Communications, 14(1), 8234. [Link]
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Thangaraju, M., Cresci, G.A., Liu, K., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link]
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Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic.com. [Link]
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Superko, H.R., & Krauss, R.M. (2004). Differential effect of two nicotinic acid preparations on low-density lipoprotein subclass distribution in patients classified as low-density lipoprotein pattern A, B, or I. The American Journal of Cardiology, 94(5), 588-594. [Link]
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Tchilibon, S., & Ecker, G.F. (2017). The use of novel selectivity metrics in kinase research. BMC Bioinformatics, 18(1), 18. [Link]
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Schihada, H., & Gomeza, J. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5419. [Link]
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Reaction Biology. (2023). Kinase Selectivity Panels. Reactionbiology.com. [Link]
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Global Substance Registration System. (n.d.). ACIFRAN, (+)-. gsrs.ncats.nih.gov. [Link]
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Martínez-Archundia, M., et al. (2022). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2022(2), M1389. [Link]
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Block, R.C., et al. (2012). Attenuation of Niacin-Induced Prostaglandin D2 Generation by omega-3 Fatty Acids in THP-1 Macrophages and Langerhans Dendritic Cells. Journal of the American College of Nutrition, 31(2), 101-110. [Link]
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Kruse, A. (2023). Scientist Stories: Andrew Kruse, GPCRs & Antibody Discovery. YouTube. [Link]
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van der Lee, M.M., et al. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews, 26(3), 395-410. [Link]
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Jung, J.K., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1445-1448. [Link]
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Abreo, M.A., et al. (1996). 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]
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Al-Attas, A., et al. (2024). Serum Starvation Enhances the Antitumor Activity of Natural Matrices: Insights into Bioactive Molecules from Dromedary Urine Extracts. Metabolites, 14(5), 269. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(Thiophen-2-yl)nicotinic Acid
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are fundamental pillars of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the safe disposal of 6-(Thiophen-2-yl)nicotinic acid. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, the following protocols are synthesized from the known hazards of its constituent moieties—a pyridine carboxylic acid and a thiophene ring—and are aligned with general best practices for hazardous waste management. This approach ensures a cautious and responsible disposal pathway.
The core principle of this guide is risk mitigation through informed procedure. The pyridine component suggests potential for harmful effects if ingested, inhaled, or in contact with skin, and may cause irritation.[1] The thiophene group, a sulfur-containing heterocycle, also warrants careful handling as its derivatives can be irritants and may have ecotoxicological effects. Therefore, all waste containing 6-(Thiophen-2-yl)nicotinic acid must be treated as hazardous chemical waste.
Hazard Assessment and Waste Stream Identification
Due to its chemical structure, 6-(Thiophen-2-yl)nicotinic acid and any materials contaminated with it should be classified as hazardous. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated spatulas, weighing boats, and other disposable labware.
-
Liquid Waste: Solutions containing the compound, and solvents used for rinsing contaminated glassware.
-
Contaminated Personal Protective Equipment (PPE): Gloves, disposable lab coats, and bench liners that have come into contact with the chemical.
The following table summarizes key hazard information extrapolated from related compounds, which should be used as a conservative guide.
| Parameter | Extrapolated Information & Rationale | Source(s) |
| GHS Hazard Statements (Probable) | H319: Causes serious eye irritation.H402: Harmful to aquatic life. | Based on SDS for Nicotinic Acid.[2] |
| Primary Hazards | Eye Irritant, potential skin irritant, potential for harm if swallowed or inhaled. | Based on hazards of pyridine and thiophene derivatives.[1] |
| Environmental Hazards | Harmful to aquatic life. Thiophene derivatives can have toxic effects on aquatic organisms. | Based on SDS for Nicotinic Acid and general data on thiophenes.[2][3] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | General incompatibility for pyridine derivatives.[4] |
Step-by-Step Disposal Protocol
This protocol provides a clear, actionable workflow for the safe segregation and disposal of waste generated from the use of 6-(Thiophen-2-yl)nicotinic acid.
Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, ensure the following PPE is worn:
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are mandatory.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Protective Clothing: A fully buttoned laboratory coat is required.
Waste Segregation and Containment
Proper segregation at the point of generation is critical to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste:
-
Carefully collect all solid waste, including residual powder, contaminated weighing paper, and disposable equipment, using a dedicated scoop or spatula.
-
Place these materials into a designated, robust, and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended.[1][6]
-
The container label must clearly state "Hazardous Waste " and list the chemical name: "6-(Thiophen-2-yl)nicotinic acid ".
-
-
Liquid Waste:
-
Collect all solutions containing 6-(Thiophen-2-yl)nicotinic acid and the first rinse of any contaminated glassware in a dedicated, leak-proof hazardous waste container.
-
Crucially, do not mix this waste stream with other incompatible chemical wastes , such as strong acids, bases, or oxidizers.[7]
-
The liquid waste container must be clearly labeled with "Hazardous Waste ," the chemical name, and an approximate concentration.
-
-
Contaminated PPE:
-
Place all used gloves, disposable lab coats, and other contaminated items into a designated hazardous waste bag or container.
-
This container should also be clearly labeled as "Hazardous Waste - Contaminated PPE ".
-
Storage of Hazardous Waste
All generated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[6]
-
Ensure all waste containers are tightly sealed when not in use.
-
Store containers in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
The SAA must be regularly inspected for any signs of leakage or container degradation.
Final Disposal
The ultimate disposal of 6-(Thiophen-2-yl)nicotinic acid waste must be conducted through a licensed hazardous waste disposal company.
-
Do not dispose of this chemical down the drain or in regular trash.[5] This is to prevent the release of a substance potentially harmful to aquatic life into the environment.[2]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a chemical collection request form.
-
Ensure all containers are properly labeled and sealed before they are collected by environmental health and safety (EHS) personnel or a licensed contractor.
-
Current best practices for the disposal of pyridine-containing waste often involve high-temperature incineration (e.g., rotary kiln or liquid injection).[8]
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Small Spill (Solid):
-
If a small amount of solid material is spilled, carefully sweep it up, avoiding dust generation, and place it in the designated solid hazardous waste container.[5]
-
Clean the affected area with an appropriate solvent and collect the cleaning materials as hazardous waste.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[9]
-
Seek prompt medical attention.
-
-
Skin Contact:
-
Wash the affected area thoroughly with soap and water.
-
Remove any contaminated clothing.
-
Seek medical attention if irritation develops or persists.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to 6-(Thiophen-2-yl)nicotinic acid.
Caption: Disposal workflow for 6-(Thiophen-2-yl)nicotinic acid waste.
References
-
Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Thiophene: An Overview of Its Properties. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. epa.gov [epa.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 7. 59-67-6 CAS | NICOTINIC ACID | Vitamins | Article No. 04905 [lobachemie.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. carlroth.com [carlroth.com]
A Senior Application Scientist's Guide to Handling 6-(Thiophen-2-yl)nicotinic Acid
Hazard Assessment: An Inference-Based Approach
Due to the absence of a specific Safety Data Sheet (SDS) for 6-(Thiophen-2-yl)nicotinic acid, a risk assessment must be predicated on its structural components.
-
Nicotinic Acid Moiety: Nicotinic acid and its derivatives are known to be potential skin and eye irritants. While generally having low acute toxicity, they can cause irritation upon direct contact or inhalation of dust particles.
-
Thiophene Moiety: Thiophene and its derivatives can be irritating to the skin, eyes, and respiratory tract. Some thiophene compounds are known to have potential systemic effects, and as a class of sulfur-containing heterocycles, they warrant careful handling.
Based on this composite structure, we must assume that 6-(Thiophen-2-yl)nicotinic acid is, at a minimum, a skin and eye irritant and potentially harmful if inhaled or ingested . All handling procedures should be designed to prevent these routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory when handling 6-(Thiophen-2-yl)nicotinic acid in any form (solid or solution). The selection of specific items is critical for ensuring a safe barrier between the researcher and the chemical.
| Task / Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | ANSI Z87.1 certified safety glasses with side shields or splash goggles. | Nitrile gloves (minimum 4 mil thickness). Double-gloving is recommended. | Fully-buttoned laboratory coat. | Required if not performed in a certified chemical fume hood. Use an N95-rated respirator. |
| Preparing Solutions | Chemical splash goggles. | Nitrile gloves (minimum 4 mil thickness). | Chemical-resistant apron over a laboratory coat. | Not required if performed in a certified chemical fume hood. |
| Reaction Workup & Purification | Chemical splash goggles and a full-face shield if there is a splash hazard. | Nitrile gloves (minimum 4 mil thickness). | Laboratory coat. | Not required if performed in a certified chemical fume hood. |
Rationale for PPE Selection
-
Eye Protection: The risk of fine powder or solution splashes necessitates, at a minimum, safety glasses with side shields. Chemical splash goggles provide a more complete seal around the eyes and are essential when handling solutions that could splash.
-
Hand Protection: Nitrile gloves offer good resistance to a broad range of chemicals, including aromatic and heterocyclic compounds. It is crucial to check for perforations before each use and to change gloves immediately if contamination is suspected.
-
Body Protection: A standard laboratory coat prevents minor spills from reaching personal clothing. A chemical-resistant apron provides an additional layer of protection when handling larger volumes of solutions.
-
Respiratory Protection: Fine chemical powders can easily become aerosolized. All handling of the solid compound should be performed within a certified chemical fume hood to prevent inhalation.
Procedural Guidance: Step-by-Step Handling Protocols
Adherence to a strict, step-by-step protocol is the most effective way to minimize exposure and ensure operational safety.
Safe Handling Workflow
The following diagram outlines the logical flow for safely handling 6-(Thiophen-2-yl)nicotinic acid from receipt to disposal.
Caption: Workflow for handling 6-(Thiophen-2-yl)nicotinic acid.
Protocol: Weighing and Transferring the Solid
-
Preparation: Ensure a certified chemical fume hood is operational. Don a full set of PPE as specified in the table above (goggles, nitrile gloves, lab coat).
-
Staging: Place a weigh boat, spatula, and the receiving vessel inside the fume hood.
-
Transfer: Carefully open the container of 6-(Thiophen-2-yl)nicotinic acid. Use the spatula to transfer the desired amount to the weigh boat. Avoid any actions that could generate dust.
-
Closure: Securely close the primary container.
-
Addition: Carefully add the weighed solid to the receiving vessel.
-
Immediate Cleanup: Use a disposable wipe dampened with an appropriate solvent (e.g., 70% ethanol) to clean the spatula and any minor spills on the balance or fume hood surface. Dispose of the wipe in the designated solid chemical waste container.
Protocol: Preparing a Solution
-
Preparation: Conduct this entire procedure within a chemical fume hood. Ensure all necessary glassware, solvents, and stir bars are present.
-
Addition of Solid: Following the protocol in 3.2, add the weighed 6-(Thiophen-2-yl)nicotinic acid to the reaction flask.
-
Solvent Addition: Slowly add the desired solvent to the flask. If the dissolution is exothermic, add the solvent portion-wise to control the temperature.
-
Mixing: Begin agitation (e.g., magnetic stirring) to facilitate dissolution.
-
Finalization: Once fully dissolved, proceed with your experimental workflow. Keep the vessel covered or attached to your apparatus to prevent vapor release.
Engineering Controls and Emergency Procedures
-
Primary Engineering Control: A properly functioning and certified chemical fume hood is the primary barrier to prevent inhalation exposure and contain any potential spills.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and tested regularly. All personnel must know their locations.
-
Spill Response:
-
Small Spill (<5g or <50mL): Absorb with a chemical spill pillow or absorbent pad. Gently sweep the absorbed material into a designated waste container. Decontaminate the area with a suitable solvent and wipe clean.
-
Large Spill: Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Decontamination and Waste Disposal
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Segregation: All waste must be segregated according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and any unreacted 6-(Thiophen-2-yl)nicotinic acid. This waste should be collected in a clearly labeled, sealed container.
-
Liquid Waste: All solutions containing 6-(Thiophen-2-yl)nicotinic acid must be collected in a dedicated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
-
Glassware Decontamination: Glassware should be rinsed with a suitable solvent to remove residual compound. This initial rinseate must be collected as hazardous liquid waste. Subsequently, the glassware can be washed using standard laboratory procedures.
-
Disposal: All waste containers must be properly labeled with the full chemical name and concentration. Contact your institution's EHS office to arrange for pickup and disposal. Do not pour any waste down the drain.
References
-
PubChem. Thiophene - Compound Summary. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment - 29 CFR 1910.132. U.S. Department of Labor. [Link]
-
Environmental Protection Agency (EPA). Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
